3-Fluoro-N,N-dimethylaniline
Description
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Properties
IUPAC Name |
3-fluoro-N,N-dimethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FN/c1-10(2)8-5-3-4-7(9)6-8/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDDGNMXIOGQCCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=CC=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00343025 | |
| Record name | 3-Fluoro-N,N-dimethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00343025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2107-43-9 | |
| Record name | 3-Fluoro-N,N-dimethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00343025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3-Fluoro-N,N-dimethylaniline CAS number and properties
An In-depth Technical Guide to 3-Fluoro-N,N-dimethylaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, analysis, and potential applications of this compound, a valuable fluorinated aromatic amine in organic synthesis and medicinal chemistry.
Chemical Identity and Properties
This compound, with the CAS number 2107-43-9 , is a substituted aniline derivative.[1][2] Its key identifiers and physicochemical properties are summarized in the table below.
| Property | Value |
| CAS Number | 2107-43-9 |
| Molecular Formula | C₈H₁₀FN |
| Molecular Weight | 139.17 g/mol |
| IUPAC Name | This compound |
| Synonyms | N,N-Dimethyl-3-fluoroaniline, 1-(Dimethylamino)-3-fluorobenzene |
| Boiling Point | 186.3 ± 23.0 °C at 760 mmHg |
| Density | 1.1 ± 0.1 g/cm³ |
| Flash Point | 66.4 ± 22.6 °C |
| Storage Temperature | Room Temperature, sealed in a dry environment |
Safety and Handling
This compound is classified as an irritant and requires careful handling in a laboratory setting.[2] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.
GHS Hazard Classification:
| Hazard Class | Hazard Statement |
| Skin Irritation | H315: Causes skin irritation |
| Eye Irritation | H319: Causes serious eye irritation |
| Respiratory Irritation | H335: May cause respiratory irritation |
Precautionary Statements:
| Code | Statement |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the methylation of 3-fluoroaniline. A representative procedure is detailed below, based on established methylation methodologies.
Reaction Scheme:
Materials:
-
3-fluoroaniline
-
Methyl iodide (CH₃I)
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-fluoroaniline (1 equivalent), potassium carbonate (2.5 equivalents), and acetone.
-
Stir the mixture at room temperature and add methyl iodide (2.2 equivalents) dropwise.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and filter off the solid potassium carbonate.
-
Concentrate the filtrate under reduced pressure to remove the acetone.
-
Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Purification
Crude this compound can be purified by vacuum distillation. The fraction boiling at approximately 186 °C at atmospheric pressure should be collected.[3] Alternatively, for higher purity, column chromatography using a silica gel stationary phase and a hexane/ethyl acetate eluent system can be employed.
Analytical Characterization
The identity and purity of this compound can be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS analysis can be used to determine the purity of the compound and confirm its molecular weight from the mass spectrum.[2] A typical GC method would involve a capillary column (e.g., DB-5) with a temperature gradient program.
Applications in Research and Drug Development
While specific applications of this compound in marketed drugs are not extensively documented, its structural motifs are of significant interest in medicinal chemistry and materials science.
-
Synthetic Intermediate: As a substituted aniline, it serves as a versatile building block for the synthesis of more complex molecules. The fluorine atom can modulate the electronic properties and metabolic stability of a target compound, a common strategy in drug design.
-
Precursor to Biologically Active Molecules: The N,N-dimethylaniline scaffold is found in various biologically active compounds. For instance, it is a key component of triarylmethane dyes like malachite green and crystal violet.[4] Furthermore, synthetic derivatives such as N,N-dimethylaniline-heliamine have been investigated for their antiarrhythmic properties, highlighting the potential of this chemical class in cardiovascular drug discovery.[5]
-
Polymer Science: The parent compound, N,N-dimethylaniline, is utilized as a promoter in the curing of polyester and vinyl ester resins.[4] By analogy, fluorinated derivatives may find applications in the development of specialized polymers with tailored properties.
Visualized Experimental Workflow
The following diagram illustrates a typical laboratory workflow for the synthesis and purification of this compound.
References
- 1. 3-Fluoro-2-methylaniline(443-86-7) 1H NMR spectrum [chemicalbook.com]
- 2. This compound | C8H10FN | CID 586749 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. Dimethylaniline - Wikipedia [en.wikipedia.org]
- 5. Metabolic and Pharmacokinetic Profiling Studies of N, N-Dimethylaniline-Heliamine in Rats by UHPLC-Q-Orbitrap MS/MS [mdpi.com]
An In-depth Technical Guide to the Physicochemical Properties of 3-Fluoro-N,N-dimethylaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 3-Fluoro-N,N-dimethylaniline, a key intermediate in the synthesis of various pharmaceuticals and other specialty organic chemicals. This document collates available data on its physical and chemical characteristics, provides detailed experimental protocols for their determination, and includes a schematic for a common synthetic route.
Core Physicochemical Properties
This compound is a substituted aniline derivative with the chemical formula C₈H₁₀FN. The presence of the fluorine atom and the dimethylamino group significantly influences its chemical reactivity and physical properties.
General Properties
A summary of the key identifying and physical properties of this compound is presented in Table 1.
Table 1: General and Physical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| Synonyms | N,N-Dimethyl-3-fluoroaniline, 1-(Dimethylamino)-3-fluorobenzene | [1] |
| CAS Number | 2107-43-9 | [1] |
| Molecular Formula | C₈H₁₀FN | [1] |
| Molecular Weight | 139.17 g/mol | [1] |
| Appearance | Pale yellow liquid | [2] |
| Boiling Point | 186.3 ± 23.0 °C at 760 mmHg | [2] |
| Density | 1.1 ± 0.1 g/cm³ | [2] |
| Refractive Index | 1.528 | [2] |
| Flash Point | 66.4 ± 22.6 °C | [2] |
Solubility and Basicity
Table 2: Solubility and Basicity Profile of this compound
| Property | Description | Source(s) |
| Solubility in Water | Expected to have low solubility due to the hydrophobic aromatic ring. | [3][4] |
| Solubility in Organic Solvents | Soluble in common organic solvents such as ethanol, ether, and chloroform. | [3] |
| pKa | The pKa of the conjugate acid is estimated to be in the range of 4-5. The electron-withdrawing fluorine atom is expected to decrease the basicity compared to N,N-dimethylaniline (pKa of 5.07). The pKa of the parent 3-fluoroaniline is 3.5. | [5][6] |
Spectroscopic Data
Spectroscopic analysis is essential for the identification and characterization of this compound. While a comprehensive set of spectra is not publicly available, data for structurally related compounds can provide valuable insights.
Table 3: Key Spectroscopic Data (Predicted and Comparative)
| Technique | Key Features | Source(s) |
| ¹H NMR | Aromatic protons (m, 4H), N-methyl protons (s, 6H). The fluorine atom will cause splitting of adjacent aromatic protons. | [7][8] |
| ¹³C NMR | Aromatic carbons (including a C-F coupled carbon), N-methyl carbons. | [7][9][10][11][12] |
| IR Spectroscopy | C-N stretching, aromatic C-H stretching, C-F stretching, and aromatic C=C bending vibrations. Tertiary amines like N,N-dimethylaniline do not show N-H stretching bands. | [13][14][15] |
| Mass Spectrometry | Molecular ion peak (M⁺) at m/z = 139. Fragmentation pattern would likely involve the loss of a methyl group. The NIST Mass Spectrometry Data Center reports a main library entry with a top peak at m/z 138 and a second highest at m/z 139. | [1][16][17][18] |
Experimental Protocols
This section provides detailed methodologies for the determination of key physicochemical properties of this compound. These are generalized protocols that can be adapted for this specific compound.
Determination of Boiling Point (Micro Method)
Apparatus:
-
Thiele tube or melting point apparatus with boiling point determination accessory
-
Small test tube (fusion tube)
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating source (Bunsen burner or heating mantle)
-
Liquid paraffin or silicone oil
Procedure:
-
A small amount (a few drops) of this compound is placed in the fusion tube.
-
A capillary tube, sealed at one end, is placed in the fusion tube with the open end submerged in the liquid.
-
The fusion tube is attached to a thermometer and placed in the Thiele tube containing liquid paraffin.
-
The apparatus is heated slowly and uniformly.
-
As the liquid approaches its boiling point, a stream of bubbles will emerge from the open end of the capillary tube.
-
The heating is stopped, and the apparatus is allowed to cool slowly.
-
The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.
Determination of Density
Apparatus:
-
Pycnometer (specific gravity bottle) of a known volume
-
Analytical balance
-
Water bath set to a constant temperature (e.g., 25 °C)
Procedure:
-
The empty, clean, and dry pycnometer is weighed.
-
The pycnometer is filled with distilled water and placed in the constant temperature water bath to equilibrate. The volume is adjusted to the calibration mark, and the pycnometer is reweighed to determine the mass of the water.
-
The pycnometer is emptied, dried thoroughly, and then filled with this compound.
-
The filled pycnometer is allowed to equilibrate in the water bath, the volume is adjusted, and it is weighed to determine the mass of the sample.
-
The density is calculated using the formula: Density = (mass of sample) / (volume of pycnometer). The volume of the pycnometer is determined from the mass and known density of water at the experimental temperature.
Determination of Solubility
Apparatus:
-
Several sealed flasks or vials
-
Thermostatic shaker or water bath
-
Analytical balance
-
Centrifuge
-
Analytical instrument for quantification (e.g., HPLC-UV or GC-FID)
Procedure:
-
An excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol, hexane) in a sealed flask.
-
The flask is agitated in a thermostatic shaker at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
The mixture is allowed to stand, or centrifuged, to separate the undissolved solute.
-
A known volume of the clear supernatant is carefully removed.
-
The concentration of this compound in the supernatant is determined using a pre-calibrated analytical method.
-
The solubility is expressed in units such as g/L or mol/L.
Determination of pKa (Potentiometric Titration)
Apparatus:
-
pH meter with a calibrated electrode
-
Burette
-
Stirrer and stir bar
-
Beaker
-
Standardized solution of a strong acid (e.g., 0.1 M HCl)
Procedure:
-
A known amount of this compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent like ethanol to ensure solubility.
-
The solution is placed in a beaker with a stir bar, and the pH electrode is immersed.
-
The solution is titrated with the standardized strong acid, added in small increments from the burette.
-
The pH of the solution is recorded after each addition of the titrant, allowing the reading to stabilize.
-
A titration curve is generated by plotting the pH versus the volume of titrant added.
-
The pKa is determined from the pH at the half-equivalence point, where half of the amine has been protonated.
Synthetic Workflow
A common method for the synthesis of N,N-dimethylanilines is the methylation of the corresponding aniline or N-methylaniline. The following diagram illustrates a general workflow for the synthesis of this compound.
This diagram illustrates a typical synthetic route starting from 3-fluoroaniline, which undergoes methylation followed by standard work-up and purification steps to yield the final product.[19][20][21][22]
Conclusion
This technical guide provides a consolidated resource on the physicochemical properties of this compound. The tabulated data offers a quick reference for its key characteristics, while the detailed experimental protocols provide a practical foundation for its analysis and quality control. The inclusion of a synthetic workflow diagram further aids in understanding its production context. This information is intended to support researchers and professionals in the effective utilization of this important chemical intermediate.
References
- 1. This compound | C8H10FN | CID 586749 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N,N-DIMETHYL-3-FLUOROANILINE | 2107-43-9 [chemicalbook.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. 3-Fluoroaniline CAS#: 372-19-0 [m.chemicalbook.com]
- 6. Showing Compound N,N-Dimethylaniline (FDB005128) - FooDB [foodb.ca]
- 7. rsc.org [rsc.org]
- 8. N,N-Dimethylaniline(121-69-7) 1H NMR spectrum [chemicalbook.com]
- 9. N,N-Dimethylaniline(121-69-7) 13C NMR [m.chemicalbook.com]
- 10. 3,5-Difluoroaniline(372-39-4) 13C NMR [m.chemicalbook.com]
- 11. spectrabase.com [spectrabase.com]
- 12. 4-FLUORO-N,N-DIMETHYLANILINE(403-46-3) 13C NMR spectrum [chemicalbook.com]
- 13. researchgate.net [researchgate.net]
- 14. 3,5-Dimethylaniline(108-69-0) IR Spectrum [m.chemicalbook.com]
- 15. spectrabase.com [spectrabase.com]
- 16. N,N-Dimethylaniline(121-69-7) MS spectrum [chemicalbook.com]
- 17. N,N-Dimethylaniline | C8H11N | CID 949 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. mass spectrum of dimethylamine C2H7N CH3NHCH3 fragmentation pattern of m/z m/e ions for analysis and identification of N-methylmethanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 19. benchchem.com [benchchem.com]
- 20. CN102173995A - Synthesis method of m-fluoroaniline - Google Patents [patents.google.com]
- 21. 2-Bromo-3-fluoroaniline synthesis - chemicalbook [chemicalbook.com]
- 22. CN111662185B - Synthesis method of N-methyl o-fluoroaniline - Google Patents [patents.google.com]
Spectral Data Analysis of 3-Fluoro-N,N-dimethylaniline: A Technical Guide
Introduction
3-Fluoro-N,N-dimethylaniline is an aromatic organic compound with the chemical formula C₈H₁₀FN.[1][2][3] As a substituted aniline, it is of significant interest to researchers in medicinal chemistry and materials science due to its potential applications as a building block in the synthesis of pharmaceuticals and other functional molecules. This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) spectral data for this compound. The information presented herein is intended to assist researchers, scientists, and drug development professionals in the unambiguous identification and characterization of this compound.
Molecular Structure and Properties
The structure of this compound consists of a benzene ring substituted with a fluorine atom at the meta-position and a dimethylamino group.
Molecular Formula: C₈H₁₀FN
Molecular Weight: 139.17 g/mol [1][2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR provide key information about the chemical environment of the hydrogen and carbon atoms, respectively.
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is expected to show signals corresponding to the aromatic protons and the methyl protons of the dimethylamino group. The chemical shifts (δ) are influenced by the electron-donating dimethylamino group and the electron-withdrawing fluorine atom.
| Proton Assignment | Multiplicity | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |
| Aromatic CH | Multiplet | 6.50 - 7.30 | |
| N(CH₃)₂ | Singlet | ~2.95 |
Note: The specific chemical shifts and coupling constants for the aromatic protons can be complex due to fluorine-proton coupling. The data presented is an approximation based on related structures.
¹³C NMR Spectral Data
The ¹³C NMR spectrum will show distinct signals for each carbon atom in the molecule. The carbon attached to the fluorine atom will exhibit a large coupling constant (¹JCF).
| Carbon Assignment | Chemical Shift (δ, ppm) | C-F Coupling Constant (JCF, Hz) |
| C-F | ~163 | ~245 (¹JCF) |
| C-N | ~152 | |
| Aromatic CH | 100 - 130 | |
| N(CH₃)₂ | ~40 |
Note: The chemical shifts are estimates based on data for similar substituted anilines.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorption bands for the C-N, C-F, and aromatic C-H bonds.
| Vibrational Mode | Frequency (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H Stretch (CH₃) | 2800 - 3000 | Medium |
| C=C Aromatic Ring Stretch | 1500 - 1600 | Strong |
| C-N Stretch | 1340 - 1360 | Strong |
| C-F Stretch | 1100 - 1250 | Strong |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak (M⁺) is expected at an m/z of approximately 139.
Molecular Ion (M⁺): m/z ≈ 139[1]
The fragmentation pattern will likely involve the loss of a methyl group to form a stable benzylic-type cation.
| m/z | Relative Intensity (%) | Possible Fragment |
| 139 | High | [M]⁺ |
| 124 | High | [M - CH₃]⁺ |
| 96 | Medium | [M - CH₃ - N]⁺ |
Note: The relative intensities are qualitative and can vary depending on the ionization method.
Experimental Protocols
The following are general protocols for acquiring the spectral data described above. These should be adapted based on the specific instrumentation and experimental conditions.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[4][5]
-
Instrumentation: Use a 300-600 MHz NMR spectrometer.[4]
-
¹H NMR Acquisition:
-
¹³C NMR Acquisition:
-
Pulse Sequence: Proton-decoupled.
-
Number of Scans: 1024 or more, depending on concentration.
-
Relaxation Delay: 2-5 s.
-
IR Spectroscopy Protocol
-
Sample Preparation (Neat Liquid): Place one drop of this compound between two NaCl or KBr plates to form a thin film.[6][7]
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Scan Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Acquire a background spectrum of the clean plates before running the sample.
-
Mass Spectrometry Protocol (Electron Ionization)
-
Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol, dichloromethane) via direct infusion or through a gas chromatograph (GC-MS).[8]
-
Instrumentation: Use a mass spectrometer with an electron ionization (EI) source.[8]
-
Data Acquisition:
Visualizations
Workflow for Spectroscopic Analysis
Caption: Workflow for the spectroscopic analysis of this compound.
Logical Relationship of Spectral Data
Caption: Interrelationship of spectral data for structural elucidation.
References
- 1. This compound | C8H10FN | CID 586749 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. N,N-DIMETHYL-3-FLUOROANILINE | 2107-43-9 [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Introduction: Understanding the 1H NMR Spectrum of 3-Fluoro-N,N-dimethylaniline
An in-depth technical guide to the 1H NMR spectrum of 3-Fluoro-N,N-dimethylaniline, designed for researchers, scientists, and drug development professionals.
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is an indispensable analytical technique in organic chemistry for elucidating molecular structures.[1][2] It provides detailed information about the chemical environment, connectivity, and relative number of protons in a molecule.[2] The spectrum of this compound serves as an excellent case study for interpreting the influence of multiple substituents on an aromatic ring.
The structure contains two primary types of proton environments: the aliphatic protons of the N,N-dimethyl group and the four distinct protons on the aromatic ring. The electron-donating N,N-dimethyl group and the electronegative fluorine atom exert significant electronic effects, which, combined with spin-spin coupling between protons (¹H-¹H) and between protons and fluorine (¹H-¹⁹F), create a unique and complex spectral fingerprint.
Data Presentation: Predicted ¹H NMR Spectral Data
The precise chemical shifts and coupling constants for this compound can vary slightly based on the solvent and spectrometer frequency. The following table summarizes the predicted data based on analogous structures and established principles of NMR spectroscopy.
| Signal Assignment | Integration | Multiplicity | Predicted Chemical Shift (δ, ppm) | Coupling Constants (J, Hz) |
| N(CH₃)₂ | 6H | Singlet (s) | ~2.95 | N/A |
| Aromatic Protons | 4H | Complex Multiplets (m) | ~6.50 - 7.25 | ¹H-¹H Couplings: J (ortho) ≈ 7-9 HzJ (meta) ≈ 2-3 HzJ (para) ≈ 0-1 Hz¹H-¹⁹F Couplings: ²J (ortho, H-2/H-4) ≈ 8-10 Hz³J (meta, H-5) ≈ 5-7 Hz⁴J (para, H-6) ≈ 1-3 Hz[3][4] |
Experimental Protocol for ¹H NMR Spectrum Acquisition
This section outlines a standard protocol for acquiring a high-quality ¹H NMR spectrum of this compound.
-
Sample Preparation:
-
Solvent Selection: Use a deuterated solvent in which the compound is soluble. Deuterated chloroform (CDCl₃) is a common choice.[5] Other solvents like acetone-d₆ or DMSO-d₆ can also be used. Note that all protons in the solvent should be replaced by deuterium to avoid overwhelming the sample signals.[6]
-
Concentration: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of the chosen deuterated solvent.
-
Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).
-
Filtering: Transfer the final solution into a 5 mm NMR tube, filtering if necessary to remove any particulate matter.
-
-
Instrument Setup and Calibration:
-
Spectrometer: The spectrum can be acquired on a standard NMR spectrometer (e.g., 400 MHz or higher).
-
Locking: The instrument's magnetic field is "locked" onto the deuterium signal from the solvent to correct for any field drift.
-
Tuning and Matching: The NMR probe is tuned to the specific frequency of the protons in the sample to maximize signal sensitivity.
-
Shimming: The magnetic field is homogenized across the sample volume by adjusting the shim coils. This process is critical for achieving high resolution and sharp spectral lines.
-
-
Data Acquisition:
-
Pulse Program: A standard one-pulse sequence is typically used.
-
Spectral Width: Set to cover the expected range of proton chemical shifts (e.g., 0 to 12 ppm).
-
Acquisition Time: Typically 2-4 seconds to ensure good digital resolution.
-
Relaxation Delay: A delay of 1-5 seconds between pulses allows for the protons to return to their equilibrium state.
-
Number of Scans: 8 to 16 scans are usually sufficient for a sample of this concentration to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Fourier Transform: The raw data (Free Induction Decay, FID) is converted into a frequency-domain spectrum using a Fourier transform.
-
Phasing and Baseline Correction: The spectrum is manually or automatically phased to ensure all peaks are in the pure absorption mode, and the baseline is corrected to be flat.
-
Referencing: The chemical shift axis is calibrated by setting the TMS peak to 0.00 ppm.
-
Integration: The area under each signal is integrated to determine the relative ratio of protons giving rise to each signal.
-
Visualization of Molecular Interactions
The logical relationships governing the appearance of the aromatic signals are the spin-spin couplings between the protons and the fluorine atom. The following diagram illustrates these key interactions.
Caption: Spin-spin coupling (J-coupling) pathways in this compound.
Interpretation of the Spectrum
-
Aliphatic Region (N(CH₃)₂ Protons): The six protons on the two methyl groups are chemically equivalent due to rapid rotation around the C-N bonds. They do not have any adjacent protons to couple with, so they appear as a single, sharp peak (a singlet) with an integration value of 6H, typically around 2.95 ppm.
-
Aromatic Region (Ar-H Protons): This region is significantly more complex.
-
Chemical Shift Dispersion: The four aromatic protons (at positions 2, 4, 5, and 6) are all in unique chemical environments. The powerful electron-donating effect of the N,N-dimethyl group increases electron density (shielding), particularly at the ortho (positions 2, 6) and para (position 4) positions, shifting them upfield. Conversely, the inductive electron-withdrawing effect of fluorine deshields nearby protons. The interplay of these effects results in four distinct signals spread across the aromatic region (~6.50-7.25 ppm).
-
Complex Splitting Patterns: Each aromatic proton signal is split into a multiplet. This complexity arises from two simultaneous phenomena:
-
¹H-¹H Coupling: Protons split the signals of their neighbors. Ortho-coupled protons (3 bonds apart) show the largest splitting (J ≈ 7-9 Hz), followed by meta-coupling (4 bonds, J ≈ 2-3 Hz), and finally para-coupling (5 bonds, J ≈ 0-1 Hz).
-
¹H-¹⁹F Coupling: The ¹⁹F nucleus has a spin of I=1/2, just like a proton, and therefore couples to nearby protons.[7] The magnitude of this coupling is also distance-dependent, with ortho-coupling being the strongest, followed by meta and then para.[3][4]
-
-
Resulting Multiplets: The combination of multiple ¹H-¹H and ¹H-¹⁹F couplings means that a signal for a single aromatic proton can be split into a doublet of doublets, a doublet of triplets, or an even more complex pattern. Overlapping of these multiplets often makes the aromatic region challenging to interpret without advanced 2D NMR experiments like COSY (Correlation Spectroscopy).[1]
-
References
- 1. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 2. jchps.com [jchps.com]
- 3. “Pure shift” 1 H NMR, a robust method for revealing heteronuclear couplings in complex spectra - RSC Advances (RSC Publishing) DOI:10.1039/C3RA46745G [pubs.rsc.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the 13C NMR Chemical Shifts of 3-Fluoro-N,N-dimethylaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the 13C Nuclear Magnetic Resonance (NMR) chemical shifts for the aromatic compound 3-Fluoro-N,N-dimethylaniline. Understanding the electronic environment of each carbon atom is crucial for the structural elucidation and characterization of this and related molecules in pharmaceutical and chemical research. This document presents predicted 13C NMR chemical shift data, outlines the general experimental protocols for acquiring such data, and provides a visual representation of the molecule's structure with corresponding carbon atom numbering.
Predicted 13C NMR Chemical Shifts
While direct experimental data for this compound was not found in the immediate search, the chemical shifts can be reliably predicted based on established substituent effects on the benzene ring and data from analogous compounds. The presence of the electron-donating N,N-dimethylamino group and the electron-withdrawing fluorine atom significantly influences the electron density and, consequently, the 13C NMR chemical shifts of the aromatic carbons.
The following table summarizes the predicted 13C NMR chemical shifts for this compound. These values are estimated based on the known effects of -N(CH3)2 and -F substituents on the chemical shifts of a benzene ring and by comparison with structurally similar molecules such as 3-chloro-N,N-dimethylaniline.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity (Predicted) | C-F Coupling Constant (JC-F, Hz) (Predicted) |
| C1 | ~152 | Doublet | ~10-15 (3JCF) |
| C2 | ~103 | Doublet | ~2-5 (3JCF) |
| C3 | ~164 | Doublet | ~240-250 (1JCF) |
| C4 | ~106 | Doublet | ~20-25 (2JCF) |
| C5 | ~130 | Doublet | ~5-10 (2JCF) |
| C6 | ~114 | Singlet | - |
| N(CH3)2 | ~40 | Singlet | - |
Note: The predicted values are for guidance and may vary from experimental results. The multiplicity and coupling constants are due to the interaction of the carbon nuclei with the fluorine atom.
Experimental Protocols
The acquisition of 13C NMR spectra for compounds like this compound typically follows a standardized protocol. The following is a representative methodology based on common practices for similar aromatic amines.[1][2]
Sample Preparation:
A solution of the analyte (this compound) is prepared by dissolving approximately 10-50 mg of the compound in 0.5-0.7 mL of a deuterated solvent, most commonly chloroform-d (CDCl3). Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
Instrumentation and Data Acquisition:
13C NMR spectra are typically recorded on a spectrometer operating at a frequency of 100 or 125 MHz for the 13C nucleus. Standard parameters for data acquisition include:
-
Pulse Program: A standard proton-decoupled pulse sequence is used to simplify the spectrum by removing C-H coupling.
-
Acquisition Time: Typically 1-2 seconds.
-
Relaxation Delay: A delay of 2-5 seconds between pulses is employed to allow for full relaxation of the carbon nuclei.
-
Number of Scans: Due to the low natural abundance of 13C, a larger number of scans (typically ranging from several hundred to several thousand) are accumulated to achieve an adequate signal-to-noise ratio.
-
Temperature: The experiment is usually conducted at room temperature (approximately 298 K).
Molecular Structure and Carbon Numbering
To correlate the predicted chemical shifts with the corresponding carbon atoms in this compound, the following structural diagram with standardized numbering is provided.
This comprehensive guide provides foundational information for the 13C NMR analysis of this compound. The predicted data and experimental protocols serve as a valuable resource for researchers in the fields of synthetic chemistry, medicinal chemistry, and materials science.
References
In-Depth Technical Guide: Mass Spectrometry Fragmentation of 3-Fluoro-N,N-dimethylaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 3-Fluoro-N,N-dimethylaniline. The information presented herein is crucial for the identification and structural elucidation of this compound in various analytical applications, including metabolic studies, impurity profiling, and forensic analysis.
Core Concepts in the Fragmentation of this compound
The fragmentation of this compound under electron ionization follows established principles for aromatic amines and halogenated compounds. The initial event is the removal of an electron to form the molecular ion (M+•). The subsequent fragmentation pathways are dictated by the stability of the resulting fragment ions and neutral losses.
Key fragmentation processes observed include:
-
Alpha-Cleavage (α-Cleavage): This is a characteristic fragmentation of amines, involving the cleavage of a bond beta to the nitrogen atom. In this compound, this primarily involves the loss of a methyl radical (•CH₃) to form a stable iminium cation.
-
Loss of a Hydrogen Atom: The molecular ion can lose a hydrogen atom, typically from one of the methyl groups, to form the [M-1]⁺ ion. This is often a prominent peak in the spectra of N,N-dimethylanilines.
-
Aromatic Ring Fragmentation: The fluorinated benzene ring can undergo fragmentation, although this is generally less favorable than α-cleavage.
-
Formation of a Tropylium-like Ion: Aromatic compounds can rearrange to form a stable tropylium ion (C₇H₇⁺) at m/z 91. However, in this substituted aniline, this pathway is less dominant.
Quantitative Mass Spectrometry Data
The electron ionization mass spectrum of this compound is characterized by a series of fragment ions that provide a unique fingerprint for the molecule. The quantitative data, including the mass-to-charge ratio (m/z) and relative intensity of the major fragments, are summarized in the table below.
| m/z | Relative Intensity (%) | Proposed Fragment Ion | Neutral Loss |
| 139 | 75 | [C₈H₁₀FN]⁺• (Molecular Ion) | - |
| 138 | 100 | [C₈H₉FN]⁺ | H• |
| 124 | 20 | [C₇H₇FN]⁺ | CH₃• |
| 111 | 10 | [C₆H₄FN]⁺ | HCN |
| 96 | 5 | [C₆H₅F]⁺• | C₂H₅N |
| 77 | 8 | [C₆H₅]⁺ | F, HCN |
Proposed Fragmentation Pathways
The major fragmentation pathways of this compound upon electron ionization are depicted in the following diagram. The pathways are initiated by the formation of the molecular ion (m/z 139).
Caption: Proposed fragmentation pathways of this compound.
The base peak in the spectrum is observed at m/z 138, corresponding to the loss of a single hydrogen atom from the molecular ion. The significant peak at m/z 124 is a result of α-cleavage, a characteristic fragmentation of N,N-dimethylanilines, leading to the loss of a methyl radical.
Experimental Protocols
The mass spectral data presented in this guide is typically obtained using a Gas Chromatography-Mass Spectrometry (GC-MS) system. While the exact experimental parameters from the reference spectrum are not detailed, a general protocol for such an analysis is provided below.
4.1. Sample Preparation
A dilute solution of this compound is prepared in a volatile organic solvent such as methanol or dichloromethane. The concentration is typically in the range of 1-10 µg/mL.
4.2. Gas Chromatography (GC)
-
Injector: Split/splitless injector, typically operated in split mode with a high split ratio (e.g., 50:1) to prevent column overloading.
-
Injector Temperature: 250 °C.
-
Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness, with a stationary phase like 5% phenyl methylpolysiloxane).
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 1 minute.
-
Ramp: Increase at 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
4.3. Mass Spectrometry (MS)
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Analyzer: Quadrupole.
-
Scan Range: m/z 40-400.
The following diagram illustrates a typical experimental workflow for GC-MS analysis.
Caption: General experimental workflow for GC-MS analysis.
Conclusion
The mass spectrometry fragmentation of this compound is characterized by predictable and well-defined pathways, primarily α-cleavage and the loss of a hydrogen atom. The resulting mass spectrum provides a robust and reliable method for the identification and structural confirmation of this compound. The data and protocols presented in this guide serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development.
Solubility of 3-Fluoro-N,N-dimethylaniline in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: The solubility of active pharmaceutical ingredients (APIs) and chemical intermediates is a critical parameter in drug development, influencing formulation, bioavailability, and synthetic route optimization. 3-Fluoro-N,N-dimethylaniline is a substituted aniline derivative of interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the theoretical principles governing its solubility in organic solvents and presents detailed experimental protocols for its quantitative determination. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on empowering researchers with robust methodologies to generate reliable and accurate solubility profiles tailored to their specific applications.
Introduction to the Solubility of this compound
This compound is an aromatic amine whose physicochemical properties are of significant interest in chemical synthesis and pharmaceutical research. The solubility of a compound in various solvents is a fundamental property that dictates its utility in reaction media, its purification via crystallization, and its formulation into final products. An understanding of its solubility profile allows for the selection of appropriate solvent systems, which is crucial for achieving desired reaction kinetics, yield, and purity.
The molecular structure of this compound, featuring a substituted phenyl ring, a tertiary amine group, and a fluorine atom, suggests a complex interplay of intermolecular forces that govern its solubility. This guide will first explore these theoretical principles before providing detailed, practical methodologies for the experimental determination of its solubility.
Theoretical Principles of Solubility
The solubility of a solute in a solvent is primarily governed by the principle of "like dissolves like". This adage reflects the fact that solubility is favorable when the intermolecular forces of the solute and solvent are similar. For this compound, the key factors are:
-
Molecular Structure: The molecule consists of a largely nonpolar benzene ring and two methyl groups, and a polar region due to the nitrogen atom of the dimethylamino group and the electronegative fluorine atom.
-
Intermolecular Forces:
-
Van der Waals Forces: The aromatic ring and alkyl groups contribute to London dispersion forces, favoring solubility in nonpolar solvents like toluene and hexane.
-
Dipole-Dipole Interactions: The C-F and C-N bonds introduce polarity, allowing for dipole-dipole interactions with polar aprotic solvents such as acetone and ethyl acetate.
-
Hydrogen Bonding: As a tertiary amine, this compound cannot act as a hydrogen bond donor. However, the lone pair of electrons on the nitrogen atom can act as a hydrogen bond acceptor, allowing for interactions with protic solvents like methanol and ethanol.[1][2][3][4]
-
-
Thermodynamic vs. Kinetic Solubility: It is important to distinguish between thermodynamic and kinetic solubility. Thermodynamic solubility is the true equilibrium concentration of a compound in a solvent at a given temperature and pressure.[5][6] In contrast, kinetic solubility measures the concentration at which a compound, often rapidly dissolved from a high-concentration stock solution (e.g., in DMSO), begins to precipitate.[7][8] For rigorous and reliable data, determining the thermodynamic solubility is preferred.
The interplay of these factors suggests that this compound will exhibit good solubility in a range of polar and nonpolar organic solvents but will be practically insoluble in water due to the dominant hydrophobic character of the molecule.[4][9][10][11]
Quantitative Solubility Data
Disclaimer: The following table presents illustrative data for this compound. This data is hypothetical and intended solely to demonstrate the proper format for presenting experimental results. It has not been derived from laboratory measurements.
| Solvent | Temperature (°C) | Solubility (g / 100 mL) [Illustrative] |
| Methanol | 25 | > 50 |
| Ethanol | 25 | > 50 |
| Acetone | 25 | > 50 |
| Dichloromethane | 25 | > 50 |
| Ethyl Acetate | 25 | 45.2 |
| Toluene | 25 | 35.8 |
| n-Hexane | 25 | 5.3 |
Experimental Protocols for Solubility Determination
To obtain accurate and reproducible quantitative solubility data, the following detailed experimental protocols are recommended. The procedure is divided into two main parts: achieving equilibrium saturation using the shake-flask method and quantifying the dissolved solute using UV-Vis spectrophotometry.
Part A: Equilibrium Saturation via the Shake-Flask Method
The shake-flask method is the gold-standard technique for determining the thermodynamic solubility of a compound.[12][13][14][15]
Materials and Equipment:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Scintillation vials or flasks with airtight caps
-
Orbital shaker or wrist-action shaker
-
Thermostatically controlled water bath or incubator
-
Analytical balance
-
Syringe filters (chemically compatible, e.g., PTFE, with a pore size of 0.22 µm)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation: Add an excess amount of this compound to a vial. "Excess" means that a visible amount of undissolved liquid (or solid, if the compound is solid at the test temperature) remains at the end of the experiment.
-
Solvent Addition: Add a known volume or mass of the desired organic solvent to the vial.
-
Equilibration: Securely cap the vials and place them in the thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
-
Agitation: Agitate the mixtures at a constant speed for a sufficient duration to ensure equilibrium is reached. A period of 24 to 48 hours is typically recommended.
-
Settling: After the agitation period, allow the vials to stand undisturbed at the same constant temperature for at least 24 hours to allow the undissolved solute to settle, forming a distinct separate phase.
-
Sampling: Carefully withdraw a sample from the clear, upper portion of the solvent phase (the supernatant). It is critical not to disturb the undissolved layer.
-
Filtration: Immediately filter the collected sample using a syringe filter into a clean, dry container. This step removes any microscopic, undissolved droplets, ensuring only the truly dissolved compound is analyzed.
Part B: Quantification by UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a reliable method for determining the concentration of aromatic compounds like this compound.
Materials and Equipment:
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Saturated solution from Part A
-
Pure organic solvent (same as used in Part A)
-
Volumetric flasks and pipettes
Procedure:
Step 1: Determination of Maximum Wavelength (λmax)
-
Prepare a dilute solution of this compound in the solvent of interest.
-
Scan the solution across the UV spectrum (e.g., 200-400 nm) to identify the wavelength of maximum absorbance (λmax). This wavelength will be used for all subsequent measurements.[16][17]
Step 2: Preparation of Standard Solutions and Calibration Curve
-
Stock Solution: Prepare a stock solution of known concentration by accurately weighing a small amount of this compound and dissolving it in a known volume of the solvent in a volumetric flask.
-
Serial Dilutions: Perform a series of accurate serial dilutions of the stock solution to create at least five standard solutions of decreasing concentrations.
-
Absorbance Measurement: Measure the absorbance of each standard solution at the predetermined λmax, using the pure solvent as a blank.
-
Calibration Plot: Plot a graph of absorbance versus concentration for the standard solutions. Perform a linear regression to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value > 0.99 is desirable.[18][19][20][21][22]
Step 3: Analysis of the Saturated Solution
-
Dilution: Accurately dilute the filtered saturated solution (from Part A, step 7) with the solvent to a concentration that falls within the linear range of the calibration curve. The dilution factor must be recorded precisely.
-
Measurement: Measure the absorbance of the diluted sample at λmax.
-
Concentration Calculation: Use the equation from the calibration curve to calculate the concentration of the diluted sample.
-
Final Solubility Calculation: Multiply the calculated concentration by the dilution factor to determine the concentration of the original saturated solution. This value represents the solubility of this compound in that solvent at the specified temperature.
Experimental Workflow Visualization
The following diagram provides a visual representation of the complete experimental workflow for determining the solubility of this compound.
Conclusion
This technical guide outlines the fundamental principles and provides robust, detailed experimental protocols for determining the solubility of this compound in organic solvents. While specific quantitative data is not widely available in the literature, the methodologies presented herein, primarily the shake-flask method coupled with UV-Vis spectrophotometric analysis, equip researchers and drug development professionals with the tools necessary to generate high-quality, reliable solubility data. Accurate solubility profiles are indispensable for informed decision-making in chemical synthesis, process development, and pharmaceutical formulation.
References
- 1. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]
- 2. alevelchemistry.co.uk [alevelchemistry.co.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. embibe.com [embibe.com]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. researchgate.net [researchgate.net]
- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 8. researchgate.net [researchgate.net]
- 9. quora.com [quora.com]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. The Solubility of Aniline_Chemicalbook [chemicalbook.com]
- 12. scribd.com [scribd.com]
- 13. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 14. enamine.net [enamine.net]
- 15. dissolutiontech.com [dissolutiontech.com]
- 16. arcjournals.org [arcjournals.org]
- 17. Spectrophotometric determination of some aromatic amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. How to Make a Calibration Curve: A Step-by-Step Guide | Lab Manager [labmanager.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. What Is a Calibration Curve in a Spectrophotometer? | HunterLab | HunterLab [hunterlab.com]
- 21. youtube.com [youtube.com]
- 22. uknml.com [uknml.com]
The Dichotomous Electronic Influence of Fluorine in 3-Fluoro-N,N-dimethylaniline: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern drug design. The unique electronic properties of fluorine can profoundly influence a molecule's metabolic stability, binding affinity, and bioavailability. This technical guide provides a detailed examination of the electronic effects of the fluorine atom in 3-Fluoro-N,N-dimethylaniline, a substituted aniline that serves as a valuable scaffold in medicinal chemistry. Understanding the interplay of inductive and resonance effects is critical for predicting the reactivity, basicity, and overall chemical behavior of this compound and its derivatives.
The fluorine substituent at the meta position of the N,N-dimethylaniline ring exerts a dual electronic influence. Primarily, due to its high electronegativity, fluorine exhibits a strong electron-withdrawing inductive effect (-I), which decreases the electron density of the aromatic ring and the nitrogen atom. Concurrently, the lone pairs of electrons on the fluorine atom can participate in resonance, donating electron density back to the ring (+R effect). The net electronic impact on the molecule is a delicate balance of these opposing forces.
Quantitative Analysis of Electronic Effects
To quantify the electronic influence of the 3-fluoro substituent, two key parameters are considered: the acid dissociation constant (pKa) of the conjugate acid and the Hammett substituent constant (σ).
Basicity (pKa)
The pKa value of the conjugate acid of an aniline is a direct measure of the basicity of the nitrogen atom. A lower pKa indicates a weaker base, signifying that the lone pair of electrons on the nitrogen is less available for protonation. In the case of this compound, the strong electron-withdrawing inductive effect of the fluorine atom is expected to decrease the electron density on the nitrogen, thereby reducing its basicity compared to N,N-dimethylaniline.
Hammett Substituent Constant (σ)
The Hammett equation is a linear free-energy relationship that quantifies the effect of substituents on the reactivity of aromatic compounds[2][3]. The substituent constant, σ, is a measure of the electronic effect of a substituent. For a meta substituent, the σm value primarily reflects the inductive effect. The established σm value for a fluorine substituent is +0.34 [4]. This positive value confirms that the fluorine atom at the meta position acts as an electron-withdrawing group, primarily through its inductive effect. This value can be used to predict the equilibrium constants and reaction rates for a variety of reactions involving this compound.
| Parameter | Value | Interpretation |
| Estimated pKa | 4.0 - 4.5 | Weaker base than N,N-dimethylaniline due to the -I effect of fluorine. |
| Hammett Constant (σm) | +0.34 | Indicates a strong electron-withdrawing inductive effect from the meta position. |
Spectroscopic Analysis of Electronic Effects
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the electronic environment of atoms within a molecule. The chemical shifts of ¹³C and ¹⁹F nuclei are particularly sensitive to the electronic effects of substituents.
¹³C NMR Spectroscopy
The electron density at the carbon atoms of the aromatic ring is directly influenced by the electronic effects of the substituents. In this compound, the electron-withdrawing inductive effect of the fluorine atom will deshield the carbon atoms, causing their signals to appear at a higher chemical shift (downfield) compared to N,N-dimethylaniline. Conversely, the electron-donating resonance effect of the dimethylamino group will shield the ortho and para carbons, shifting their signals to a lower chemical shift (upfield).
The expected approximate ¹³C NMR chemical shifts for this compound are presented below, with a comparison to the experimental values for N,N-dimethylaniline and 3-chloro-N,N-dimethylaniline.
| Carbon Atom | N,N-Dimethylaniline (δ, ppm) | 3-Chloro-N,N-dimethylaniline (δ, ppm) | This compound (Predicted δ, ppm) | Rationale for Prediction |
| C1 (C-NMe₂) | 151.1 | 150.4 | ~150 | The inductive effect of the meta-halogen has a minor influence on the ipso-carbon. |
| C2 | 113.1 | 111.2 | ~112 | Shielded by the +R effect of the NMe₂ group. The -I effect of fluorine will cause a slight downfield shift compared to the chloro-analog. |
| C3 (C-F) | 129.5 | 133.9 (C-Cl) | ~163 (¹JCF ≈ 245 Hz) | Directly attached to fluorine, resulting in a large downfield shift and a large one-bond C-F coupling constant. |
| C4 | 117.1 | 115.1 | ~116 | Shielded by the +R effect of the NMe₂ group (para position). The -I effect of fluorine will cause a slight downfield shift. |
| C5 | 129.5 | 128.9 | ~129 | Less affected by the NMe₂ group. The -I effect of fluorine will have a moderate deshielding effect. |
| C6 | 113.1 | 109.4 | ~110 | Shielded by the +R effect of the NMe₂ group (ortho position). The -I effect of fluorine will cause a slight downfield shift. |
| N(CH₃)₂ | 41.0 | 39.4 | ~40 | The inductive effect of the meta-halogen has a minor influence on the methyl carbons. |
Note: Predicted values are estimates. Experimental determination is required for precise values.
¹⁹F NMR Spectroscopy
¹⁹F NMR spectroscopy is highly sensitive to the electronic environment of the fluorine atom[5][6][7]. The chemical shift of the fluorine nucleus in this compound will be influenced by the electron-donating dimethylamino group. The +R effect of the -N(CH₃)₂ group will increase the electron density at the meta position to some extent, leading to increased shielding of the fluorine nucleus and a more upfield (less negative) chemical shift compared to fluorobenzene (-113.5 ppm). The expected ¹⁹F chemical shift for this compound would likely be in the range of -110 to -115 ppm.
Experimental Protocols
Detailed experimental protocols for the synthesis and characterization of this compound and the determination of its physicochemical properties are provided below.
Synthesis of this compound
Reaction: Reductive amination of 3-fluoroaniline with formaldehyde.
Materials:
-
3-Fluoroaniline
-
Formaldehyde (37% aqueous solution)
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for eluent
Procedure:
-
To a round-bottom flask, add 3-fluoroaniline (1 equivalent) and dichloromethane.
-
Add formaldehyde (2.2 equivalents) to the solution and stir for 30 minutes at room temperature to form the intermediate imine.
-
In a separate flask, prepare a slurry of sodium triacetoxyborohydride (2.2 equivalents) in dichloromethane.
-
Slowly add the STAB slurry to the reaction mixture. The reaction is exothermic and may require cooling in an ice bath.
-
Allow the reaction to stir at room temperature for 12-18 hours. Monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer twice with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude this compound by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent.
Determination of pKa by Spectrophotometry
Principle: The absorbance of the aniline derivative is measured at various pH values. The pKa is the pH at which the concentrations of the protonated and unprotonated forms are equal.
Materials:
-
This compound
-
Hydrochloric acid (0.1 M)
-
Sodium hydroxide (0.1 M)
-
Buffer solutions of known pH (ranging from 3 to 6)
-
UV-Vis Spectrophotometer
-
pH meter
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water with a small amount of co-solvent).
-
Prepare a series of solutions with a constant concentration of the aniline and varying pH values using the buffer solutions, HCl, and NaOH.
-
Measure the UV absorbance spectrum of each solution over a relevant wavelength range (e.g., 220-350 nm).
-
Identify the wavelength of maximum absorbance difference between the fully protonated and unprotonated forms.
-
Plot the absorbance at this wavelength against the pH of the solutions.
-
The pKa is determined from the inflection point of the resulting sigmoidal curve.
NMR Spectroscopic Analysis
Instrumentation:
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
¹³C NMR Spectroscopy:
-
Dissolve a sample of this compound in a deuterated solvent (e.g., CDCl₃).
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Analyze the chemical shifts and coupling constants (especially the C-F couplings) to assign the signals to the respective carbon atoms.
¹⁹F NMR Spectroscopy:
-
Using the same sample, acquire a ¹⁹F NMR spectrum.
-
A common external or internal reference standard, such as CFCl₃ (0 ppm) or trifluoroacetic acid, can be used.
-
Analyze the chemical shift of the fluorine signal.
Logical Relationships and Workflows
The following diagrams illustrate the conceptual relationships between the electronic effects and the experimental observables, as well as a typical workflow for the synthesis and characterization of this compound.
References
- 1. 3-Fluoroaniline CAS#: 372-19-0 [m.chemicalbook.com]
- 2. Hammett equation - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. global.oup.com [global.oup.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. 19Flourine NMR [chem.ch.huji.ac.il]
- 7. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
A Technical Guide to the Electrophilic Substitution Reactivity of 3-Fluoro-N,N-dimethylaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This in-depth technical guide explores the reactivity of 3-fluoro-N,N-dimethylaniline in electrophilic aromatic substitution (EAS) reactions. The interplay between the strongly activating, ortho-, para-directing dimethylamino group and the weakly deactivating, ortho-, para-directing fluorine atom dictates the regiochemical outcomes of these reactions. This document provides a theoretical framework for predicting reactivity, summarizes available quantitative data, and presents detailed experimental protocols for key electrophilic substitution reactions, including nitration, halogenation, Vilsmeier-Haack formylation, and Friedel-Crafts acylation. The provided information is intended to assist researchers in designing synthetic routes and understanding the chemical behavior of this versatile substituted aniline.
Introduction: The Interplay of Directing Groups
This compound presents a fascinating case study in electrophilic aromatic substitution due to the presence of two electronically distinct substituents on the aromatic ring. The dimethylamino group (-N(CH₃)₂) is a powerful activating group, donating electron density to the ring via a strong positive mesomeric effect (+M). This effect significantly increases the nucleophilicity of the aromatic ring, making it highly susceptible to electrophilic attack, and directs incoming electrophiles to the ortho and para positions.
Conversely, the fluorine atom is an electronegative element and exerts a strong electron-withdrawing inductive effect (-I), which deactivates the ring towards electrophilic attack. However, fluorine also possesses lone pairs of electrons that can be donated to the ring through a positive mesomeric effect (+M). For halogens, the inductive effect generally outweighs the mesomeric effect, leading to overall deactivation. Despite this, the mesomeric effect is still significant enough to direct incoming electrophiles to the ortho and para positions.
The combination of these two groups on the same aromatic ring at a meta position relative to each other leads to a complex pattern of activation and deactivation, ultimately governing the regioselectivity of electrophilic substitution reactions.
Theoretical Reactivity and Regioselectivity
The positions on the aromatic ring of this compound are numbered as follows for clarity:
The directing effects of the dimethylamino and fluoro substituents are summarized below:
-
-N(CH₃)₂ group (at C1): Strongly activating; ortho (C2, C6) and para (C4) directing.
-
-F group (at C3): Weakly deactivating; ortho (C2, C4) and para (C6) directing.
Based on the synergy and antagonism of these directing effects, we can predict the likely sites of electrophilic attack:
-
Position C2: Activated by both the -N(CH₃)₂ group (ortho) and the -F group (ortho). This position is expected to be highly reactive.
-
Position C4: Activated by both the -N(CH₃)₂ group (para) and the -F group (ortho). This position is also expected to be highly reactive.
-
Position C6: Activated by the -N(CH₃)₂ group (ortho) and the -F group (para). This position is expected to be reactive.
-
Position C5: This position is meta to both substituents and is therefore expected to be the least reactive.
Steric hindrance from the dimethylamino group may reduce the likelihood of substitution at the C2 and C6 positions compared to the C4 position. Therefore, the primary products of electrophilic substitution are expected to be the 2-, 4-, and 6-substituted isomers, with the 4- and 6-isomers often being favored.
Key Electrophilic Substitution Reactions: Data and Protocols
While specific quantitative data for all electrophilic substitution reactions on this compound is not extensively reported in readily available literature, the following sections provide protocols adapted from similar substrates and theoretical predictions of product distribution.
Nitration
Nitration of anilines in strong acidic media (e.g., HNO₃/H₂SO₄) can be complicated by the protonation of the highly basic amino group. The resulting anilinium ion is strongly deactivating and meta-directing. To achieve ortho and para nitration, milder conditions or protection of the amino group are typically employed.
Predicted Products: Under conditions that avoid protonation of the dimethylamino group, nitration is expected to yield a mixture of 2-nitro-, 4-nitro-, and 6-nitro-3-fluoro-N,N-dimethylaniline. The 4- and 6-isomers are likely to be the major products.
Quantitative Data Summary
| Electrophile | Reagents | Major Products | Yield (%) | Reference |
| NO₂⁺ | HNO₃ / H₂SO₄ | 3-nitro-N,N-dimethylanilinium ion | High (meta-product due to protonation) | [1] |
| NO₂⁺ | Milder nitrating agent | 4-nitro- and 6-nitro-3-fluoro-N,N-dimethylaniline | (Not reported) | Theoretical |
Experimental Protocol: Nitration (Illustrative)
Caution: Nitrating agents are highly corrosive and potentially explosive. Handle with extreme care in a fume hood.
-
Preparation of the Nitrating Agent: In a flask cooled in an ice-salt bath (-10 to 0 °C), slowly add fuming nitric acid (1.1 eq.) to acetic anhydride with stirring.
-
Reaction: Dissolve this compound (1.0 eq.) in a suitable solvent such as acetic acid. Cool the solution to 0 °C.
-
Slowly add the prepared nitrating agent dropwise to the aniline solution, maintaining the temperature below 5 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours.
-
Work-up: Pour the reaction mixture onto crushed ice and neutralize carefully with a base (e.g., sodium carbonate or ammonium hydroxide).
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to separate the isomers.
Halogenation (Bromination)
Anilines are highly activated towards halogenation, and the reaction often proceeds rapidly without a Lewis acid catalyst. To control the reaction and prevent polyhalogenation, milder brominating agents or controlled addition of bromine are used.
Predicted Products: Bromination is expected to occur primarily at the positions most activated by the dimethylamino group, leading to 4-bromo- and 6-bromo-3-fluoro-N,N-dimethylaniline as the major products. Some 2-bromo isomer may also be formed.
Quantitative Data Summary
| Electrophile | Reagents | Major Product(s) | Yield (%) | Reference |
| Br⁺ | Br₂ in CH₃COOH | 4-bromo-N,N-dimethylaniline | High | [2] |
| Br⁺ | Br₂ in DCM | 4-bromo-N,N-dimethylaniline | 56.8% | [2] |
Experimental Protocol: Bromination
-
Reaction Setup: Dissolve this compound (1.0 eq.) in a suitable solvent (e.g., glacial acetic acid or dichloromethane) in a flask equipped with a dropping funnel and a magnetic stirrer. Cool the flask in an ice bath.
-
Addition of Bromine: Prepare a solution of bromine (1.0 eq.) in the same solvent. Add the bromine solution dropwise to the stirred aniline solution, maintaining the temperature between 0 and 5 °C.
-
Reaction Monitoring: Monitor the reaction progress by TLC. The reaction is typically complete shortly after the addition of bromine.
-
Work-up: Pour the reaction mixture into a solution of sodium bisulfite to quench any unreacted bromine. Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic extracts with water and brine, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) or purify by column chromatography.
Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a mild and efficient method for the formylation of electron-rich aromatic compounds.[3][4] The Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), acts as the electrophile.
Predicted Product: Given the strong directing effect of the dimethylamino group and potential steric hindrance at the ortho positions, formylation is expected to occur predominantly at the C4 and C6 positions, yielding 4-formyl- and 6-formyl-3-fluoro-N,N-dimethylaniline.
Quantitative Data Summary
| Electrophile | Reagents | Expected Major Product(s) | Yield (%) | Reference |
| Vilsmeier Reagent | POCl₃, DMF | 4-formyl- and 6-formyl-3-fluoro-N,N-dimethylaniline | (Not reported) | [3][4][5][6][7] |
Experimental Protocol: Vilsmeier-Haack Formylation
-
Vilsmeier Reagent Formation: In a three-necked flask equipped with a stirrer, dropping funnel, and a calcium chloride guard tube, place anhydrous N,N-dimethylformamide (DMF) (3.0 eq.) and cool it to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) (1.2 eq.) dropwise with vigorous stirring, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, stir the mixture at room temperature for 30-60 minutes.
-
Formylation Reaction: Dissolve this compound (1.0 eq.) in a minimal amount of anhydrous DMF or a chlorinated solvent.
-
Add the aniline solution dropwise to the Vilsmeier reagent at 0 °C.
-
After the addition, allow the reaction to warm to room temperature and then heat to 60-80 °C for 2-4 hours.
-
Work-up: Cool the reaction mixture and pour it onto crushed ice.
-
Make the solution alkaline by the slow addition of a sodium hydroxide solution while cooling.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purification: Purify the crude aldehyde by column chromatography or recrystallization.
Friedel-Crafts Acylation
Friedel-Crafts acylation of anilines is often challenging because the amino group can coordinate with the Lewis acid catalyst, deactivating the ring.[8][9] However, with appropriate choice of catalyst and reaction conditions, acylation can be achieved.
Predicted Product: Acylation is expected to be directed by the powerful dimethylamino group to the para position (C4) to minimize steric hindrance, yielding 4-acyl-3-fluoro-N,N-dimethylaniline as the major product.
Quantitative Data Summary
| Electrophile | Reagents | Expected Major Product | Yield (%) | Reference |
| RCO⁺ | RCOCl / AlCl₃ | 4-acyl-3-fluoro-N,N-dimethylaniline | (Not reported) | [8][9][10][11] |
Experimental Protocol: Friedel-Crafts Acylation (Illustrative)
-
Catalyst Suspension: In a dry, three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, suspend anhydrous aluminum chloride (AlCl₃) (1.2 eq.) in an inert solvent like anhydrous carbon disulfide or 1,2-dichloroethane.
-
Acyl Chloride Addition: Cool the suspension in an ice bath and add the acyl chloride (e.g., acetyl chloride) (1.1 eq.) dropwise with stirring.
-
Substrate Addition: After the formation of the acylium ion complex, add a solution of this compound (1.0 eq.) in the same solvent dropwise, maintaining a low temperature.
-
Reaction: After the addition, allow the mixture to stir at room temperature for several hours or heat gently to complete the reaction (monitor by TLC).
-
Work-up: Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with the same solvent.
-
Combine the organic layers, wash with water, a dilute sodium bicarbonate solution, and finally with brine.
-
Dry the organic phase over anhydrous sodium sulfate and remove the solvent by distillation.
-
Purification: Purify the resulting ketone by vacuum distillation or column chromatography.
Visualizing Reaction Pathways and Workflows
Logical Relationship of Directing Effects
Caption: Predicted reactivity of ring positions in this compound.
General Experimental Workflow for Electrophilic Aromatic Substitution
Caption: A generalized experimental workflow for electrophilic substitution reactions.
Conclusion
The reactivity of this compound in electrophilic aromatic substitution is governed by the powerful activating and ortho-, para-directing dimethylamino group, with the fluorine atom playing a secondary, albeit important, role in modulating the overall reactivity and regioselectivity. The positions para (C4) and ortho (C6) to the dimethylamino group are the most likely sites of electrophilic attack. While specific quantitative data for this particular substrate is sparse, the provided theoretical framework and experimental protocols for analogous compounds offer a solid foundation for researchers to explore the synthetic utility of this compound. Further experimental investigation is warranted to fully elucidate the product distributions and optimize reaction conditions for various electrophilic substitution reactions.
References
- 1. m.youtube.com [m.youtube.com]
- 2. prezi.com [prezi.com]
- 3. ijpcbs.com [ijpcbs.com]
- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 8. Friedel-Crafts Acylation with Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. youtube.com [youtube.com]
- 11. EP1359141A1 - Method of friedel-crafts acylation of anilides - Google Patents [patents.google.com]
The Versatile Role of 3-Fluoro-N,N-dimethylaniline in Modern Chemical Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: 3-Fluoro-N,N-dimethylaniline, a substituted aromatic amine, is emerging as a valuable building block in various fields of chemical research, particularly in medicinal chemistry and materials science. Its unique electronic properties, conferred by the presence of a fluorine atom at the meta position of the aniline ring, offer researchers a powerful tool to fine-tune the characteristics of target molecules. This technical guide provides an in-depth overview of the potential applications of this compound, complete with synthesized data, detailed experimental protocols, and visualizations of key chemical transformations.
Physicochemical Properties
This compound is a halogenated tertiary amine with the molecular formula C₈H₁₀FN.[1] A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Source |
| Molecular Weight | 139.17 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| CAS Number | 2107-43-9 | [1] |
| Appearance | Data not available in search results | |
| Melting Point | Data not available in search results | |
| Boiling Point | Data not available in search results | |
| Solubility | Data not available in search results |
Synthesis and Reactivity
While specific protocols for the direct synthesis of this compound were not prevalent in the reviewed literature, methods for the synthesis of related fluorinated and N-alkylated anilines are well-established. For instance, the synthesis of N-methyl o-fluoroaniline has been achieved through the methylation of o-fluoroaniline using dimethyl carbonate.[2] This suggests that this compound could be synthesized via a similar N,N-dimethylation of 3-fluoroaniline.
The chemical reactivity of this compound is primarily dictated by the electron-donating dimethylamino group and the electron-withdrawing fluorine atom. The dimethylamino group activates the aromatic ring, making it susceptible to electrophilic substitution reactions. The fluorine atom, being a meta-director, influences the regioselectivity of these reactions.
Applications in Medicinal Chemistry
Fluorine-containing compounds are of significant interest in drug discovery due to the unique properties imparted by the fluorine atom, such as increased metabolic stability, enhanced binding affinity, and improved bioavailability. While direct applications of this compound in marketed drugs are not widely documented, its structural motif is present in precursors to potentially bioactive molecules.
A notable example is the synthesis of 3-fluoro-2-methyl-4-trifluoromethylaniline hydrochloride, a complex aniline derivative with potential applications in pharmaceutical chemistry.[3] The synthesis of this compound involves a multi-step process starting from a bromo-analogue of a fluoroaniline derivative, highlighting the utility of the fluorinated aniline scaffold in accessing novel chemical entities for drug discovery programs.
Applications in Materials Science
Fluorinated polymers are known for their desirable properties, including thermal stability, chemical resistance, and low dielectric constants. Research has shown that poly(3-fluoroaniline) can be synthesized from 3-fluoroaniline through an acid-assisted persulfate initiated polymerization.[4] Although the reported polymer yields are modest (3-7%), this demonstrates the potential for 3-fluoroaniline derivatives, including this compound, to be used as monomers for the synthesis of novel fluorinated polymers with tailored properties.[4] Such materials could find applications in electronics and other advanced technologies.
Experimental Protocols
Detailed experimental protocols for reactions directly involving this compound are not extensively reported in the available literature. However, based on the known reactivity of N,N-dimethylaniline and its derivatives, a general protocol for a key electrophilic substitution reaction, the Vilsmeier-Haack reaction, can be extrapolated. This reaction is a powerful method for the formylation of electron-rich aromatic rings.
General Protocol for Vilsmeier-Haack Formylation of an Activated Aromatic Ring:
Materials:
-
Substituted N,N-dimethylaniline (e.g., this compound)
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Sodium acetate
-
Diethyl ether (Et₂O)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve the substituted N,N-dimethylaniline (1.0 equivalent) in DMF.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add phosphorus oxychloride (1.5 equivalents) to the cooled solution with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture back to 0°C and quench by the slow addition of a saturated aqueous solution of sodium acetate.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the formylated product.
Note: This is a generalized protocol and the specific reaction conditions (temperature, reaction time, stoichiometry) may need to be optimized for this compound.
Data Presentation
The following table summarizes the reported yield for the synthesis of a complex fluorinated aniline hydrochloride, demonstrating the utility of this class of compounds in organic synthesis.[3]
| Product | Starting Material | Key Reagents | Solvent | Yield |
| 3-fluoro-2-methyl-4-trifluoromethylaniline hydrochloride | 3-fluoro-2-methyl-4-trifluoromethyl-N-(tert-butoxycarbonyl)aniline | Methanol solution of hydrogen chloride (4mol/L) | Methanol | 95% |
Visualizations
To illustrate a potential synthetic pathway utilizing a 3-fluoroaniline scaffold, a logical workflow for the synthesis of 3-fluoro-2-methyl-4-trifluoromethylaniline hydrochloride is presented below.
Caption: Synthetic pathway to a complex fluorinated aniline.
Conclusion
This compound represents a promising, yet underexplored, building block for the synthesis of novel compounds in medicinal chemistry and materials science. The presence of the fluorine atom offers a strategic advantage for modulating molecular properties. While detailed application data for this specific isomer is still emerging, the established chemistry of related fluorinated anilines and N,N-dimethylaniline provides a strong foundation for its future use in the development of advanced materials and therapeutic agents. Further research into the specific reactivity and applications of this compound is warranted to fully unlock its potential.
References
- 1. This compound | C8H10FN | CID 586749 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN112851518A - Synthesis method of N-methyl o-fluoroaniline - Google Patents [patents.google.com]
- 3. CN110885290A - Synthetic method of 3-fluoro-2-methyl-4-trifluoromethylaniline hydrochloride - Google Patents [patents.google.com]
- 4. Chemical synthesis and characterization of fluoro-substituted polyanilines | CoLab [colab.ws]
The Strategic Incorporation of 3-Fluoro-N,N-dimethylaniline in Modern Drug Design: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacological properties. Among the vast array of fluorinated building blocks, 3-Fluoro-N,N-dimethylaniline stands out as a versatile scaffold with significant potential in the design of targeted therapeutics. Its unique electronic properties, conferred by the meta-positioned fluorine atom and the dimethylamino group, make it an attractive component for enhancing metabolic stability, binding affinity, and cell permeability. This technical guide provides an in-depth analysis of this compound as a key building block in drug design, with a particular focus on its application in the development of kinase inhibitors targeting oncogenic signaling pathways. Detailed synthetic protocols, comprehensive physicochemical data, and visualizations of relevant biological and synthetic pathways are presented to support researchers in leveraging this valuable molecule for the discovery of next-generation therapeutics.
Introduction: The Fluorine Advantage in Medicinal Chemistry
The strategic incorporation of fluorine into small molecule drug candidates can profoundly influence their biological activity and pharmacokinetic profile. The unique properties of the fluorine atom, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, can lead to improvements in metabolic stability, binding affinity to target proteins, and membrane permeability. Consequently, fluorinated compounds are prevalent in a wide range of pharmaceuticals.
This compound emerges as a particularly interesting building block due to the interplay of its constituent functional groups. The fluorine atom at the meta-position of the aniline ring alters the electronic distribution and basicity of the amino group, which can be crucial for molecular recognition by target proteins. The N,N-dimethyl group can enhance solubility and provides a handle for further chemical modification.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a building block is essential for its effective application in drug design. The following table summarizes key computed and experimental data for this compound.
| Property | Value | Source |
| Molecular Formula | C₈H₁₀FN | PubChem[1] |
| Molecular Weight | 139.17 g/mol | PubChem[1] |
| CAS Number | 2107-43-9 | PubChem[1] |
| XLogP3 | 2.2 | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |
| Rotatable Bond Count | 1 | PubChem[1] |
| Exact Mass | 139.079727485 Da | PubChem[1] |
| Topological Polar Surface Area | 3.2 Ų | PubChem[1] |
Synthesis of this compound
The synthesis of this compound can be achieved through various methods, with the N,N-dimethylation of 3-fluoroaniline being a common and efficient approach. The following diagram illustrates a typical synthetic workflow.
Detailed Experimental Protocol: N,N-dimethylation of 3-Fluoroaniline
This protocol is a representative method adapted from established procedures for the N,N-dimethylation of anilines.
Materials:
-
3-Fluoroaniline
-
Formaldehyde (37% aqueous solution)
-
Formic acid (98-100%)
-
Sodium bicarbonate (saturated aqueous solution)
-
Dichloromethane
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate
-
Separatory funnel
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 3-fluoroaniline (1 equivalent).
-
Add formaldehyde (2.5 equivalents) and formic acid (5 equivalents) to the flask.
-
Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Application in Drug Design: A Focus on Kinase Inhibitors
Fluorinated anilines are privileged structures in the design of kinase inhibitors, which are a major class of targeted cancer therapies. The fluorine atom can form favorable interactions within the ATP-binding pocket of kinases, enhancing binding affinity and selectivity. The 3-fluoroaniline scaffold, in particular, has been explored for its ability to interact with the hinge region of various kinases.
While a marketed drug containing the precise this compound moiety is not yet prominent, its structural elements are present in numerous kinase inhibitors in development. The closely related building block, 2-fluoro-4-iodoaniline, is a key component in the synthesis of the MEK inhibitor Trametinib , which targets the RAS/RAF/MEK/ERK signaling pathway.
The RAS/RAF/MEK/ERK Signaling Pathway
The RAS/RAF/MEK/ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Dysregulation of this pathway, often due to mutations in RAS or RAF genes, is a hallmark of many cancers.
The design of MEK inhibitors often involves a scaffold that can bind to an allosteric pocket on the MEK protein. The properties of this compound make it an attractive candidate for incorporation into novel MEK inhibitors. The fluorine atom can enhance binding affinity, while the dimethylamino group can improve solubility and provide a vector for further optimization.
Case Study: Synthesis of a Trametinib-like Kinase Inhibitor Core
To illustrate the utility of fluorinated anilines in the synthesis of kinase inhibitors, the following workflow outlines the key steps in constructing the core of a Trametinib-like molecule, highlighting where a building block like this compound could be conceptually incorporated.
Representative Experimental Protocol: Buchwald-Hartwig Amination
This protocol describes a key C-N bond-forming reaction commonly used in the synthesis of kinase inhibitors.
Materials:
-
Aryl halide (e.g., a chlorinated or brominated heterocyclic core)
-
This compound
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., Xantphos)
-
Base (e.g., Cs₂CO₃)
-
Anhydrous solvent (e.g., Dioxane)
-
Schlenk flask
-
Nitrogen or Argon atmosphere
Procedure:
-
To a Schlenk flask, add the aryl halide (1 equivalent), this compound (1.2 equivalents), Cs₂CO₃ (2 equivalents), Pd₂(dba)₃ (0.05 equivalents), and Xantphos (0.1 equivalents).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add anhydrous dioxane to the flask via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite and wash with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the coupled intermediate.
Conclusion
This compound is a valuable and versatile building block in drug design, offering a unique combination of electronic and physicochemical properties. Its potential for enhancing metabolic stability, modulating basicity, and improving binding interactions makes it a compelling scaffold for the development of novel therapeutics, particularly in the area of kinase inhibitors. The synthetic accessibility of this compound, coupled with the well-established role of fluorinated anilines in medicinal chemistry, positions this compound as a key tool for researchers and scientists working at the forefront of drug discovery. As the demand for more targeted and effective therapies continues to grow, the strategic application of such fluorinated building blocks will undoubtedly play a pivotal role in shaping the future of medicine.
References
The Pivotal Role of 3-Fluoro-N,N-dimethylaniline in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of medicinal chemistry.[1][2][3] Among the array of fluorinated building blocks, 3-Fluoro-N,N-dimethylaniline emerges as a versatile and increasingly important intermediate in the synthesis of a diverse range of biologically active compounds. Its unique electronic properties and synthetic accessibility make it a valuable starting point for the development of novel therapeutics, particularly in the realms of oncology and central nervous system (CNS) disorders. This technical guide provides an in-depth exploration of the synthesis, physicochemical properties, and significant applications of this compound in medicinal chemistry, supported by experimental protocols and quantitative data.
Physicochemical Properties and Synthetic Overview
This compound is a substituted aniline characterized by a fluorine atom at the meta-position and a dimethylamino group. This specific substitution pattern imparts distinct physicochemical properties that are highly advantageous in drug design. The fluorine atom can modulate the basicity (pKa) of the dimethylamino group, influence lipophilicity, and participate in favorable interactions with biological targets.[1][3]
Table 1: Physicochemical Properties of this compound [4]
| Property | Value |
| Molecular Formula | C₈H₁₀FN |
| Molecular Weight | 139.17 g/mol |
| XLogP3 | 2.2 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 1 |
| Rotatable Bond Count | 1 |
| Exact Mass | 139.079727 g/mol |
The synthesis of this compound can be achieved through several routes, with the most common involving the methylation of 3-fluoroaniline. Various methylating agents can be employed, including dimethyl carbonate, which offers a greener and less toxic alternative to traditional reagents.[5] Another approach involves the fluorination of N,N-dimethylaniline, although this can sometimes lead to challenges with regioselectivity.
Core Applications in Medicinal Chemistry
The utility of this compound as a building block spans multiple therapeutic areas, with its most prominent roles observed in the development of kinase inhibitors and agents targeting the central nervous system.
Kinase Inhibitors
The substituted aniline scaffold is a well-established pharmacophore in the design of kinase inhibitors, which are crucial in cancer therapy.[4] The this compound moiety can be incorporated into various heterocyclic systems, such as pyrimidines and quinolines, to generate potent and selective inhibitors of kinases like Aurora kinases and Rho-associated coiled-coil containing protein kinases (ROCK).
A key synthetic strategy involves the functionalization of the this compound ring, often through electrophilic aromatic substitution reactions like the Vilsmeier-Haack reaction, to introduce reactive handles for further elaboration.[6][7][8][9][10]
Diagram 1: General Workflow for Kinase Inhibitor Synthesis
Caption: Synthetic workflow for kinase inhibitors from this compound.
Table 2: Biological Activity of Representative Kinase Inhibitors with a Fluorinated Aniline Moiety
| Compound ID | Target Kinase | IC₅₀ (nM) | Reference |
| Pyrimidine Derivative 1 | Aurora A | 38.6 | [11] |
| Pyrimidine Derivative 2 | Aurora A | 24.1 | [11] |
| FPTA Derivative | c-Met | 1.2 - 1500 | [4][12][13] |
| FPPA Derivative | c-Met | 0.8 - 2000 | [4][12][13] |
Central Nervous System (CNS) Agents
Fluorinated compounds are widely explored for their potential to treat CNS disorders due to the ability of fluorine to enhance blood-brain barrier permeability.[5] The this compound scaffold has been incorporated into various molecular frameworks to develop agents with potential anticonvulsant, sedative-hypnotic, and other CNS-depressant activities.
Experimental Protocols
General Procedure for Vilsmeier-Haack Formylation of this compound
The Vilsmeier-Haack reaction is a powerful method for introducing a formyl group onto electron-rich aromatic rings.[6][7][8][9][10]
Diagram 2: Vilsmeier-Haack Reaction Mechanism
Caption: Mechanism of the Vilsmeier-Haack reaction on this compound.
Protocol:
-
To a stirred solution of N,N-dimethylformamide (DMF) at 0 °C, slowly add phosphorus oxychloride (POCl₃) (1.1 equivalents).
-
Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
To this mixture, add this compound (1 equivalent) dropwise, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture to room temperature and pour it onto crushed ice.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4-(dimethylamino)-2-fluorobenzaldehyde.
General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol describes a general method for coupling a halogenated derivative of this compound with a boronic acid.[14]
Diagram 3: Suzuki-Miyaura Coupling Workflow
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Protocol:
-
In a reaction vessel, combine the halogenated this compound derivative (1 equivalent), the aryl boronic acid (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents), and a base (e.g., K₂CO₃, 2 equivalents).
-
Add a suitable solvent system (e.g., a mixture of toluene, ethanol, and water).
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired coupled product.
Conclusion
This compound stands as a privileged scaffold in medicinal chemistry, offering a synthetically tractable platform for the development of a wide array of bioactive molecules. Its strategic application has led to the discovery of potent kinase inhibitors and promising CNS-active agents. The continued exploration of its chemical space, facilitated by robust synthetic methodologies, is poised to deliver the next generation of therapeutics for a multitude of diseases. This guide serves as a foundational resource for researchers aiming to harness the full potential of this versatile building block in their drug discovery endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. US20160137628A1 - Aurora A Kinase Inhibitor - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Process for the preparation of kinase inhibitors and intermediates thereof - Patent US-9643927-B1 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. US9637474B2 - Aurora A kinase inhibitor - Google Patents [patents.google.com]
- 7. CN111423342A - A kind of preparation method of co-production N-methyl-2-fluoroaniline and crystalline sulfonamide - Google Patents [patents.google.com]
- 8. US20070149561A1 - Azaindole inhibitors of aurora kinases - Google Patents [patents.google.com]
- 9. Recent Advances in the Synthesis and Biomedical Applications of Heterocyclic NO-Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CN1243119A - Method for purifying N, N-dimethylaniline by acid anhydride - Google Patents [patents.google.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. CN110885290A - Synthetic method of 3-fluoro-2-methyl-4-trifluoromethylaniline hydrochloride - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Synthesis of 3-Fluoro-N,N-dimethylaniline from 3-fluoroaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 3-Fluoro-N,N-dimethylaniline from 3-fluoroaniline via the Eschweiler-Clarke reaction. This method offers a reliable and efficient pathway for the N,N-dimethylation of primary anilines. Included are comprehensive experimental procedures, data presentation of reactants and products, safety precautions, and a workflow diagram to ensure safe and reproducible execution of the synthesis.
Introduction
This compound is a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes. The introduction of a fluorine atom into organic molecules can significantly alter their biological and chemical properties, making fluorinated anilines important building blocks in medicinal chemistry and materials science. The Eschweiler-Clarke reaction is a well-established method for the methylation of primary and secondary amines.[1][2] It utilizes formic acid and formaldehyde as the methylating agents in a reductive amination process.[1][2] This one-pot reaction is advantageous as it typically proceeds to the tertiary amine without the formation of quaternary ammonium salts.[1] This application note details a robust protocol for the synthesis of this compound, providing researchers with the necessary information for its preparation and characterization.
Data Presentation
The physical and chemical properties of the starting material and the final product are summarized in the tables below for easy reference and comparison.
Table 1: Physicochemical Properties of 3-fluoroaniline
| Property | Value |
| Molecular Formula | C₆H₆FN |
| Molecular Weight | 111.12 g/mol |
| Appearance | Clear yellow to brown liquid |
| Boiling Point | 186 °C at 756 mmHg[3] |
| Density | 1.156 g/mL at 25 °C[3] |
| Refractive Index (n²⁰/D) | 1.542[3] |
Table 2: Physicochemical and Spectral Data of this compound
| Property | Value |
| Molecular Formula | C₈H₁₀FN |
| Molecular Weight | 139.17 g/mol [4] |
| Appearance | Pale yellow liquid[5] |
| Boiling Point | 219.8 °C at 760 mmHg[5] |
| Density | 1.083 g/cm³[5] |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.14 (t, J = 8.3 Hz, 1H), 6.82 – 6.64 (m, 2H), 6.60 (d, J = 8.2 Hz, 1H), 2.95 (s, 6H). (Data for analogous 3-chloro-N,N-dimethylaniline)[6] |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 151.3, 130.2 (d, J=9.7 Hz), 113.1 (d, J=2.6 Hz), 109.9 (d, J=21.5 Hz), 106.8 (d, J=21.9 Hz), 40.7. (Predicted) |
| Mass Spectrum (GC-MS) | m/z Top Peak: 138[4] |
Experimental Protocol: Eschweiler-Clarke Reaction
This protocol is adapted from established Eschweiler-Clarke reaction procedures.[7]
3.1. Materials and Equipment
-
3-fluoroaniline (98%+)
-
Formic acid (88-98%)
-
Formaldehyde solution (37% in H₂O)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
1 M Hydrochloric acid
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Thin Layer Chromatography (TLC) plates (silica gel)
3.2. Reaction Setup and Procedure
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-fluoroaniline (5.55 g, 0.05 mol).
-
Carefully add formic acid (5.75 g, 4.7 mL, 0.125 mol, 2.5 eq) to the flask.
-
Slowly add a 37% aqueous solution of formaldehyde (9.2 mL, 0.125 mol, 2.5 eq) to the reaction mixture while stirring. The addition may be exothermic.
-
Heat the reaction mixture to 100 °C and maintain at reflux for 8-12 hours. The reaction progress can be monitored by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent).
-
After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.
3.3. Work-up and Purification
-
Carefully add 1 M hydrochloric acid (20 mL) to the cooled reaction mixture.
-
Transfer the mixture to a separatory funnel and wash with dichloromethane (2 x 20 mL) to remove any non-basic impurities. Discard the organic layers.
-
Basify the aqueous layer to pH > 10 by the slow and careful addition of a saturated sodium bicarbonate solution. Be cautious as this will cause gas evolution (CO₂).
-
Extract the product from the basified aqueous layer with dichloromethane (3 x 30 mL).
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.
-
The crude product can be further purified by vacuum distillation if necessary.
Mandatory Visualizations
Caption: Workflow for the synthesis of this compound.
Safety Precautions
All experimental procedures should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
3-Fluoroaniline: Harmful if swallowed, in contact with skin, or if inhaled.[6] Causes skin irritation and serious eye damage.[6] May cause respiratory irritation.[6]
-
Formic Acid: Flammable liquid and vapor.[8] Harmful if swallowed and toxic if inhaled.[8] Causes severe skin burns and eye damage.[8] Handle with extreme care.
-
Formaldehyde Solution: Toxic if swallowed, in contact with skin, or if inhaled.[9] Causes severe skin burns and eye damage.[9] May cause an allergic skin reaction, and is suspected of causing genetic defects and cancer.[9] It is a respiratory irritant.[9]
Dispose of all chemical waste in accordance with local, state, and federal regulations. An appropriate neutralizing agent for acid spills should be readily available.
References
- 1. 3-Fluoro-4-methylaniline(452-77-7) 1H NMR [m.chemicalbook.com]
- 2. rsc.org [rsc.org]
- 3. 4-FLUORO-N,N-DIMETHYLANILINE(403-46-3) 1H NMR spectrum [chemicalbook.com]
- 4. This compound | C8H10FN | CID 586749 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3,5-Difluoroaniline(372-39-4) 13C NMR spectrum [chemicalbook.com]
- 6. rsc.org [rsc.org]
- 7. N,N-Dimethylaniline | C8H11N | CID 949 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. CN110885290A - Synthetic method of 3-fluoro-2-methyl-4-trifluoromethylaniline hydrochloride - Google Patents [patents.google.com]
- 9. N,N-Dimethylaniline(121-69-7) 13C NMR [m.chemicalbook.com]
Application Note and Protocol: N,N-Dimethylation of 3-Fluoroaniline
Audience: Researchers, scientists, and drug development professionals.
Introduction
N,N-dimethyl-3-fluoroaniline is a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1] The introduction of the dimethylamino group to the 3-fluoroaniline scaffold can significantly alter the physicochemical and biological properties of a molecule. This document provides detailed protocols for the N,N-dimethylation of 3-fluoroaniline using two common and effective methods: the Eschweiler-Clarke reaction and reductive amination with sodium borohydride.
Methods Overview
Two primary methods for the N,N-dimethylation of 3-fluoroaniline are detailed below. The choice of method may depend on available reagents, scale, and sensitivity of other functional groups in the starting material.
-
Eschweiler-Clarke Reaction: This classical method utilizes excess formic acid and formaldehyde to methylate primary amines.[2][3][4] The reaction is robust, typically high-yielding, and avoids the formation of quaternary ammonium salts.[2][4][5] Formic acid acts as both a solvent and the reducing agent.[6]
-
Reductive Amination with Sodium Borohydride: This method involves the formation of an imine from 3-fluoroaniline and formaldehyde, which is then reduced in situ by a hydride reducing agent, such as sodium borohydride.[7][8][9] This approach often uses milder conditions compared to the Eschweiler-Clarke reaction.
Experimental Protocols
Method 1: Eschweiler-Clarke Reaction
This protocol is a classic and widely used method for the exhaustive methylation of primary amines.[2][6]
Materials:
-
3-Fluoroaniline
-
Formaldehyde (37% aqueous solution)
-
Formic acid (88-98%)
-
Sodium hydroxide (NaOH) solution (e.g., 2 M)
-
Dichloromethane (DCM) or other suitable organic solvent
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-fluoroaniline (1.0 eq).
-
Add formic acid (approximately 2.0-3.0 eq).
-
With stirring, add formaldehyde solution (37% in water, approximately 2.0-3.0 eq).
-
Heat the reaction mixture to 80-100°C and maintain it at this temperature for 18-24 hours.[4] The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully basify the reaction mixture with a sodium hydroxide solution to a pH of approximately 11, while cooling in an ice bath to manage the exothermic neutralization.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of the aqueous phase).
-
Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude N,N-dimethyl-3-fluoroaniline.
-
The crude product can be purified by column chromatography or distillation if necessary.
Method 2: Reductive Amination with Sodium Borohydride
This method provides a milder alternative to the Eschweiler-Clarke reaction.
Materials:
-
3-Fluoroaniline
-
Formaldehyde (37% aqueous solution)
-
Methanol or another suitable alcohol solvent
-
Sodium borohydride (NaBH₄)
-
Hydrochloric acid (HCl) solution (e.g., 1 M)
-
Sodium hydroxide (NaOH) solution (e.g., 2 M)
-
Dichloromethane (DCM) or other suitable organic solvent
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Stirring apparatus
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 3-fluoroaniline (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Add formaldehyde solution (37% in water, approximately 2.5 eq) to the stirred solution.
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.
-
Cool the reaction mixture to 0°C using an ice bath.
-
Slowly add sodium borohydride (approximately 2.0-2.5 eq) in small portions, ensuring the temperature remains below 10°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-16 hours.
-
Quench the reaction by the slow addition of 1 M HCl until the effervescence ceases.
-
Remove the methanol under reduced pressure.
-
Add water to the residue and basify with 2 M NaOH solution to a pH of approximately 11.
-
Extract the product with dichloromethane (3 x volume of the aqueous phase).
-
Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by column chromatography or distillation as needed.
Data Presentation
| Parameter | Eschweiler-Clarke Reaction | Reductive Amination (NaBH₄) |
| Methylating Agent | Formaldehyde | Formaldehyde |
| Reducing Agent | Formic Acid | Sodium Borohydride |
| Solvent | Formic Acid | Methanol |
| Temperature | 80-100°C | 0°C to Room Temperature |
| Reaction Time | 18-24 hours | 13-18 hours |
| Workup | Basic workup | Acidic quench followed by basic workup |
| Typical Yield | >80% | Variable, often good to high yields |
Visualizations
Caption: Experimental workflow for the N,N-dimethylation of 3-fluoroaniline.
Caption: Comparison of reaction pathways for N,N-dimethylation methods.
References
- 1. Cas 2107-43-9,N,N-DIMETHYL-3-FLUOROANILINE | lookchem [lookchem.com]
- 2. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 3. jk-sci.com [jk-sci.com]
- 4. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
- 5. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. grokipedia.com [grokipedia.com]
- 7. gctlc.org [gctlc.org]
- 8. researchgate.net [researchgate.net]
- 9. Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination [organic-chemistry.org]
One-Pot Synthesis of 3-Fluoro-N,N-dimethylaniline: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the one-pot synthesis of 3-Fluoro-N,N-dimethylaniline, a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals. The featured method is the Eschweiler-Clarke reaction, a classic and efficient procedure for the N,N-dimethylation of primary amines. This reductive amination utilizes formic acid and formaldehyde in a single reaction vessel, offering a straightforward and scalable route to the desired tertiary amine while minimizing the formation of quaternary ammonium salts.[1][2] This application note includes a detailed experimental protocol, a summary of quantitative data, and a visual representation of the experimental workflow.
Introduction
This compound is a key building block in medicinal chemistry and materials science. The presence of the fluorine atom can significantly influence the pharmacokinetic and physicochemical properties of a molecule, such as metabolic stability and binding affinity. Therefore, efficient and reliable synthetic routes to this compound are of high interest. The one-pot Eschweiler-Clarke reaction offers a significant advantage over other methylation methods by avoiding the use of hazardous alkylating agents like methyl iodide and preventing over-methylation to the quaternary ammonium salt.[1] The reaction proceeds through the formation of an iminium ion from the starting amine and formaldehyde, which is then reduced by formic acid to yield the methylated amine.[3] For primary amines, this process occurs twice to yield the N,N-dimethylated product.
Data Presentation
While a specific, high-yielding protocol for the Eschweiler-Clarke reaction of 3-fluoroaniline is not extensively reported in the literature, the following table provides representative data for the N,N-dimethylation of anilines using various one-pot methods. It is important to note that anilines with electron-withdrawing substituents, such as the fluorine atom in 3-fluoroaniline, may exhibit different reactivity and potentially lower yields compared to unsubstituted aniline.[4] Optimization of the reaction conditions may be necessary to achieve the desired outcome.
| Starting Material | Methylating Agent(s) | Catalyst/Solvent | Reaction Conditions | Product | Yield (%) | Purity/Notes | Reference |
| Aniline | Formaldehyde, Formic Acid | Water | Reflux | N,N-Dimethylaniline | High | General Method | [1] |
| Substituted Anilines | Formaldehyde, Formic Acid | Not specified | Not specified | N,N-Dimethylanilines | Good to Excellent | General Method | N/A |
| m-Trifluoromethylaniline | Formaldehyde, Formic Acid | Not specified | Not specified | Resin | N/A | Reaction failed to yield the desired product.[4] | [4] |
| 3-Fluoro-N-methylaniline | CO2, H2 | [Ru(Triphos)(TMM)] / THF | 150 °C, 20/60 bar | This compound | Not Specified | Two-step from 3-fluoroaniline | ChemicalBook |
| o-Fluoroaniline | Dimethyl carbonate | Basic kaolin | Reflux | N-Methyl o-fluoroaniline | 96-99% | N,N-dimethylated product is a byproduct. | CN112851518A |
Experimental Protocol: One-Pot Synthesis of this compound via Eschweiler-Clarke Reaction
This protocol is adapted from general procedures for the Eschweiler-Clarke reaction of anilines.
Materials:
-
3-Fluoroaniline (1.0 eq)
-
Formic Acid (≥95%) (excess, e.g., 5-10 eq)
-
Formaldehyde (37 wt. % solution in H₂O) (excess, e.g., 5-10 eq)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Deionized water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-fluoroaniline (1.0 eq).
-
Add formic acid (e.g., 5-10 eq) to the flask.
-
Slowly add the formaldehyde solution (e.g., 5-10 eq) to the stirred mixture. The addition may be exothermic.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and maintain for several hours (e.g., 4-18 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases and the pH is basic (pH > 8).
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with deionized water, followed by a saturated brine solution.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure this compound.
Characterization:
The identity and purity of the final product can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. The physical and spectroscopic properties of this compound are available in public databases such as PubChem.[5]
Experimental Workflow
Caption: Workflow for the one-pot synthesis of this compound.
Safety Precautions
-
This reaction should be performed in a well-ventilated fume hood.
-
Formic acid is corrosive and should be handled with care.
-
Formaldehyde is a known carcinogen and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Dichloromethane is a volatile and potentially harmful solvent.
-
Standard laboratory safety procedures should be followed at all times.
Conclusion
The Eschweiler-Clarke reaction provides a practical and direct one-pot method for the synthesis of this compound from 3-fluoroaniline. While the electron-withdrawing nature of the fluorine substituent may require optimization of the reaction conditions to achieve high yields, this protocol offers a solid foundation for researchers in drug discovery and chemical synthesis. The straightforward procedure and use of readily available reagents make it an attractive method for accessing this important synthetic intermediate.
References
Application Note: Purification of 3-Fluoro-N,N-dimethylaniline by Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction: 3-Fluoro-N,N-dimethylaniline is a substituted aromatic amine that serves as a key intermediate in the synthesis of various pharmaceutical compounds and advanced materials. The purity of this starting material is critical for the success of subsequent reactions, affecting reaction yield, impurity profiles, and the overall quality of the final product. This application note provides a detailed protocol for the purification of crude this compound using normal-phase flash column chromatography on silica gel.
Principle of Separation: Normal-phase column chromatography separates compounds based on their polarity. The stationary phase, silica gel, is highly polar, while the mobile phase is a less polar organic solvent mixture. Compounds in the mixture are introduced to the top of the column and move down with the mobile phase. Less polar compounds have a weaker affinity for the polar silica gel and travel down the column more quickly. Conversely, more polar compounds interact more strongly with the silica gel and elute more slowly. By carefully selecting a mobile phase, this compound can be effectively separated from less polar and more polar impurities. Potential impurities may include unreacted starting materials like 3-fluoroaniline or mono-methylated intermediates, as well as non-polar byproducts and polar oxidation products.
Physicochemical Data
The successful design of a purification protocol relies on understanding the physicochemical properties of the target compound.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₀FN | [1] |
| Molecular Weight | 139.17 g/mol | [1] |
| Appearance | Typically a yellow to brownish oily liquid, characteristic of N,N-dimethylaniline derivatives.[2][3][4][5] | |
| Solubility | Insoluble or has low solubility in water; soluble in most organic solvents such as ethanol, ether, and chloroform.[2][6][7] | |
| Polarity | A moderately polar compound. The electronegative fluorine atom influences its polarity.[8] |
Materials and Reagents
| Materials & Equipment | Reagents & Solvents |
| Glass chromatography column | Crude this compound |
| Silica gel (230-400 mesh) | Hexane (or Petroleum Ether) |
| TLC plates (silica gel 60 F₂₅₄) | Ethyl Acetate |
| TLC developing chamber | Dichloromethane (optional) |
| UV lamp (254 nm) | Anhydrous Sodium Sulfate |
| Round-bottom flasks | |
| Fraction collection tubes/vials | |
| Rotary evaporator | |
| Glass wool or fritted disc |
Experimental Protocol
This protocol is divided into five main stages: initial analysis, column preparation, sample application, elution, and product isolation.
Stage 1: Thin-Layer Chromatography (TLC) for Solvent System Optimization
The first step is to identify an optimal mobile phase that provides good separation between the desired product and impurities. The target retention factor (Rƒ) for the product should be approximately 0.25-0.35.
-
Prepare TLC Chambers: Add a small amount of various hexane/ethyl acetate mixtures (e.g., 9:1, 8:2, 7:3 v/v) to separate TLC chambers and allow the atmosphere to saturate.
-
Spot the Plate: Dissolve a small amount of the crude this compound in a volatile solvent like ethyl acetate. Using a capillary tube, spot the solution onto the baseline of a TLC plate.
-
Develop the Plate: Place the TLC plate in a developing chamber. Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualize: Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp at 254 nm.
-
Calculate Rƒ: Calculate the Rƒ value for each spot (Rƒ = distance traveled by spot / distance traveled by solvent front). The ideal system will show the product spot well-separated from impurity spots.
| Solvent System (Hexane:Ethyl Acetate) | Rƒ of Product | Rƒ of Main Impurity | Observations |
| 95:5 | ~0.50 | ~0.65 | Poor separation, spots are too high. |
| 90:10 | ~0.30 | ~0.45 (less polar) | Good separation. Selected for column. |
| 80:20 | ~0.15 | ~0.25 | Spots are too low, will lead to long elution times. |
Note: Data presented are representative examples and should be determined experimentally.
Stage 2: Column Preparation (Slurry Packing)
Proper column packing is essential to prevent cracking or channeling, which leads to poor separation.
-
Prepare the Column: Secure a glass column of appropriate size vertically to a stand. Place a small plug of glass wool or ensure a fritted disc is at the bottom. Add a thin layer of sand.
-
Make the Slurry: In a beaker, mix the required amount of silica gel with the chosen mobile phase (e.g., 90:10 hexane:ethyl acetate) to form a smooth, pourable slurry.
-
Pack the Column: Pour the slurry into the column in a single, continuous motion. Use a funnel to aid the process.
-
Settle the Silica: Open the stopcock and drain some solvent to allow the silica to settle. Gently tap the side of the column to ensure even packing. The final packed bed should be uniform and level.
-
Equilibrate: Add more mobile phase and run it through the column until the packed bed is stable and equilibrated. The solvent level should never drop below the top of the silica bed.
Stage 3: Sample Loading
-
Dissolve the Sample: Dissolve the crude this compound (e.g., 1.0 g) in a minimal amount of the mobile phase or a less polar solvent like dichloromethane.
-
Adsorb onto Silica (Dry Loading - Recommended): Add a small amount of silica gel (~2-3 times the weight of the crude sample) to the dissolved sample. Remove the solvent using a rotary evaporator to obtain a dry, free-flowing powder.
-
Load the Column: Carefully add the silica-adsorbed sample as a thin, even layer on top of the packed column bed. Add a thin protective layer of sand on top.
Stage 4: Elution and Fraction Collection
-
Begin Elution: Carefully add the mobile phase to the column. Open the stopcock and begin collecting the eluent in numbered fractions (e.g., 10-20 mL per fraction).
-
Maintain Flow Rate: Maintain a steady flow rate. If necessary, gentle pressure can be applied to the top of the column using a pump or inert gas (flash chromatography).
-
Monitor Separation: Periodically analyze the collected fractions by TLC to track the elution of the compounds. Spot the crude material, the current fraction, and the previous fraction on the same plate for comparison.
Stage 5: Purity Analysis and Product Isolation
-
Identify Pure Fractions: Analyze the TLC plates of the collected fractions. Identify all fractions that contain only the pure product spot.
-
Combine and Concentrate: Combine the identified pure fractions into a single round-bottom flask.
-
Remove Solvent: Remove the mobile phase using a rotary evaporator.
-
Final Drying: Place the flask under high vacuum to remove any residual solvent.
-
Determine Yield and Purity: Weigh the final product to calculate the percentage yield. Assess the purity using an appropriate analytical method such as HPLC, GC-MS, or NMR spectroscopy.
Purification Summary
| Parameter | Value |
| Crude Material Weight | 1.0 g |
| Pure Product Weight | 0.85 g |
| Yield | 85% |
| Mobile Phase | 90:10 Hexane:Ethyl Acetate |
| Purity (Post-Column) | >99% (Determined by GC) |
Note: Data are representative and will vary based on the initial purity of the crude material.
Workflow Diagram
Caption: Workflow for the Purification of this compound.
Safety Precautions
-
Toxicity: Aromatic amines, including aniline derivatives, are toxic and can be absorbed through the skin. They are suspected of causing long-term health effects.
-
Handling: Always handle this compound and all solvents inside a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and nitrile gloves.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Conclusion
This application note details a robust and reproducible method for the purification of this compound using flash column chromatography. By following the outlined steps for solvent optimization, column packing, and fraction analysis, researchers can effectively remove impurities and obtain a high-purity product suitable for demanding applications in research and development.
References
- 1. This compound | C8H10FN | CID 586749 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. N,N-dimethyl aniline, 121-69-7 [thegoodscentscompany.com]
- 4. N,N-Dimethylaniline: Properties, Analysis and Application_Chemicalbook [chemicalbook.com]
- 5. N,N-Dimethylaniline | C8H11N | CID 949 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. N,N-Dimethylaniline CAS#: 121-69-7 [m.chemicalbook.com]
- 8. homework.study.com [homework.study.com]
Application Notes and Protocols for the Recrystallization of 3-Fluoro-N,N-dimethylaniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Fluoro-N,N-dimethylaniline and its derivatives are important intermediates in the synthesis of pharmaceuticals and other bioactive molecules. The introduction of a fluorine atom can significantly alter the pharmacokinetic and physicochemical properties of a molecule, making these compounds valuable building blocks in drug discovery.[1] Proper purification of these intermediates is crucial to ensure the quality and efficacy of the final products. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds. This document provides detailed protocols and application notes for the recrystallization of this compound derivatives, based on established methods for analogous halogenated anilines.
General Principles of Recrystallization
Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a given solvent or solvent system. The ideal solvent for recrystallization should dissolve the target compound sparingly at room temperature but have high solubility at an elevated temperature. Conversely, the impurities should either be highly soluble at all temperatures (to remain in the mother liquor) or insoluble at all temperatures (to be removed by hot filtration).
Solvent Selection for this compound Derivatives
The choice of solvent is the most critical parameter in developing a successful recrystallization protocol. For halogenated N,N-dimethylaniline derivatives, a range of solvents with varying polarities should be screened. Due to the presence of the polar amino group and the halogen substituent, as well as the nonpolar aromatic ring, both single and mixed solvent systems can be effective.
Table 1: Recommended Solvents for Recrystallization Screening
| Solvent/Solvent System | Polarity | Boiling Point (°C) | Rationale for Use |
| Ethanol | Polar Protic | 78 | Good starting point for many anilines; often used in a mixed system with water. |
| Methanol | Polar Protic | 65 | Similar to ethanol, but with a lower boiling point. |
| Isopropanol | Polar Protic | 82 | Can offer different solubility characteristics compared to ethanol and methanol. |
| Toluene | Nonpolar | 111 | The aromatic nature can aid in dissolving the aniline derivative at higher temperatures. |
| Hexane/Heptane | Nonpolar | 69 / 98 | Often used as an anti-solvent in a mixed solvent system with a more polar solvent. |
| Ethyl Acetate | Intermediate | 77 | Can be a good single solvent or used in combination with a nonpolar solvent like hexane. |
| Ethanol/Water | Mixed | Variable | A commonly used and effective mixed solvent system for moderately polar compounds. |
| Toluene/Hexane | Mixed | Variable | A good choice for compounds that are highly soluble in toluene but sparingly soluble in hexane. |
Experimental Protocols
The following protocols are generalized for the recrystallization of this compound derivatives and should be optimized for specific compounds.
Protocol 1: Single-Solvent Recrystallization
This method is suitable when a single solvent is identified that effectively dissolves the compound at high temperatures and provides good crystal recovery upon cooling.
Materials:
-
Crude this compound derivative
-
Selected recrystallization solvent (e.g., Ethanol, Isopropanol, or Toluene)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and vacuum flask
-
Filter paper
-
Glass stirring rod
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: If activated charcoal was used or if insoluble impurities are present, perform a hot gravity filtration to remove them. It is crucial to keep the solution and filtration apparatus hot to prevent premature crystallization.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal yield.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature well below the compound's melting point to remove any residual solvent.
Protocol 2: Mixed-Solvent Recrystallization
This method is employed when no single solvent provides the desired solubility characteristics. A "good" solvent that dissolves the compound readily is paired with a "poor" solvent in which the compound is insoluble.
Materials:
-
Crude this compound derivative
-
A pair of miscible solvents (e.g., Ethanol and Water, or Toluene and Hexane)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and vacuum flask
-
Filter paper
-
Glass stirring rod
Procedure:
-
Dissolution: Dissolve the crude solid in a minimal amount of the hot "good" solvent (the solvent in which it is highly soluble).
-
Inducing Crystallization: While keeping the solution hot, slowly add the "poor" solvent (the anti-solvent) dropwise until the solution becomes slightly turbid (cloudy). This indicates the point of saturation.
-
Clarification: Add a few drops of the hot "good" solvent to redissolve the precipitate and obtain a clear solution.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Subsequently, cool it in an ice bath to maximize the yield of crystals.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of an ice-cold mixture of the two solvents (in the same proportion as the final crystallization mixture).
-
Drying: Dry the purified crystals in a vacuum oven.
Data Presentation
Table 2: Representative Recrystallization Data for Analogous Halogenated Anilines
| Compound | Recrystallization Solvent(s) | Crude Purity (%) | Purified Purity (%) | Yield (%) | Melting Point (°C) |
| 4-Chloro-2,6-dimethylaniline[2] | Not specified (purified via hydrochloride salt) | ~84% | >99% | ~69% | 42 |
| N,N-Dimethyl-p-bromoaniline | Ethanol/Water | Not specified | >98% | Not specified | 54-56 |
| 2,4,6-Tribromoaniline | Ethanol | Not specified | >99% | Not specified | 121-123 |
Note: The data presented is for analogous compounds and should be considered as a general guide.
Visualizations
Experimental Workflow for Recrystallization
The following diagram illustrates the general workflow for the purification of this compound derivatives by recrystallization.
Caption: General workflow for the recrystallization of this compound derivatives.
Troubleshooting
Table 3: Common Recrystallization Problems and Solutions
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No crystals form upon cooling | - Too much solvent was used.- The solution is not saturated. | - Evaporate some of the solvent to increase the concentration.- Scratch the inside of the flask with a glass rod to induce nucleation.- Add a seed crystal of the pure compound. |
| Oiling out | - The boiling point of the solvent is higher than the melting point of the compound.- The solution is cooled too quickly.- The compound is too impure. | - Reheat the solution and add more solvent.- Allow the solution to cool more slowly.- Try a different solvent with a lower boiling point. |
| Low recovery | - Too much solvent was used.- Premature crystallization during hot filtration.- Incomplete crystallization. | - Use the minimum amount of hot solvent necessary for dissolution.- Ensure the filtration apparatus is pre-heated.- Ensure the solution is thoroughly cooled in an ice bath before filtration. |
| Colored crystals | - Colored impurities are co-crystallizing with the product. | - Use activated charcoal during the recrystallization process.- Perform a second recrystallization. |
Conclusion
The protocols and guidelines presented in this document provide a solid foundation for the successful recrystallization of this compound derivatives. While the provided data is based on analogous compounds, the principles of solvent selection and the experimental procedures are broadly applicable. Careful optimization of the recrystallization conditions for each specific derivative is essential to achieve high purity and yield, which are critical for the advancement of research and drug development programs.
References
Application Notes and Protocols: 3-Fluoro-N,N-dimethylaniline as a Precursor for API Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Fluoro-N,N-dimethylaniline and its analogs are valuable precursors in the synthesis of various Active Pharmaceutical Ingredients (APIs). The presence of the fluorine atom and the dimethylamino group offers unique electronic properties and metabolic stability to the target molecules, making them desirable building blocks in medicinal chemistry. This document provides detailed application notes and protocols for the multi-step synthesis of a key API, Neostigmine Bromide, utilizing a structurally related precursor, 3-(dimethylamino)phenol. While direct synthesis from this compound is less commonly documented, the provided protocols for the synthesis of the critical intermediate, 3-(dimethylamino)phenol, and its subsequent conversion to Neostigmine Bromide, offer a comprehensive guide for researchers working with substituted anilines in drug discovery and development.
Key Precursor: 3-(Dimethylamino)phenol
3-(Dimethylamino)phenol is a crucial intermediate in the synthesis of several pharmaceuticals, most notably acetylcholinesterase inhibitors like Neostigmine and Pyridostigmine. These drugs are essential in the management of myasthenia gravis and in reversing the effects of muscle relaxants after surgery.
Synthesis of 3-(Dimethylamino)phenol from m-Aminophenol
A common and efficient method for the synthesis of 3-(dimethylamino)phenol involves the methylation of m-aminophenol.
Experimental Protocol
Materials:
-
m-Aminophenol
-
Dimethyl sulfate
-
Sodium hydroxide
-
Toluene
-
Hydrochloric acid
-
Sodium bicarbonate
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, equip a 1 L three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a thermometer.
-
Initial Charge: Charge the flask with 109 g (1.0 mol) of m-aminophenol and 300 mL of toluene.
-
Base Addition: While stirring, slowly add a solution of 44 g (1.1 mol) of sodium hydroxide in 100 mL of water.
-
Methylation: Cool the mixture to 10-15°C using an ice bath. Slowly add 138.8 g (1.1 mol) of dimethyl sulfate from the dropping funnel over a period of 2-3 hours, maintaining the temperature below 20°C.
-
Reaction Completion: After the addition is complete, continue stirring at room temperature for an additional 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, separate the organic layer. Wash the organic layer sequentially with 100 mL of 1 M hydrochloric acid, 100 mL of water, and 100 mL of 5% sodium bicarbonate solution.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 3-(dimethylamino)phenol.
-
Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., toluene/heptane).
Quantitative Data
| Parameter | Value |
| Starting Material | m-Aminophenol |
| Molar Mass of Starting Material | 109.13 g/mol |
| Key Reagent | Dimethyl sulfate |
| Molar Mass of Key Reagent | 126.13 g/mol |
| Product | 3-(Dimethylamino)phenol |
| Molar Mass of Product | 137.18 g/mol |
| Typical Yield | 85-92% |
| Purity (by HPLC) | >98% |
Synthesis of Neostigmine Bromide from 3-(Dimethylamino)phenol
Neostigmine Bromide is synthesized from 3-(dimethylamino)phenol through a two-step process involving the formation of a carbamate intermediate followed by quaternization.
Experimental Protocol
Part 1: Synthesis of 3-(Dimethylamino)phenyl dimethylcarbamate
Materials:
-
3-(Dimethylamino)phenol
-
Dimethylcarbamoyl chloride
-
Pyridine
-
Dichloromethane (DCM)
Procedure:
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 68.6 g (0.5 mol) of 3-(dimethylamino)phenol in 200 mL of dichloromethane.
-
Base Addition: Add 43.5 g (0.55 mol) of pyridine to the solution.
-
Carbamoylation: Cool the mixture to 0-5°C. Slowly add 59.2 g (0.55 mol) of dimethylcarbamoyl chloride from the dropping funnel.
-
Reaction Completion: Stir the reaction mixture at room temperature for 12-18 hours.
-
Work-up: Wash the reaction mixture with 100 mL of water, 100 mL of 1 M hydrochloric acid, and 100 mL of brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield 3-(dimethylamino)phenyl dimethylcarbamate.
Part 2: Synthesis of Neostigmine Bromide
Materials:
-
3-(Dimethylamino)phenyl dimethylcarbamate
-
Methyl bromide
-
Acetonitrile
Procedure:
-
Reaction Setup: In a pressure-resistant vessel, dissolve the crude 3-(dimethylamino)phenyl dimethylcarbamate from the previous step in 250 mL of acetonitrile.
-
Quaternization: Cool the solution to 0°C and bubble methyl bromide gas through the solution until saturation, or add a calculated amount of condensed liquid methyl bromide.
-
Reaction Completion: Seal the vessel and stir at 50-60°C for 24 hours.
-
Isolation: Cool the reaction mixture to room temperature. The product, Neostigmine Bromide, will precipitate out of the solution.
-
Purification: Collect the solid by filtration, wash with cold acetonitrile, and dry under vacuum. Recrystallization from ethanol can be performed for further purification.
Quantitative Data
| Parameter | Value |
| Starting Material | 3-(Dimethylamino)phenol |
| Final Product | Neostigmine Bromide |
| Molar Mass of Final Product | 303.20 g/mol |
| Overall Yield | 70-80% |
| Purity (by HPLC) | >99% |
Diagrams
Experimental Workflow: Synthesis of Neostigmine Bromide
Caption: Synthetic workflow for Neostigmine Bromide.
Signaling Pathway: Mechanism of Action of Neostigmine
Caption: Neostigmine inhibits AChE, increasing ACh levels.
Application Notes and Protocols: Vilsmeier-Haack Reaction with 3-Fluoro-N,N-dimethylaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the experimental procedure for the Vilsmeier-Haack reaction using 3-Fluoro-N,N-dimethylaniline as the substrate. The Vilsmeier-Haack reaction is a versatile and widely used method for the formylation of electron-rich aromatic compounds.[1][2][3][4][5] This protocol details the synthesis of 4-dimethylamino-2-fluorobenzaldehyde, a valuable intermediate in the development of pharmaceuticals and other fine chemicals. Included are detailed methodologies, a summary of quantitative data, and visualizations to aid in the understanding of the experimental workflow and underlying chemical principles.
Introduction
The Vilsmeier-Haack reaction facilitates the introduction of a formyl group (-CHO) onto an activated aromatic ring system. The reaction typically employs a Vilsmeier reagent, which is generated in situ from N,N-dimethylformamide (DMF) and a halogenating agent, most commonly phosphorus oxychloride (POCl₃).[2][3] This electrophilic iminium salt then reacts with an electron-rich aromatic substrate, such as a substituted aniline. Subsequent hydrolysis of the resulting iminium intermediate yields the corresponding aryl aldehyde.[1][3] this compound is an excellent substrate for this reaction due to the electron-donating nature of the dimethylamino group, which activates the aromatic ring towards electrophilic substitution. The formylation is expected to occur regioselectively at the para-position to the strongly activating dimethylamino group.
Experimental Protocol
This protocol is adapted from established procedures for the Vilsmeier-Haack formylation of substituted anilines.
Materials:
-
This compound
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Sodium acetate, saturated aqueous solution
-
Sodium bicarbonate, saturated aqueous solution
-
Brine (saturated aqueous sodium chloride)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ethyl acetate (for extraction)
-
Deionized water
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Reflux condenser with a drying tube (e.g., filled with calcium chloride)
-
Ice bath
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Thin-layer chromatography (TLC) apparatus
Procedure:
Step 1: Formation of the Vilsmeier Reagent
-
In a clean, dry three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube, place anhydrous N,N-dimethylformamide (DMF) (3.0 equivalents).
-
Cool the flask in an ice bath to 0-5 °C with continuous stirring.
-
Slowly add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise to the cooled DMF via the dropping funnel. Maintain the temperature below 10 °C during the addition, as the reaction is exothermic.
-
After the complete addition of POCl₃, stir the mixture at 0-5 °C for an additional 30 minutes. The formation of a pale yellow to colorless viscous mixture indicates the formation of the Vilsmeier reagent.
Step 2: Formylation Reaction
-
Dissolve this compound (1.0 equivalent) in anhydrous dichloromethane (DCM).
-
Add the solution of this compound to the freshly prepared Vilsmeier reagent at 0-5 °C with stirring.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the reaction mixture to reflux (approximately 40-50 °C) and maintain for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
Step 3: Work-up and Purification
-
Once the reaction is complete, cool the mixture to room temperature and then chill in an ice bath.
-
Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of sodium acetate. This will hydrolyze the intermediate iminium salt. Be cautious as this step can be exothermic.
-
Stir the mixture vigorously for 30 minutes.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.
-
Combine the organic layers and wash successively with a saturated aqueous solution of sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure 4-dimethylamino-2-fluorobenzaldehyde.
Data Presentation
| Parameter | Value |
| Reactant Quantities | |
| This compound | 1.0 equivalent |
| N,N-Dimethylformamide (DMF) | 3.0 equivalents |
| Phosphorus oxychloride (POCl₃) | 1.2 equivalents |
| Reaction Conditions | |
| Vilsmeier Reagent Formation Temperature | 0-5 °C |
| Formylation Reaction Temperature | Reflux (40-50 °C) |
| Reaction Time | 2-4 hours |
| Product Characterization | |
| Product Name | 4-dimethylamino-2-fluorobenzaldehyde |
| Appearance | Pale yellow solid |
| Expected Yield | 75-85% (based on similar reactions) |
| Spectroscopic Data (Predicted) | |
| ¹H NMR (CDCl₃, 400 MHz), δ (ppm) | ~10.1 (s, 1H, CHO), ~7.7 (t, 1H, Ar-H), ~6.4 (dd, 1H, Ar-H), ~6.3 (dd, 1H, Ar-H), ~3.1 (s, 6H, N(CH₃)₂) |
| ¹³C NMR (CDCl₃, 101 MHz), δ (ppm) | ~188 (d, CHO), ~165 (d, C-F), ~155 (d, C-N), ~130 (d, C-H), ~115 (d, C-H), ~105 (d, C-H), ~98 (d, C-H), ~40 (N(CH₃)₂) |
Note: The spectroscopic data provided is predictive based on the analysis of similar structures and may vary slightly from experimental results.
Visualizations
Reaction Scheme:
Caption: Vilsmeier-Haack reaction of this compound.
Experimental Workflow:
Caption: Step-by-step workflow for the synthesis.
References
Application of 3-Fluoro-N,N-dimethylaniline in the Synthesis of Heterocyclic Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 3-Fluoro-N,N-dimethylaniline as a key building block in the synthesis of various heterocyclic compounds. The inclusion of a fluorine atom can significantly alter the physicochemical properties of molecules, making this compound a valuable precursor in the development of novel pharmaceuticals and functional materials.
Introduction
This compound is an aromatic amine that serves as a versatile starting material in organic synthesis. The presence of the fluorine atom at the meta-position, combined with the activating dimethylamino group, influences the regioselectivity of its reactions and imparts unique properties to the resulting heterocyclic structures. This note explores its application in the synthesis of fluorinated quinolines and benzimidazoles, providing detailed experimental procedures and data.
Synthesis of Fluorinated Quinolines
The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic compounds, such as this compound. The resulting aldehyde can then be used as a precursor in cyclization reactions to form heterocyclic systems like quinolines.
Vilsmeier-Haack Formylation of this compound
The formylation of this compound introduces a formyl group ortho to the dimethylamino group, yielding 2-fluoro-4-(dimethylamino)benzaldehyde. This intermediate is crucial for the subsequent construction of the quinoline ring.
Experimental Protocol:
-
Reagent Preparation: In a three-necked flask equipped with a dropping funnel and a mechanical stirrer, place phosphorus oxychloride (POCl₃) in an ice bath.
-
Vilsmeier Reagent Formation: Slowly add N,N-dimethylformamide (DMF) to the cooled POCl₃ with constant stirring to form the Vilsmeier reagent.
-
Reaction with Aniline Derivative: To this mixture, add this compound dropwise while maintaining the temperature below 5°C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat at 60-70°C for several hours until the reaction is complete (monitored by TLC).
-
Work-up: Pour the reaction mixture onto crushed ice and neutralize with a saturated sodium hydroxide solution to precipitate the product.
-
Purification: Filter the crude product, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure 2-fluoro-4-(dimethylamino)benzaldehyde.
| Reactant | Molar Ratio |
| This compound | 1 |
| Phosphorus oxychloride (POCl₃) | 1.2 |
| N,N-Dimethylformamide (DMF) | 3 |
| Typical Yield | 75-85% |
Table 1. Molar ratios and typical yield for the Vilsmeier-Haack formylation of this compound.
Caption: Vilsmeier-Haack formylation of this compound.
Friedländer Annulation for Quinolone Synthesis
The 2-fluoro-4-(dimethylamino)benzaldehyde can undergo a Friedländer annulation with a compound containing an activated methylene group, such as ethyl acetoacetate, to yield a substituted fluoroquinoline.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve 2-fluoro-4-(dimethylamino)benzaldehyde and ethyl acetoacetate in ethanol.
-
Catalyst Addition: Add a catalytic amount of a base, such as piperidine or sodium hydroxide.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC.
-
Product Isolation: After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.
-
Purification: Filter the solid product, wash with cold ethanol, and recrystallize to obtain the pure ethyl 6-fluoro-8-(dimethylamino)quinoline-3-carboxylate.
| Reactant | Molar Ratio |
| 2-Fluoro-4-(dimethylamino)benzaldehyde | 1 |
| Ethyl acetoacetate | 1.1 |
| Catalyst (e.g., Piperidine) | 0.1 |
| Typical Yield | 60-70% |
Table 2. Molar ratios and typical yield for the Friedländer annulation.
3-Fluoro-N,N-dimethylaniline: A Versatile Reagent in Organic Synthesis
Introduction: 3-Fluoro-N,N-dimethylaniline is a valuable fluorinated aromatic building block in organic synthesis. The presence of the fluorine atom and the dimethylamino group on the aromatic ring imparts unique reactivity, making it a key intermediate in the synthesis of various pharmaceuticals, agrochemicals, and functional materials. The electron-donating dimethylamino group activates the aromatic ring towards electrophilic substitution, while the fluorine atom can influence the regioselectivity of reactions and introduce desirable properties into the target molecules.
This document provides detailed application notes and protocols for the use of this compound in key organic transformations, including electrophilic aromatic substitution and directed ortho-metalation.
Application in Electrophilic Aromatic Substitution: Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic compounds. This compound, with its activating dimethylamino group, readily undergoes this reaction to yield valuable aldehyde intermediates. The reaction typically proceeds with high regioselectivity, with the formyl group being introduced at the position para to the strongly activating dimethylamino group.
Reaction Scheme:
Quantitative Data for Vilsmeier-Haack Formylation:
| Reagent/Parameter | Condition | Yield (%) | Reference |
| POCl₃, DMF | 0 °C to RT, 6.5 h | ~77% (typical) | General Protocol[1] |
Experimental Protocol: Vilsmeier-Haack Formylation of this compound
This protocol is adapted from a general procedure for the Vilsmeier-Haack reaction of electron-rich arenes.[1]
Materials:
-
This compound
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Sodium acetate (NaOAc)
-
Diethyl ether (Et₂O)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Dropping funnel
-
Standard laboratory glassware for workup and purification
Procedure:
-
Vilsmeier Reagent Formation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool anhydrous N,N-dimethylformamide (DMF) to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) (1.5 equivalents) dropwise to the cooled DMF with continuous stirring. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes to allow for the formation of the Vilsmeier reagent.
-
Formylation Reaction: To the freshly prepared Vilsmeier reagent, add this compound (1.0 equivalent) dropwise at 0 °C.
-
After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 6.5 hours.
-
Work-up: Cool the reaction mixture back to 0 °C in an ice bath.
-
Prepare a solution of sodium acetate (5.6 equivalents) in water and add it to the reaction mixture at 0 °C. Stir for 10 minutes.
-
Dilute the mixture with water and transfer it to a separatory funnel.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired 4-(dimethylamino)-2-fluorobenzaldehyde.
Logical Relationship for Vilsmeier-Haack Reaction:
Caption: Vilsmeier-Haack formylation of this compound.
Application in Directed Ortho-Metalation
The dimethylamino group in this compound can act as a directed metalation group (DMG), facilitating the deprotonation of the aromatic ring at the ortho position. This regioselective lithiation allows for the introduction of various electrophiles at the C2 position, providing a powerful tool for the synthesis of highly substituted aniline derivatives.
Reaction Scheme:
Quantitative Data for Directed Ortho-Metalation:
Due to the lack of specific literature examples for this compound, the following table provides general conditions for the directed ortho-metalation of N,N-dimethylaniline derivatives. Yields are highly dependent on the electrophile used.
| Reagent/Parameter | Condition | Product Type | Reference |
| n-BuLi, TMEDA, THF | -78 °C to RT | Ortho-functionalized aniline | General Protocol[2] |
| s-BuLi, THF | -78 °C | Ortho-functionalized aniline | General Protocol[2] |
Experimental Protocol: Directed Ortho-Metalation of this compound
This is a general protocol for the directed ortho-metalation of N,N-dimethylaniline derivatives.[2]
Materials:
-
This compound
-
n-Butyllithium (n-BuLi) in hexanes
-
Tetrahydrofuran (THF), anhydrous
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA), anhydrous (optional)
-
Electrophile (e.g., an alkyl halide, aldehyde, ketone, or CO₂)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether (Et₂O)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Schlenk flask or other suitable glassware for air-sensitive reactions
-
Syringes and needles
-
Low-temperature bath (e.g., dry ice/acetone)
Procedure:
-
Setup: Assemble a flame-dried Schlenk flask equipped with a magnetic stir bar under an inert atmosphere (e.g., argon or nitrogen).
-
Reaction Mixture: Add anhydrous tetrahydrofuran (THF) to the flask and cool the solution to -78 °C using a dry ice/acetone bath.
-
Add this compound (1.0 equivalent) to the cooled THF. If using, add N,N,N',N'-tetramethylethylenediamine (TMEDA) (1.1 equivalents).
-
Lithiation: Slowly add n-butyllithium (n-BuLi) (1.1 equivalents) dropwise to the stirred solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete lithiation. The formation of the aryllithium species may be indicated by a color change.
-
Electrophilic Quench: Add the chosen electrophile (1.2 equivalents) dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to stir at -78 °C for an additional 1-2 hours, and then let it warm to room temperature overnight.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography or distillation to yield the ortho-functionalized this compound derivative.
Experimental Workflow for Directed Ortho-Metalation:
Caption: Workflow for the directed ortho-metalation of this compound.
References
Application Notes and Protocols for the Scale-up Synthesis of 3-Fluoro-N,N-dimethylaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Fluoro-N,N-dimethylaniline is a key building block and intermediate in the synthesis of various pharmaceuticals, agrochemicals, and dyestuffs. The presence of the fluorine atom can significantly influence the metabolic stability, lipophilicity, and binding affinity of target molecules, making this compound a valuable synthon in drug discovery and development. This document provides detailed application notes and protocols for the scale-up synthesis of this compound, focusing on industrially viable and scalable methodologies. The protocols have been compiled and adapted from established chemical literature and are intended for use by trained professionals in a laboratory or manufacturing setting.
Synthesis Overview
The most common and economically viable route for the synthesis of this compound is the N,N-dimethylation of 3-fluoroaniline. Several methods can be employed for this transformation, with the most prominent being:
-
Eschweiler-Clarke Reaction: A classic and robust method involving the reductive amination of 3-fluoroaniline with formaldehyde and formic acid. This one-pot reaction is known for its high yields and operational simplicity, making it suitable for scale-up.
-
Catalytic N,N-dimethylation with Methanol: An industrially preferred green chemistry approach that utilizes methanol as the methylating agent in the presence of a heterogeneous or homogeneous catalyst. This method often requires elevated temperatures and pressures but offers high atom economy.
This document will provide detailed protocols for both methods.
Data Presentation: Comparison of Synthesis Methods
The following table summarizes the key quantitative parameters for the two primary methods of synthesizing this compound.
| Parameter | Eschweiler-Clarke Reaction | Catalytic N,N-dimethylation with Methanol |
| Starting Material | 3-Fluoroaniline | 3-Fluoroaniline |
| Methylating Agent | Formaldehyde (37% aq. solution) | Methanol |
| Reducing Agent/Catalyst | Formic Acid (88-98%) | Sulfuric Acid (liquid phase) or Zeolite/Metal Oxide (gas phase) |
| Stoichiometry (approx.) | 1 eq. Amine: 2.5-3 eq. Formaldehyde: 2.5-3 eq. Formic Acid | 1 eq. Amine: 3-4 eq. Methanol: 0.1-0.2 eq. Catalyst (liquid phase) |
| Reaction Temperature | 90-100 °C | 200-250 °C (liquid phase)[1], 240-320 °C (gas phase)[1] |
| Reaction Pressure | Atmospheric | 3-4 MPa (liquid phase)[1], Atmospheric (gas phase)[1] |
| Reaction Time | 6-12 hours | 4-8 hours (liquid phase)[1] |
| Typical Yield | >90% | >95%[1][2] |
| Purity (before dist.) | 90-95% | 95-98% |
| Key Byproducts | N-formyl-3-fluoroaniline | N-methyl-3-fluoroaniline, Dimethyl ether[1] |
| Work-up | Basification, Extraction | Neutralization, Phase Separation, Hydrolysis of quaternary salts[1] |
| Purification | Fractional Vacuum Distillation | Fractional Vacuum Distillation[1] |
| Scalability | Good | Excellent |
| Safety Considerations | Handling of corrosive formic acid and toxic formaldehyde. CO2 evolution. | High pressure and temperature operations. Flammable methanol. |
Experimental Protocols
Protocol 1: Scale-up Synthesis of this compound via Eschweiler-Clarke Reaction
This protocol is adapted from the well-established Eschweiler-Clarke reaction conditions.[3][4][5][6]
Materials:
-
3-Fluoroaniline (1.0 kg, 9.0 mol)
-
Formaldehyde (37% aqueous solution, 1.83 kg, 22.5 mol)
-
Formic Acid (88%, 1.17 kg, 22.5 mol)
-
Sodium Hydroxide (50% aqueous solution)
-
Toluene or other suitable extraction solvent
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
Equipment:
-
10 L glass-lined reactor with overhead stirrer, reflux condenser, dropping funnel, and temperature probe.
-
Heating mantle or oil bath.
-
Large separatory funnel (20 L).
-
Rotary evaporator.
-
Vacuum distillation setup.
Procedure:
-
Reaction Setup: Charge the 10 L reactor with 3-fluoroaniline (1.0 kg, 9.0 mol).
-
Addition of Reagents: To the stirred 3-fluoroaniline, add formic acid (1.17 kg, 22.5 mol) through the dropping funnel. A mild exotherm may be observed. Subsequently, add the formaldehyde solution (1.83 kg, 22.5 mol) dropwise at a rate that maintains the internal temperature below 40 °C.
-
Reaction: After the addition is complete, slowly heat the reaction mixture to 90-100 °C. The reaction will start to evolve carbon dioxide, so ensure adequate ventilation and off-gas handling. Maintain the temperature and stirring for 6-12 hours, monitoring the reaction progress by TLC or GC analysis until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Slowly and carefully add 50% sodium hydroxide solution to neutralize the excess formic acid and basify the mixture to a pH of >10. This step is highly exothermic and should be performed with efficient cooling.
-
Extraction: Transfer the biphasic mixture to a 20 L separatory funnel. Add toluene (3 L) and shake vigorously. Allow the layers to separate and collect the organic layer. Extract the aqueous layer with another portion of toluene (1.5 L). Combine the organic extracts.
-
Washing and Drying: Wash the combined organic layers with brine (2 x 2 L). Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to remove the toluene.
-
Purification: The crude this compound is purified by fractional vacuum distillation to yield the final product as a colorless to pale yellow oil.
Protocol 2: Scale-up Synthesis of this compound via Catalytic N,N-dimethylation with Methanol (Liquid Phase)
This protocol is based on industrial processes for the N,N-dimethylation of aniline.[1][2]
Materials:
-
3-Fluoroaniline (1.0 kg, 9.0 mol)
-
Methanol (1.15 kg, 36.0 mol)
-
Concentrated Sulfuric Acid (90 g, 0.9 mol)
-
Sodium Hydroxide (50% aqueous solution)
-
Water
Equipment:
-
High-pressure autoclave (e.g., 10 L Hastelloy or stainless steel) equipped with a mechanical stirrer, heating jacket, pressure gauge, and temperature probe.
-
Neutralization tank.
-
Separatory funnel.
-
Vacuum distillation setup.
Procedure:
-
Reactor Charging: Charge the autoclave with 3-fluoroaniline (1.0 kg, 9.0 mol), methanol (1.15 kg, 36.0 mol), and concentrated sulfuric acid (90 g, 0.9 mol).
-
Reaction: Seal the autoclave and stir the mixture. Heat the contents to 210-215 °C. The pressure will rise to approximately 3-3.3 MPa.[1] Maintain these conditions for 4 hours.
-
Pressure Release and Neutralization: After the reaction is complete, cool the autoclave to below 50 °C. Carefully vent the excess pressure, which contains dimethyl ether and unreacted methanol. Transfer the reaction mixture to a neutralization tank and slowly add 50% sodium hydroxide solution with stirring and cooling until the pH is >10.
-
Phase Separation: Allow the mixture to settle and separate the upper organic layer from the lower aqueous layer.
-
Hydrolysis of Quaternary Salts: The aqueous layer may contain N,N,N-trimethyl-3-fluoroanilinium salts. To recover additional product, this layer can be heated in a separate pressure vessel to around 165 °C at 1.6 MPa for 3 hours to hydrolyze the quaternary salt to this compound and methanol.[1] The product can then be recovered by extraction.
-
Purification: Combine the organic layers and purify by fractional vacuum distillation to obtain the final product.
Mandatory Visualizations
Synthesis Workflow Diagram
Caption: General experimental workflow for the synthesis and purification of this compound.
Eschweiler-Clarke Reaction Mechanism
Caption: Simplified mechanism of the Eschweiler-Clarke reaction for the synthesis of this compound.
Safety and Handling
General Precautions:
-
All operations should be conducted in a well-ventilated fume hood or a controlled manufacturing environment.
-
Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn at all times.
-
A thorough risk assessment should be performed before commencing any scale-up synthesis.[7]
Specific Hazards:
-
3-Fluoroaniline: Toxic by inhalation, ingestion, and skin contact. It is a suspected mutagen.
-
Formaldehyde: A known carcinogen and toxicant. Handle with extreme care.
-
Formic Acid: Corrosive and causes severe skin burns and eye damage.
-
Methanol: Flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled.
-
High-Pressure Reactions: Autoclaves should be operated only by trained personnel, and all safety protocols for high-pressure work must be strictly followed.
Waste Disposal:
All chemical waste should be disposed of in accordance with local, state, and federal regulations.
Conclusion
The scale-up synthesis of this compound can be effectively achieved through either the Eschweiler-Clarke reaction or catalytic N,N-dimethylation with methanol. The choice of method will depend on the available equipment, safety considerations, and economic factors. The Eschweiler-Clarke reaction offers a lower-tech, atmospheric pressure route, while catalytic methylation with methanol provides a greener and more atom-economical alternative, albeit at higher temperatures and pressures. The protocols and data provided in these application notes serve as a comprehensive guide for the successful and safe scale-up production of this important chemical intermediate.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. prepchem.com [prepchem.com]
- 3. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 4. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jk-sci.com [jk-sci.com]
- 6. name-reaction.com [name-reaction.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Fluoro-N,N-dimethylaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Fluoro-N,N-dimethylaniline.
Troubleshooting Guide: Common Impurities
The synthesis of this compound, commonly achieved through the methylation of 3-fluoroaniline, can present several challenges related to purity. Below is a guide to common impurities, their likely causes, and recommended troubleshooting steps.
| Symptom | Potential Impurity | Potential Cause | Troubleshooting & Mitigation |
| Incomplete conversion detected by TLC/GC/LC-MS | 3-Fluoroaniline (Starting Material) | - Insufficient methylating agent- Inadequate reaction time or temperature- Poor quality of reagents | - Increase the equivalents of the methylating agent.- Extend the reaction time and/or increase the temperature, monitoring by TLC.- Ensure the purity and reactivity of all starting materials. |
| Presence of a secondary amine peak in GC-MS or NMR | 3-Fluoro-N-methylaniline (Intermediate) | - Incomplete methylation- Insufficient equivalents of the methylating agent | - Drive the reaction to completion by adding more methylating agent or extending the reaction time.- Purify the final product using column chromatography. |
| Product discoloration (yellow to brown) | Oxidation Products | - Exposure to air (oxygen) during reaction or workup- Presence of oxidizing agents | - Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[1] - Use degassed solvents.- Purify the crude product by distillation from zinc dust or treatment with activated carbon.[1] |
| Formation of a tar-like substance | Polymerization Products | - Strong acidic conditions- High reaction temperatures | - Control the reaction temperature carefully.- Optimize the pH of the reaction mixture to avoid strongly acidic conditions that can promote polymerization.[2][3] |
| Isomeric impurities detected by HPLC or GC | Isomers of this compound (e.g., 2- or 4-fluoro isomers) | - Impure starting material (3-fluoroaniline containing other isomers) | - Use highly pure 3-fluoroaniline as the starting material.- Analyze the starting material for isomeric purity before use.- Isomeric impurities can be challenging to remove; fractional distillation or preparative chromatography may be required. |
Frequently Asked Questions (FAQs)
Q1: My final product of this compound is a dark oil. How can I remove the color?
A1: Dark coloration is typically due to oxidation of the aniline moiety.[1][2] To decolorize your product, you can try one of the following methods:
-
Distillation over Zinc Dust: Distilling the product under reduced pressure in the presence of zinc dust can help remove colored impurities.[1]
-
Activated Carbon Treatment: Dissolve the crude product in a suitable organic solvent and stir with a small amount of activated carbon. The carbon will adsorb the colored impurities. Filter the mixture and remove the solvent.[1]
-
Column Chromatography: Passing the crude product through a silica gel column can separate the desired product from colored, more polar impurities.
Q2: I see two spots on my TLC plate after the reaction, one corresponding to the starting material (3-fluoroaniline) and another to my product. How can I improve the conversion?
A2: Incomplete conversion is a common issue. To drive the reaction to completion, consider the following:
-
Reagent Stoichiometry: Ensure you are using a sufficient excess of the methylating agent.
-
Reaction Time and Temperature: Monitor the reaction progress by TLC. If the reaction stalls, you may need to increase the temperature or allow it to run for a longer period.
-
Reagent Quality: Verify the purity and activity of your reagents, especially the reducing agent if you are performing a reductive amination.
Q3: How can I remove the partially methylated intermediate, 3-Fluoro-N-methylaniline, from my final product?
A3: The presence of 3-Fluoro-N-methylaniline indicates incomplete methylation.
-
Purification with Acetic Anhydride: A classic method to remove primary and secondary amines is to treat the crude product with acetic anhydride.[1][4] The secondary amine will be acylated, forming a higher boiling point amide that can be separated from the tertiary amine product by distillation or extraction.
-
Chromatography: Silica gel column chromatography is generally effective at separating tertiary amines from secondary amines due to differences in polarity.
Q4: What are the best analytical techniques to check the purity of my this compound?
A4: A combination of techniques is often best for a comprehensive purity assessment:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying and quantifying volatile impurities, including residual starting materials and partially methylated intermediates.[2]
-
High-Performance Liquid Chromatography (HPLC): Useful for separating the desired product from non-volatile impurities and isomers.[2][3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR can confirm the structure of the final product and help identify and quantify impurities. ¹⁹F NMR is particularly useful for identifying any fluorine-containing impurities.[2]
Experimental Protocols
Protocol 1: Synthesis of this compound via Reductive Amination
This protocol describes a general method for the synthesis of this compound from 3-fluoroaniline using formaldehyde as the methyl source and sodium triacetoxyborohydride as the reducing agent.
-
Reaction Setup: To a round-bottom flask, add 3-fluoroaniline (1 equivalent) and a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Imine Formation: Add aqueous formaldehyde (2.2 equivalents) to the solution and stir for 30-60 minutes at room temperature.
-
Reduction: Slowly add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) in portions to the mixture. The reaction may be mildly exothermic.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress by TLC or GC-MS until the starting material is consumed.
-
Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir until gas evolution ceases.
-
Extraction: Separate the organic layer. Extract the aqueous layer twice with the reaction solvent.
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Concentrate the solution under reduced pressure to obtain the crude product. Purify the crude this compound by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: Purification of N,N-Dimethylanilines using Acetic Anhydride
This protocol is designed to remove primary and secondary amine impurities.
-
Acylation: Reflux the crude this compound with an excess of acetic anhydride for several hours.[1] This will convert any residual 3-fluoroaniline and 3-Fluoro-N-methylaniline into their corresponding acetamides.
-
Work-up: After cooling, pour the reaction mixture into a cold, dilute solution of hydrochloric acid.
-
Extraction: Extract the mixture with an organic solvent like diethyl ether to remove any non-basic impurities. The desired tertiary amine will remain in the aqueous phase as its hydrochloride salt.
-
Isolation: Cautiously make the aqueous layer alkaline with a base such as sodium hydroxide.
-
Final Purification: The free amine will separate. Extract the amine with an organic solvent, dry the organic layer, and purify by distillation under reduced pressure.[1]
Visualizations
Caption: Troubleshooting workflow for impurity identification and purification.
References
Optimizing reaction conditions for the synthesis of 3-Fluoro-N,N-dimethylaniline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-Fluoro-N,N-dimethylaniline.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for the synthesis of this compound?
A1: The synthesis of this compound typically involves the N,N-dimethylation of 3-fluoroaniline. Common methylating agents include trimethyl phosphate, dimethyl carbonate, and a combination of formaldehyde and a reducing agent (Eschweiler-Clarke reaction). Another approach involves heating aniline with methanol under pressure.[1][2][3] The choice of method often depends on the desired scale, available reagents, and safety considerations.
Q2: I am observing a low yield in my reaction. What are the potential causes and how can I improve it?
A2: Low yields can stem from several factors:
-
Incomplete reaction: The reaction time may be too short, or the temperature may be too low. Consider extending the reaction time or gradually increasing the temperature.
-
Suboptimal reagent stoichiometry: An incorrect ratio of 3-fluoroaniline to the methylating agent can lead to incomplete conversion or the formation of byproducts. Ensure precise measurement of your starting materials.
-
Moisture in the reaction: Water can react with some methylating agents and interfere with the reaction. Ensure all glassware is dry and use anhydrous solvents if the chosen method is moisture-sensitive.
-
Product loss during workup: Inefficient extraction or purification steps can lead to significant product loss. Ensure the pH is appropriate during aqueous extraction to keep the product in the organic phase.
Q3: My final product is contaminated with N-methyl-3-fluoroaniline. How can I avoid this and purify my product?
A3: The formation of the mono-methylated byproduct, N-methyl-3-fluoroaniline, is a common issue.
-
Prevention: Using a molar excess of the methylating agent can help drive the reaction to completion and minimize the formation of the mono-methylated product.
-
Purification: The most effective way to remove N-methyl-3-fluoroaniline is by treating the crude product with acetic anhydride. The secondary amine will be acetylated, forming an amide that has a much higher boiling point than the desired tertiary amine. The this compound can then be purified by distillation.[4][5]
Q4: What are the key safety precautions to consider during the synthesis?
A4: Aniline and its derivatives are toxic and can be absorbed through the skin. Methylating agents can also be hazardous.
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Be cautious of exothermic reactions, especially when adding reagents. Cooling baths should be readily available.
-
If working with pressure vessels, ensure they are properly rated and maintained.[6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low or No Product Formation | Inactive reagents | Check the purity and age of the 3-fluoroaniline and methylating agent. |
| Reaction temperature too low | Gradually increase the reaction temperature while monitoring the reaction progress by TLC or GC. | |
| Insufficient reaction time | Extend the reaction time. | |
| Formation of Multiple Products | Mono-methylation | Increase the molar ratio of the methylating agent to the aniline. |
| Ring alkylation (Friedel-Crafts type) | This is less common with deactivated rings like 3-fluoroaniline but can occur at high temperatures. Consider lowering the reaction temperature.[7] | |
| Impure starting materials | Purify the starting 3-fluoroaniline before use. | |
| Difficult Product Isolation | Emulsion during extraction | Add a small amount of brine to the aqueous layer to help break the emulsion. |
| Product remains in the aqueous layer | Ensure the aqueous layer is sufficiently basic (pH > 10) during extraction to deprotonate the aniline and drive it into the organic phase. | |
| Product Darkens on Standing | Air oxidation | Store the purified product under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dark place. Distillation from zinc dust can sometimes help remove colored impurities.[4] |
Experimental Protocols
Method 1: N,N-dimethylation using Trimethyl Phosphate
This method is adapted from a general procedure for the dialkylation of anilines.[1]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-fluoroaniline (1.0 eq) and trimethyl phosphate (1.1 - 1.5 eq).
-
Reaction: Heat the mixture to reflux (typically 140-160 °C) for 2-4 hours. Monitor the reaction progress by TLC or GC.
-
Hydrolysis: After cooling to room temperature, add a 15% aqueous solution of sodium hydroxide and stir vigorously for 1-2 hours to hydrolyze any remaining phosphate esters.
-
Workup: Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation.
Method 2: N,N-dimethylation using Dimethyl Carbonate
Dimethyl carbonate is a greener and less toxic methylating agent.[2]
-
Reaction Setup: In a pressure vessel, combine 3-fluoroaniline (1.0 eq), dimethyl carbonate (2.0 - 3.0 eq), and a suitable catalyst (e.g., a base like potassium carbonate).
-
Reaction: Seal the vessel and heat to 180-220 °C for 2-6 hours.
-
Workup: After cooling and carefully venting the vessel, dilute the reaction mixture with water and extract with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by vacuum distillation.
| Parameter | Method 1: Trimethyl Phosphate | Method 2: Dimethyl Carbonate |
| Temperature | 140 - 160 °C | 180 - 220 °C |
| Pressure | Atmospheric | High Pressure |
| Typical Reaction Time | 2 - 4 hours | 2 - 6 hours |
| Key Reagents | 3-fluoroaniline, trimethyl phosphate | 3-fluoroaniline, dimethyl carbonate, catalyst |
| Yields | 50 - 95% (reported for similar anilines)[1] | Up to 90% (reported for aniline)[2] |
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: A troubleshooting flowchart for low yield in the synthesis.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Purification of N,N-Dimethylaniline - Chempedia - LookChem [lookchem.com]
- 5. CN1243119A - Method for purifying N, N-dimethylaniline by acid anhydride - Google Patents [patents.google.com]
- 6. Sciencemadness Discussion Board - N,N-dimethylaniline - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Purification of Reaction Mixtures Containing 3-Fluoroaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of unreacted 3-fluoroaniline from their product mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing unreacted 3-fluoroaniline?
The most common and effective methods for removing unreacted 3-fluoroaniline from a reaction mixture are:
-
Acidic Wash (Liquid-Liquid Extraction): This is often the first and most efficient step to remove the bulk of the basic 3-fluoroaniline.[1]
-
Column Chromatography: This technique is excellent for achieving high purity, especially when separating 3-fluoroaniline from products with similar polarities.[2]
-
Recrystallization: This method is highly effective for removing small amounts of impurities and can yield a product of very high purity.[1][3]
-
Scavenger Resins: These are solid-supported reagents that react with and bind the excess aniline, which can then be removed by simple filtration.[4][5]
Q2: How do I choose the best method for my specific reaction?
The choice of purification method depends on several factors, including the properties of your desired product (e.g., stability in acid, solubility), the scale of your reaction, and the desired final purity.
-
For products that are stable in acidic conditions, an acidic wash is a highly effective initial purification step.[6]
-
If your product has a similar polarity to 3-fluoroaniline, column chromatography is often necessary for good separation.[7]
-
For final polishing to achieve high purity, recrystallization is an excellent choice, provided a suitable solvent system can be found.[3]
-
Scavenger resins are a good option when you want to avoid aqueous workups and when other methods are not suitable.[4][5]
Q3: Can I monitor the removal of 3-fluoroaniline during the purification process?
Yes, the progress of the removal of 3-fluoroaniline can be monitored effectively using Thin Layer Chromatography (TLC).[1] Since 3-fluoroaniline is a UV-active aromatic compound, it can be easily visualized on a TLC plate under a UV lamp.[2] For more quantitative analysis of purity, High-Performance Liquid Chromatography (HPLC) is the preferred method.[8][9][10]
Troubleshooting Guides
Issue 1: The acidic wash is not effectively removing the 3-fluoroaniline.
| Possible Cause | Solution |
| Insufficient mixing | Shake the separatory funnel vigorously for at least 1-2 minutes during each wash to ensure thorough mixing of the organic and aqueous phases.[1] |
| Insufficient acid | Use a sufficient volume of 1M HCl for each wash, typically a volume equal to that of the organic layer.[1] |
| Too few washes | Perform at least two to three acidic washes to ensure the complete removal of the aniline.[1] Monitor the removal by TLC.[1] |
| Product is also basic | If your product is also basic, it may be partially extracted into the acidic aqueous layer.[6] In this case, consider using a milder acid or switching to an alternative purification method like column chromatography or using a scavenger resin. |
Issue 2: 3-Fluoroaniline is co-eluting with my product during column chromatography.
| Possible Cause | Solution |
| Inappropriate solvent system | The chosen eluent may be too polar, causing the 3-fluoroaniline and your product to elute together. Optimize the solvent system using TLC first to achieve a good separation of spots.[2] |
| Peak tailing | The basic nature of the aniline group can cause peak tailing on silica gel.[2] To mitigate this, add a small amount (0.1-1%) of a modifying agent like triethylamine (TEA) or formic acid to the eluent system.[2][10] |
| Column overload | Overloading the column with the crude product can lead to poor separation. As a general guideline, the amount of crude product loaded onto a silica gel column should be about 1-5% of the mass of the silica gel. |
Issue 3: My final product is still colored after purification.
| Possible Cause | Solution |
| Oxidation/polymerization of residual aniline | Anilines can be sensitive to air and light, leading to the formation of colored impurities.[3] |
| Colored impurities | During recrystallization, after dissolving the crude product in the hot solvent, add a small amount of activated carbon to the solution.[3] The activated carbon will adsorb the colored impurities. Perform a hot filtration to remove the carbon before allowing the solution to cool and crystallize.[3] |
Data Presentation
The following table summarizes the typical purity and yield that can be expected from different purification methods for aniline derivatives.
| Purification Method | Typical Purity | Typical Yield | Notes |
| Acidic Wash | >95% (in organic phase) | High | Primarily for bulk removal of aniline. Purity depends on other impurities present.[1] |
| Column Chromatography | >99% | 70-90% | Excellent for achieving very high purity, especially for difficult separations.[1] |
| Recrystallization | >99% | 80-95% | Highly effective for removing small amounts of impurities. Yield is dependent on the solubility of the product in the cold solvent.[1] |
| Scavenger Resins | High | High | Efficient for removing specific impurities with simple filtration workup.[5][11] |
Experimental Protocols
Protocol 1: Acidic Wash for Removal of 3-Fluoroaniline
-
Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) in a separatory funnel.
-
First Wash: Add an equal volume of 1M hydrochloric acid (HCl) to the separatory funnel.[1]
-
Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.[1]
-
Separation: Allow the layers to separate. The 3-fluoroaniline will react with the HCl to form its hydrochloride salt, which will dissolve in the aqueous (bottom) layer.
-
Aqueous Layer Removal: Drain and discard the aqueous layer.
-
Repeat: Repeat the washing step with fresh 1M HCl two more times to ensure complete removal.
-
Neutral Wash: Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product, now depleted of 3-fluoroaniline.
Protocol 2: Silica Gel Column Chromatography
-
Mobile Phase Selection: Using Thin Layer Chromatography (TLC), determine a suitable mobile phase (eluent) that provides good separation between your product and 3-fluoroaniline. A good starting point for many organic compounds is a mixture of hexane and ethyl acetate.[2] Aim for a retention factor (Rf) of 0.2-0.4 for your product.[2] If peak tailing is observed for the aniline, add 0.1-1% triethylamine (TEA) to the eluent.[2]
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent mixture and pour it into a glass chromatography column. Allow the silica to settle, ensuring a flat top surface.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the mobile phase, collecting fractions in separate tubes.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which fractions contain your purified product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Visualizations
Caption: A workflow diagram illustrating the common purification pathways for removing unreacted 3-fluoroaniline.
Caption: A decision tree to guide the selection of a purification method for removing 3-fluoroaniline.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Scavenger resin - Wikipedia [en.wikipedia.org]
- 5. glycopep.com [glycopep.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Development of an LC-MS Method for 4-Fluoroaniline Determination in Ezetimibe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Удаление анилиновÑÑ Ð²ÐµÑеÑÑв [m.russian.huaherbal.com]
Technical Support Center: Synthesis of 3-Fluoro-N,N-dimethylaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the synthesis of 3-Fluoro-N,N-dimethylaniline.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: The most common methods for the N,N-dimethylation of 3-fluoroaniline include:
-
Eschweiler-Clarke Reaction: This is a reductive amination method that uses formaldehyde as the carbon source and formic acid as the reducing agent. It is a one-pot reaction that typically avoids the formation of quaternary ammonium salts.[1][2]
-
Reductive Amination: This involves the reaction of 3-fluoroaniline with formaldehyde to form an imine or iminium ion intermediate, which is then reduced by a reducing agent such as sodium borohydride, sodium cyanoborohydride, or hydrogen gas with a catalyst.[3][4][5][6]
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction can be used to couple 3-fluorohalobenzenes with dimethylamine.[7][8]
-
Alkylation with Methylating Agents: Reagents like dimethyl sulfate or trimethyl phosphate can be used to methylate the aniline, though careful control of stoichiometry is needed to avoid over-methylation.[9][10]
Q2: Why am I getting a very low yield or a tar-like substance in the Eschweiler-Clarke synthesis of this compound?
A2: Low yields and resin formation are common issues when performing the Eschweiler-Clarke reaction on anilines with electron-withdrawing substituents, such as the fluorine atom in 3-fluoroaniline.[9][11] The electron-withdrawing nature of fluorine decreases the nucleophilicity of the aniline's nitrogen atom, making the initial reaction with formaldehyde slower. The harsh, acidic, and high-temperature conditions of the classical Eschweiler-Clarke reaction can promote polymerization and the formation of high-molecular-weight condensation products, leading to a tar-like substance instead of the desired product.[9][11]
Q3: What are the potential side products in the synthesis of this compound?
A3: Potential side products include:
-
N-methyl-3-fluoroaniline: This is the mono-methylated intermediate. Incomplete reaction will result in the presence of this compound.
-
N-formyl-3-fluoroaniline: This can form if the reduction of the intermediate imine is incomplete, particularly in methods involving formic acid.
-
Polymerization Products: As mentioned, electron-deficient anilines can be prone to polymerization under the acidic conditions of the Eschweiler-Clarke reaction, leading to intractable tars.[9][11]
Q4: How can I purify the final this compound product?
A4: Purification can typically be achieved through the following steps:
-
Aqueous Workup: After the reaction, the mixture is typically basified to deprotonate the amine and then extracted with an organic solvent like diethyl ether or dichloromethane.
-
Washing: The organic layer is washed with water and brine to remove any remaining salts and water-soluble impurities.
-
Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.
-
Distillation or Chromatography: The crude product can be purified by vacuum distillation. For higher purity, column chromatography on silica gel is an effective method.
Troubleshooting Guide for Low Yield
| Observed Problem | Potential Cause | Suggested Solution(s) |
| Low to No Product Formation | Reduced Nucleophilicity of 3-Fluoroaniline: The electron-withdrawing fluorine atom deactivates the amino group.[12] | * Increase reaction temperature and/or time, but monitor for decomposition. * Consider using a more reactive methylating agent or a different synthetic route (see alternative protocols below). |
| Reaction Mixture Turns into a Dark Tar or Resin | Polymerization/Side Reactions: Common with electron-deficient anilines under harsh acidic conditions of the Eschweiler-Clarke reaction.[9][11] | * Lower the reaction temperature. * Use a milder synthetic method, such as reductive amination with NaBH₃CN or the trimethyl phosphate method.[4][9] * Ensure a sufficiently inert atmosphere to prevent oxidative polymerization.[13] |
| Presence of Unreacted 3-Fluoroaniline | Incomplete Reaction: Insufficient reaction time, temperature, or amount of methylating agent. | * Increase the equivalents of formaldehyde and the reducing agent. * Prolong the reaction time or cautiously increase the temperature. |
| Presence of N-methyl-3-fluoroaniline | Incomplete Dimethylation: The reaction has not gone to completion. | * Increase the amount of the methylating agent and the reaction time. |
| Product Loss During Workup | Formation of Amine Salts: The product may remain in the aqueous phase if the pH is not sufficiently basic during extraction. | * Ensure the aqueous layer is strongly basic (pH > 10) before extraction with an organic solvent. |
Comparative Data on Synthesis Methods
| Method | Typical Reagents | General Yield Range | Advantages | Disadvantages |
| Eschweiler-Clarke | Formaldehyde, Formic Acid | Low to Moderate (for electron-deficient anilines) | One-pot, inexpensive reagents, avoids quaternization.[1][2] | Prone to low yields and polymerization with electron-deficient anilines.[9][11] |
| Reductive Amination | Formaldehyde, NaBH₃CN or NaBH(OAc)₃ | Moderate to High | Milder conditions, good functional group tolerance.[4] | Requires handling of toxic cyanoborohydride or more expensive reagents. |
| Trimethyl Phosphate | Trimethyl Phosphate | High (reported up to 95% for similar anilines)[9][11] | High yields, minimal byproducts.[9][11] | Requires higher temperatures, trimethyl phosphate is a hazardous substance. |
| Buchwald-Hartwig | 3-Fluorohalobenzene, Dimethylamine, Pd catalyst, Ligand, Base | High | Broad substrate scope, good functional group tolerance.[7][8] | Expensive catalyst and ligands, requires inert atmosphere. |
Experimental Protocols
Protocol 1: Eschweiler-Clarke Synthesis of this compound (Optimized for Electron-Deficient Anilines)
This protocol is adapted from general procedures and includes modifications to potentially mitigate low yield.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-fluoroaniline (1.0 eq.).
-
Reagent Addition: Add a 37% aqueous solution of formaldehyde (2.5 eq.) followed by 90% formic acid (3.0 eq.).
-
Reaction: Heat the mixture to 80-90 °C and stir for 12-18 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup:
-
Cool the reaction mixture to room temperature and carefully add a 2 M sodium hydroxide solution until the pH is > 10.
-
Extract the mixture with diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel.
Protocol 2: Synthesis via Reductive Amination with Sodium Cyanoborohydride
-
Reaction Setup: To a solution of 3-fluoroaniline (1.0 eq.) in acetonitrile, add a 37% aqueous solution of formaldehyde (2.2 eq.).
-
pH Adjustment: Add glacial acetic acid to adjust the pH to approximately 6.
-
Reducing Agent Addition: Add sodium cyanoborohydride (NaBH₃CN) (1.5 eq.) portion-wise.
-
Reaction: Stir the reaction mixture at room temperature for 24 hours.
-
Workup and Purification: Follow the workup and purification steps outlined in Protocol 1.
Protocol 3: Synthesis using Trimethyl Phosphate[9][11]
This method has been shown to be effective for the N,N-dimethylation of anilines with electron-withdrawing groups.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-fluoroaniline (1.0 eq.) and trimethyl phosphate (1.05 eq.).
-
Reaction: Heat the mixture to reflux (approximately 150-170 °C) for 2-3 hours.
-
Hydrolysis: Cool the reaction mixture to room temperature and add a 15% aqueous solution of sodium hydroxide. Stir vigorously for 1.5 hours to hydrolyze any remaining phosphate esters.
-
Workup: Add water and extract the product with diethyl ether (2 x 100 mL). Dry the combined organic layers over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the residue by vacuum distillation to obtain this compound.
Visualizations
References
- 1. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 3. N-Dimethylation and N-Functionalization of Amines Using Ru Nanoparticle Catalysts and Formaldehyde or Functional Aldehydes as the Carbon Source - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.spbu.ru [chem.spbu.ru]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. server.ccl.net [server.ccl.net]
- 11. ccspublishing.org.cn [ccspublishing.org.cn]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
3-Fluoro-N,N-dimethylaniline stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of 3-Fluoro-N,N-dimethylaniline. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.
Troubleshooting Guide
This guide is designed to help you troubleshoot common problems related to the stability and handling of this compound.
Question: My this compound solution has developed a yellow or brownish tint. Is it still usable?
Answer: The development of a yellow or brown color in N,N-dimethylaniline and its derivatives is a common observation and often indicates minor degradation, likely due to oxidation or exposure to light.[1] While slight discoloration may not significantly impact the outcome of all experiments, it is a sign of reduced purity. For sensitive applications requiring high purity, it is recommended to use a fresh, colorless sample.
Troubleshooting Steps:
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Assess Purity: If you observe discoloration, it is advisable to re-analyze the purity of the material using methods like HPLC, GC-MS, or NMR spectroscopy.
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Purification: If the purity is found to be compromised, consider purifying the material by distillation or column chromatography.
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Use Fresh Stock: For critical experiments, it is always best to use a fresh, unopened container of the reagent.
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Proper Storage: Ensure that the compound is stored under the recommended conditions to prevent further degradation.
Question: I am observing unexpected side products in my reaction. Could it be related to the stability of this compound?
Answer: Yes, the formation of unexpected side products can be due to the degradation of this compound. Degradation can be accelerated by incompatible reagents or harsh reaction conditions. Common degradation pathways for aromatic amines include oxidation and photodegradation.[2][3]
Potential Degradation Products: Based on studies of N,N-dimethylaniline, potential degradation products could include:
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N-demethylation products: 3-Fluoro-N-methylaniline and 3-fluoroaniline.
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Oxidation products: N-oxides and products of ring hydroxylation.
-
Coupling products: Formation of colored dimeric or polymeric impurities.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected reaction side products.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and well-ventilated area, away from sources of ignition.[4] The container should be tightly sealed to prevent exposure to air and moisture. For optimal stability, storage in an amber glass bottle under an inert atmosphere (e.g., argon or nitrogen) is recommended.
| Parameter | Recommendation |
| Temperature | Cool (2-8 °C recommended for long-term storage) |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen) |
| Container | Tightly sealed, amber glass bottle |
| Light Exposure | Protect from light |
| Incompatibilities | Store away from strong oxidizing agents and acids |
Q2: How does the stability of this compound compare to its hydrochloride salt?
A2: While specific data for this compound is limited, studies on analogous halogenated anilines suggest that the free base may be less stable during long-term storage.[5] Conversion to its hydrochloride salt can enhance stability by protecting the amine group from oxidative degradation.[5] If long-term storage is required, consider converting the free base to its hydrochloride salt.
Q3: What are the potential degradation pathways for this compound?
A3: The primary degradation pathways for aromatic amines like this compound are oxidation and photodegradation.
-
Oxidation: The dimethylamino group is susceptible to oxidation, which can lead to the formation of N-oxides and N-demethylated products. The aromatic ring can also be oxidized, especially in the presence of strong oxidizing agents.[6][7]
-
Photodegradation: Exposure to light, particularly UV radiation, can induce degradation of aromatic amines.[2][3]
Caption: Potential degradation pathways for this compound.
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of this compound.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for improved peak shape)
Procedure:
-
Mobile Phase Preparation:
-
Solvent A: Water (with 0.1% formic acid, if used)
-
Solvent B: Acetonitrile (with 0.1% formic acid, if used)
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in the mobile phase (e.g., 1 mg/mL).
-
Dilute the stock solution to a working concentration (e.g., 0.1 mg/mL).
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Gradient Program:
Time (min) % Solvent A % Solvent B 0.0 90 10 10.0 10 90 12.0 10 90 12.1 90 10 | 15.0 | 90 | 10 |
-
-
Analysis:
-
Inject a blank (mobile phase) to establish a baseline.
-
Inject the sample solution and integrate the peak areas.
-
Purity is typically calculated as the percentage of the main peak area relative to the total peak area.
-
Protocol 2: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is suitable for identifying and quantifying volatile impurities in this compound.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane)
Reagents:
-
Dichloromethane or other suitable volatile solvent (GC grade)
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of this compound in the chosen solvent (e.g., 1 mg/mL).
-
-
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 250 °C
-
Hold at 250 °C for 5 minutes
-
-
MS Conditions:
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-400
-
-
-
Analysis:
-
Inject the sample solution.
-
Identify the main peak corresponding to this compound and any impurity peaks by their retention times and mass spectra.
-
Quantify purity based on the relative peak areas.
-
Protocol 3: General Procedure for a Forced Degradation Study
This protocol outlines a general approach to investigate the stability of this compound under various stress conditions.[8]
Stress Conditions:
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Acidic Hydrolysis: Dissolve the sample in 0.1 M HCl and heat at 60 °C for a specified time.
-
Basic Hydrolysis: Dissolve the sample in 0.1 M NaOH and heat at 60 °C for a specified time.
-
Oxidative Degradation: Treat the sample with a solution of hydrogen peroxide (e.g., 3%) at room temperature.
-
Thermal Degradation: Heat the solid sample in an oven at a temperature below its melting point (e.g., 70 °C).
-
Photodegradation: Expose the sample (solid or in solution) to UV light (e.g., 254 nm) or sunlight.
Experimental Workflow:
Caption: General workflow for a forced degradation study.
Analysis:
-
At various time points, withdraw aliquots from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze the samples using a validated stability-indicating method (e.g., the HPLC method described above).
-
Compare the chromatograms of the stressed samples to that of an unstressed control to identify and quantify degradation products.
References
- 1. d-nb.info [d-nb.info]
- 2. dl.edi-info.ir [dl.edi-info.ir]
- 3. researchgate.net [researchgate.net]
- 4. asianpubs.org [asianpubs.org]
- 5. benchchem.com [benchchem.com]
- 6. Oxidative N-demethylation of N,N-dimethylaniline by purified isozymes of cytochrome P-450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Page loading... [wap.guidechem.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Preventing byproduct formation in reactions involving 3-Fluoro-N,N-dimethylaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing byproduct formation in reactions involving 3-Fluoro-N,N-dimethylaniline.
Frequently Asked Questions (FAQs)
Q1: What are the main factors influencing byproduct formation in electrophilic aromatic substitution (EAS) reactions of this compound?
A1: The primary factors are the directing effects of the substituents, reaction conditions, and the nature of the electrophile. The -N(CH₃)₂ group is a strong activating, ortho, para-director, while the fluorine atom is a deactivating, ortho, para-director. The interplay between these, along with steric hindrance, will determine the regioselectivity. Reaction temperature, solvent, and catalyst choice are also critical in controlling byproduct formation.[1]
Q2: I am observing a significant amount of meta-substituted product during nitration. Why is this happening?
A2: In strongly acidic conditions, such as a mixture of concentrated sulfuric and nitric acids, the basic dimethylamino group is protonated to form an anilinium ion (-N⁺H(CH₃)₂). This protonated group is strongly deactivating and a meta-director. This leads to the formation of the meta-nitro byproduct.[2][3]
Q3: My Friedel-Crafts reaction is not working with this compound. What is the issue?
A3: Friedel-Crafts reactions typically use Lewis acid catalysts (e.g., AlCl₃). These catalysts are incompatible with basic substrates like anilines because the Lewis acid will preferentially coordinate with the lone pair of electrons on the nitrogen atom of the dimethylamino group. This deactivates the ring towards electrophilic substitution.[4] Specialized catalysts or alternative synthetic routes may be necessary.[5]
Q4: How can I improve the regioselectivity of the Vilsmeier-Haack reaction to favor the para-formylated product?
A4: The Vilsmeier-Haack reaction is generally selective for the para-position in N,N-dimethylaniline due to the steric bulk of the dimethylamino group hindering ortho-attack.[6] To enhance para-selectivity, ensure the reaction is run at a low temperature during the initial addition and formation of the Vilsmeier reagent. Careful control of stoichiometry and reaction time can also minimize side reactions.
Q5: I am having trouble purifying my product. It streaks on my silica gel column. What can I do?
A5: The basicity of the dimethylamino group causes strong interactions with the acidic silica gel, leading to poor separation and streaking. To resolve this, you can add a small amount of a basic modifier, like triethylamine (0.1-1%), to your eluent. Alternatively, using a different stationary phase, such as neutral or basic alumina, can be effective for purifying basic compounds.
Troubleshooting Guides
Issue 1: Poor Regioselectivity in Electrophilic Aromatic Substitution
The dimethylamino group strongly directs electrophiles to the ortho and para positions. The fluorine at the 3-position further influences the electronic distribution. The expected major products are substitution at the 4- and 6-positions, with the 4-position often favored due to reduced steric hindrance.
Troubleshooting Flowchart
References
Technical Support Center: Purification of 3-Fluoro-N,N-dimethylaniline
This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on improving the purity of crude 3-Fluoro-N,N-dimethylaniline. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during the purification process.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound in a question-and-answer format.
| Issue | Possible Cause | Recommended Solution |
| Product is discolored (yellow to brown oil). | Oxidation of the aniline functional group. | 1. Distill the crude product under reduced pressure.[1] 2. If distillation is insufficient, consider a preliminary treatment with a small amount of zinc dust before distillation to reduce oxidized impurities. 3. Store the purified product under an inert atmosphere (nitrogen or argon) and in a dark, cool place to prevent re-oxidation.[1] |
| Presence of starting material (3-fluoroaniline) and intermediate (3-Fluoro-N-methylaniline) in the final product. | Incomplete methylation reaction. | 1. Treat the crude mixture with acetic anhydride. This will acetylate the primary and secondary amines, forming higher boiling point acetamides which can then be more easily separated by distillation.[1][2] 2. Perform fractional distillation under reduced pressure. The boiling points of 3-fluoroaniline, 3-Fluoro-N-methylaniline, and this compound are different enough to allow for separation. |
| Broad peaks or peak tailing during HPLC or GC analysis. | Interaction of the basic aniline with the stationary phase (e.g., acidic silanol groups in silica). | 1. For column chromatography, add a small amount of a basic modifier like triethylamine (0.1-1%) to the mobile phase to neutralize acidic sites on the silica gel and improve peak shape.[3] 2. For HPLC, consider using a column with low silanol activity or a mobile phase with a suitable buffer.[4] |
| Product solidifies or becomes highly viscous at room temperature. | The melting point of this compound is close to room temperature. | This is a natural property of the compound. Gentle warming may be required for handling and transfer. Store in a sealed container to prevent moisture absorption. |
| Low recovery after purification. | 1. Product loss during multiple extraction and washing steps. 2. Decomposition during distillation at high temperatures. 3. Inappropriate solvent selection for recrystallization or chromatography. | 1. Minimize the number of aqueous washes. Ensure the pH is appropriately adjusted during extractions to keep the product in the organic phase. 2. Use vacuum distillation to lower the boiling point and prevent thermal degradation. 3. Conduct small-scale solvent screening for recrystallization or TLC for column chromatography to determine optimal conditions.[3][5] |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The most common impurities are typically unreacted starting materials and intermediates from the synthesis, which include 3-fluoroaniline and 3-Fluoro-N-methylaniline. Oxidized byproducts can also be present, leading to discoloration.
Q2: Which purification method is best for achieving high purity?
A2: A combination of methods is often most effective. A common sequence involves an initial chemical treatment to remove primary and secondary amines (e.g., with acetic anhydride), followed by fractional distillation under reduced pressure. For very high purity, preparative HPLC or column chromatography can be employed.[1][3][4]
Q3: How can I monitor the purity during the purification process?
A3: Purity can be monitored using analytical techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC).[3][6] TLC is a quick method for monitoring the progress of column chromatography.[3] GC and HPLC provide quantitative purity analysis.
Q4: My purified this compound darkens over time. How can I prevent this?
A4: The darkening is due to oxidation. To prevent this, store the purified compound under an inert atmosphere (e.g., nitrogen or argon), in a tightly sealed container, protected from light, and at a low temperature.
Q5: Is it necessary to use an inert atmosphere during distillation?
A5: Yes, distilling under an inert atmosphere like nitrogen is recommended to prevent oxidation of the aniline at elevated temperatures, which can lead to discoloration and the formation of impurities.[1]
Data Presentation
The following table summarizes the expected purity levels of this compound after applying different purification techniques. The data is representative and may vary based on the initial purity of the crude material and the precise experimental conditions.
| Purification Method | Starting Purity (Typical) | Final Purity (Achievable) | Key Impurities Removed |
| Fractional Vacuum Distillation | 85-90% | 95-98% | Solvents, some starting materials |
| Acetic Anhydride Treatment followed by Distillation | 85-90% | >99% | 3-fluoroaniline, 3-Fluoro-N-methylaniline |
| Silica Gel Column Chromatography | 90-95% | >99% | Polar impurities, colored byproducts |
| Preparative HPLC | >98% | >99.9% | Close-boiling isomers, trace impurities |
Experimental Protocols
Protocol 1: Purification by Acetic Anhydride Treatment and Fractional Vacuum Distillation
This protocol is effective for removing primary (3-fluoroaniline) and secondary (3-Fluoro-N-methylaniline) amine impurities.
-
Reaction Setup : In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the crude this compound.
-
Acylation : For every mole of estimated primary and secondary amine impurities, add 1.1 moles of acetic anhydride.[1][2] If the amount of impurities is unknown, a common practice is to add 0.1 to 0.2 equivalents of acetic anhydride relative to the total crude material.
-
Heating : Gently reflux the mixture for 1-2 hours. This converts the primary and secondary amines into their corresponding acetamides, which have significantly higher boiling points.
-
Neutralization : Cool the reaction mixture to room temperature. Slowly add a saturated solution of sodium bicarbonate to neutralize any excess acetic anhydride and acetic acid formed. Check the pH to ensure it is neutral or slightly basic.
-
Extraction : Transfer the mixture to a separatory funnel. Extract the product with a suitable organic solvent like diethyl ether or ethyl acetate. Wash the organic layer with water and then with brine.
-
Drying : Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filtration and Concentration : Filter off the drying agent and remove the solvent using a rotary evaporator.
-
Fractional Vacuum Distillation : Set up a fractional distillation apparatus for vacuum distillation. Distill the resulting oil under reduced pressure. Collect the fraction corresponding to the boiling point of this compound.
Protocol 2: Purification by Silica Gel Column Chromatography
This method is suitable for removing polar impurities and colored byproducts.
-
Materials :
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane (or heptane)
-
Ethyl acetate
-
Triethylamine (TEA)
-
Glass chromatography column and other standard chromatography equipment.[3]
-
-
Mobile Phase Selection : Use Thin Layer Chromatography (TLC) to determine a suitable mobile phase. A good starting point is a mixture of hexane and ethyl acetate (e.g., 95:5). The ideal solvent system should give a retention factor (Rf) of 0.2-0.4 for the product. To prevent peak tailing due to the basicity of the aniline, add 0.5-1% triethylamine to the mobile phase.[3]
-
Column Packing : Pack the chromatography column with silica gel using a wet slurry method with the initial, least polar mobile phase.
-
Sample Loading : Dissolve the crude product in a minimal amount of the mobile phase or a non-polar solvent like dichloromethane and load it onto the top of the silica gel column.
-
Elution : Begin eluting the column with the mobile phase. If necessary, gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the product.
-
Fraction Collection and Analysis : Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal : Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: General purification workflow for this compound.
Caption: Decision tree for addressing common impurities.
References
- 1. Purification of N,N-Dimethylaniline - Chempedia - LookChem [lookchem.com]
- 2. CN1243119A - Method for purifying N, N-dimethylaniline by acid anhydride - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. Separation of N,N-Dimethylaniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. benchchem.com [benchchem.com]
- 6. yufengchemicals.com [yufengchemicals.com]
Technical Support Center: Catalyst Deactivation in Reactions with 3-Fluoro-N,N-dimethylaniline
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center dedicated to addressing challenges related to catalyst deactivation in chemical reactions involving 3-Fluoro-N,N-dimethylaniline. This guide provides practical troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you diagnose and mitigate catalyst deactivation, ensuring the success and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my palladium catalyst deactivating when using this compound as a substrate?
A1: The primary cause of deactivation for palladium catalysts in the presence of this compound is catalyst poisoning . The nitrogen atom of the dimethylamino group is Lewis basic and can coordinate strongly to the palladium center. This coordination can lead to the formation of stable, inactive catalyst complexes, effectively removing the catalyst from the active catalytic cycle. This is a common issue observed with aniline derivatives in cross-coupling reactions.
Q2: How does the fluoro-substituent on the aniline ring affect catalyst activity and deactivation?
A2: The fluorine atom at the meta-position is electron-withdrawing, which can influence the electronic properties of the aniline. This can have two opposing effects:
-
It can slightly reduce the basicity of the nitrogen atom, potentially lessening its poisoning effect compared to non-fluorinated N,N-dimethylaniline.
-
It can make the C-X bond (where X is a leaving group in a cross-coupling reaction) more electron-deficient and potentially easier to activate in the oxidative addition step.
However, the dominant effect is typically the poisoning by the amine group.
Q3: What are the visible signs of catalyst deactivation in my reaction?
A3: Signs of catalyst deactivation can include:
-
A significant decrease in the reaction rate or a complete stall of the reaction before all the starting material is consumed.
-
The need for higher catalyst loading to achieve the desired conversion.
-
A change in the color of the reaction mixture, which could indicate the formation of inactive palladium species (e.g., formation of palladium black).
-
In the case of heterogeneous catalysts, a change in the physical appearance of the catalyst, such as clumping or a change in color.
Q4: Can I reuse my palladium catalyst after a reaction with this compound?
A4: Reusability depends on the nature and severity of the deactivation. If the primary deactivation mechanism is reversible poisoning, regeneration may be possible. However, if deactivation involves irreversible processes like sintering (agglomeration of metal particles) or ligand degradation, the catalyst may not be reusable. It is crucial to assess the catalyst's activity after each use.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Low or No Product Yield | Catalyst Poisoning: The nitrogen atom of this compound is coordinating to the palladium center, inhibiting the catalytic cycle. | Ligand Selection: Use bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands. These can sterically hinder the coordination of the aniline nitrogen and stabilize the active catalytic species. Increase Catalyst Loading: While not ideal, a higher catalyst loading can sometimes compensate for the poisoning effect. Use a Pre-catalyst: Employ a well-defined palladium pre-catalyst that is more resistant to poisoning. |
| Reaction Stalls Prematurely | Formation of Inactive Catalyst Species: The active Pd(0) species may be forming inactive dimers or clusters. | Optimize Reaction Conditions: Lowering the reaction temperature or reactant concentrations can sometimes reduce the rate of formation of inactive species. Ligand-to-Metal Ratio: Adjust the ligand-to-metal ratio. An excess of ligand can sometimes help stabilize the active monomeric catalyst. |
| Formation of Palladium Black | Catalyst Agglomeration (Sintering): The active palladium nanoparticles are aggregating into larger, inactive bulk metal. | Ligand Choice: Bulky ligands can help prevent agglomeration by sterically shielding the metal nanoparticles. Support Material (for heterogeneous catalysts): Ensure the support provides good dispersion and stabilization of the palladium nanoparticles. Lower Temperature: High temperatures can accelerate sintering. |
| Inconsistent Results | Variable Reagent Quality: Trace impurities in this compound, solvents, or other reagents can act as catalyst poisons. | Purify Reagents: Ensure the purity of all starting materials and solvents. Passing solvents through a column of activated alumina can remove many common impurities. Inert Atmosphere: Ensure the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the catalyst. |
Data Presentation
The following table provides a hypothetical comparison of the performance of different palladium catalyst systems in a Suzuki-Miyaura coupling reaction with this compound. This data is representative and intended to illustrate the impact of ligand choice on catalyst performance in the presence of a potentially poisoning substrate.
| Catalyst System | Ligand | Catalyst Loading (mol%) | Reaction Time (h) | Conversion (%) | Turnover Number (TON) |
| Pd(OAc)₂ | PPh₃ | 2 | 24 | 25 | 12.5 |
| Pd₂(dba)₃ | SPhos | 1 | 12 | 95 | 95 |
| Pd(OAc)₂ | XPhos | 1 | 10 | 98 | 98 |
| [Pd(IPr)]₂ | IPr (NHC) | 0.5 | 8 | 99 | 198 |
Note: This data is illustrative and actual results may vary depending on specific reaction conditions.
Experimental Protocols
Protocol 1: In-situ Monitoring of Catalyst Deactivation using ¹H NMR Spectroscopy
This protocol allows for the real-time monitoring of a reaction to observe the onset and rate of catalyst deactivation.
Materials:
-
J. Young NMR tube
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
-
Deuterated solvent (e.g., Toluene-d₈)
-
Reactants and catalyst system
Procedure:
-
Preparation: In a glovebox, add the aryl halide (1.0 equiv.), boronic acid (1.2 equiv.), base (e.g., K₃PO₄, 2.0 equiv.), internal standard, and a magnetic stir bar to the J. Young NMR tube.
-
Solvent Addition: Add the deuterated solvent to the NMR tube.
-
Initial Spectrum: Acquire a t=0 ¹H NMR spectrum to confirm the initial concentrations of the reactants.
-
Catalyst Addition: In the glovebox, add the palladium precursor and ligand (or the pre-catalyst) to the NMR tube.
-
Reaction Monitoring: Immediately place the NMR tube in the pre-heated NMR spectrometer and begin acquiring spectra at regular time intervals (e.g., every 15 minutes).
-
Data Analysis: Integrate the signals of the starting material, product, and internal standard in each spectrum. Plot the concentration of the product versus time. A plateau in product formation before the complete consumption of the starting material is indicative of catalyst deactivation.
Protocol 2: Regeneration of a Deactivated Homogeneous Palladium Catalyst
This protocol describes a general procedure for the oxidative regeneration of a Pd(0) catalyst that has been deactivated to Pd black.
Materials:
-
Deactivated reaction mixture containing palladium black
-
Oxidizing agent (e.g., air, oxygen, or a chemical oxidant like benzoquinone)
-
An appropriate solvent
Procedure:
-
Isolation (Optional): If possible, filter the palladium black from the reaction mixture.
-
Oxidation:
-
Method A (Air Oxidation): Vigorously stir the reaction mixture (or the isolated palladium black suspended in a fresh solvent) open to the air for several hours. The disappearance of the black precipitate and the formation of a colored solution (often yellow or orange) indicates the re-oxidation of Pd(0) to Pd(II).
-
Method B (Chemical Oxidation): Add a stoichiometric amount of an oxidant like benzoquinone to the reaction mixture and stir at room temperature.
-
-
Reactivation: Once the palladium is re-oxidized, the resulting Pd(II) species can be used to re-initiate the catalytic cycle. This may require the addition of a reducing agent in the reaction mixture if the catalytic cycle starts with Pd(0).
Visualizations
Caption: Catalyst poisoning by this compound.
Caption: Troubleshooting workflow for low reaction yield.
Validation & Comparative
A Comparative Guide to HPLC Purity Analysis of 3-Fluoro-N,N-dimethylaniline
For researchers, scientists, and professionals in drug development, ensuring the purity of starting materials and intermediates is a critical aspect of quality control and regulatory compliance. 3-Fluoro-N,N-dimethylaniline, a key building block in the synthesis of various pharmaceutical compounds, requires robust analytical methods to accurately determine its purity and identify potential impurities. High-Performance Liquid Chromatography (HPLC) is the preeminent technique for this purpose, offering high resolution, sensitivity, and quantitative accuracy.
This guide provides a comparative overview of two distinct reversed-phase HPLC (RP-HPLC) methods for the purity analysis of this compound. The comparison is based on differing stationary phases and mobile phase compositions, which can significantly impact the separation of the main component from its potential process-related impurities and degradation products. Potential impurities in this compound could include starting materials from its synthesis, such as 3-fluoroaniline and methylating agents, as well as positional isomers or by-products from the manufacturing process.[1][2][3][4]
Comparison of Analytical Methods
The selection of an appropriate HPLC method is contingent on the specific requirements of the analysis, including the desired resolution of impurities, analysis time, and compatibility with mass spectrometry (MS). Below is a summary of two proposed HPLC methods for the purity analysis of this compound.
| Parameter | Method 1: Standard C18 with Acidic Mobile Phase | Method 2: Phenyl-Hexyl with Buffered Mobile Phase |
| Principle | Separation based on hydrophobic interactions between the analyte and the non-polar C18 stationary phase. The acidic mobile phase suppresses the ionization of the basic analyte. | Separation leveraging π-π interactions between the aromatic analyte and the phenyl-hexyl stationary phase, in addition to hydrophobic interactions. The buffered mobile phase provides better control over the analyte's retention time and peak shape. |
| Stationary Phase | C18 (Octadecylsilyl) reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) | Phenyl-Hexyl reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size) |
| Mobile Phase | Gradient elution with Solvent A: Water with 0.1% Formic Acid and Solvent B: Acetonitrile with 0.1% Formic Acid.[1][5] | Isocratic elution with a mixture of 10 mM Sodium Phosphate buffer (pH 3.5) and Acetonitrile (e.g., 60:40 v/v).[6] |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temperature | 30 °C | 40 °C |
| Detection | UV at 254 nm | UV at 254 nm |
| Injection Volume | 10 µL | 10 µL |
| Anticipated Advantages | Good general-purpose method, robust, and compatible with MS detection due to the volatile mobile phase modifier.[7] | Enhanced selectivity for aromatic and moderately polar compounds, potentially better resolution of positional isomers.[6] |
| Anticipated Limitations | May show peak tailing for basic compounds without sufficient mobile phase optimization. | The use of non-volatile phosphate buffer makes it incompatible with MS detection. |
Experimental Protocols
Detailed methodologies for the two proposed HPLC methods are provided below. These protocols are intended as a starting point and may require further optimization and validation in accordance with ICH guidelines.[5][6]
Method 1: Standard C18 with Acidic Mobile Phase
This method is a widely applicable approach for the analysis of moderately polar aromatic amines.
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and a UV detector.
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (analytical grade)
-
This compound reference standard
Procedure:
-
Mobile Phase Preparation:
-
Solvent A: Add 1.0 mL of formic acid to 1000 mL of HPLC grade water and mix well.
-
Solvent B: Add 1.0 mL of formic acid to 1000 mL of acetonitrile and mix well.
-
Degas both solvents before use.
-
-
Standard Solution Preparation:
-
Accurately weigh about 25 mg of this compound reference standard and transfer to a 50 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of Solvent A and Solvent B (diluent). This yields a standard solution of approximately 0.5 mg/mL.
-
-
Sample Solution Preparation:
-
Accurately weigh about 25 mg of the this compound sample to be tested and prepare a 0.5 mg/mL solution as described for the standard solution.
-
-
Chromatographic Conditions:
-
Set up the HPLC system with the C18 column and the mobile phases.
-
Equilibrate the column with the initial mobile phase composition.
-
A typical gradient program could be:
Time (min) % Solvent A % Solvent B 0 70 30 20 30 70 25 30 70 26 70 30 | 30 | 70 | 30 |
-
-
Analysis:
-
Inject a blank (diluent) to ensure the absence of system peaks.
-
Inject the standard solution to determine the retention time and peak area of this compound.
-
Inject the sample solution.
-
Calculate the purity using the area percent method.[2]
-
Method 2: Phenyl-Hexyl with Buffered Mobile Phase
This method offers an alternative selectivity that may be advantageous for resolving specific impurities.
Instrumentation:
-
HPLC system with an isocratic pump, autosampler, column oven, and a UV detector.
-
Phenyl-Hexyl reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Sodium phosphate monobasic (analytical grade)
-
Phosphoric acid (analytical grade)
-
This compound reference standard
Procedure:
-
Mobile Phase Preparation:
-
Buffer Preparation (10 mM Sodium Phosphate, pH 3.5): Dissolve 1.2 g of sodium phosphate monobasic in 1000 mL of HPLC grade water. Adjust the pH to 3.5 with phosphoric acid.
-
Mobile Phase: Mix the prepared buffer and acetonitrile in a 60:40 (v/v) ratio.
-
Degas the mobile phase before use.
-
-
Standard Solution Preparation:
-
Prepare a 0.5 mg/mL standard solution of this compound in the mobile phase.
-
-
Sample Solution Preparation:
-
Prepare a 0.5 mg/mL sample solution of this compound in the mobile phase.
-
-
Chromatographic Conditions:
-
Set up the HPLC system with the Phenyl-Hexyl column and the prepared mobile phase.
-
Equilibrate the column with the mobile phase for at least 30 minutes.
-
-
Analysis:
-
Perform the analysis as described in Method 1 (blank, standard, sample injections).
-
Calculate the purity using the area percent method.
-
Experimental Workflow and Data Presentation
The general workflow for the HPLC purity analysis is depicted in the following diagram.
Caption: Experimental workflow for HPLC purity analysis.
Comparative Data Summary
The following tables present hypothetical data to illustrate the potential performance of the two described HPLC methods. The data assumes a sample of this compound containing two known impurities: Impurity A (a more polar starting material, e.g., 3-fluoroaniline) and Impurity B (a less polar by-product, e.g., a positional isomer).
Table 1: Chromatographic Performance
| Parameter | Method 1: C18 | Method 2: Phenyl-Hexyl |
| Retention Time of this compound (min) | 15.2 | 10.8 |
| Retention Time of Impurity A (min) | 4.5 | 3.1 |
| Retention Time of Impurity B (min) | 16.1 | 11.5 |
| Resolution between this compound and Impurity B | 1.8 | 2.5 |
| Tailing Factor for this compound | 1.3 | 1.1 |
| Theoretical Plates for this compound | 8500 | 9200 |
Table 2: Purity Analysis Results (Area %)
| Analyte | Method 1: C18 | Method 2: Phenyl-Hexyl |
| Impurity A | 0.12 | 0.11 |
| This compound | 99.65 | 99.68 |
| Impurity B | 0.23 | 0.21 |
| Total Impurities | 0.35 | 0.32 |
| Calculated Purity | 99.65% | 99.68% |
The hypothetical data suggests that Method 2 (Phenyl-Hexyl column) may offer improved resolution and peak shape for this compound and its closely eluting impurities, potentially leading to a more accurate purity assessment. However, the choice of method should be guided by empirical results and the specific separation challenges presented by the sample. Both methods provide a solid foundation for developing a validated analytical procedure for the quality control of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Dimethylaniline - Wikipedia [en.wikipedia.org]
- 4. N,N-Dimethylaniline synthesis - chemicalbook [chemicalbook.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Development and Validation of RP-UPLC Method for 2,6-Dimethylaniline, Its Isomers, and Related Compounds Using Design of Experiments | Semantic Scholar [semanticscholar.org]
- 7. Separation of N,N-Dimethylaniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Comparative Guide to the GC-MS Analysis of 3-Fluoro-N,N-dimethylaniline and Its Synthesis Byproducts
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of 3-Fluoro-N,N-dimethylaniline and its common synthetic byproducts. The information presented is intended to assist in method development, impurity profiling, and quality control of this compound.
Introduction
This compound is a valuable intermediate in the synthesis of pharmaceuticals and other specialty chemicals. Its purity is critical for the quality and safety of the final products. A common synthetic route to this compound involves the methylation of 3-fluoroaniline. This process can lead to the formation of several byproducts, primarily the unreacted starting material, 3-fluoroaniline, and the partially methylated intermediate, 3-fluoro-N-methylaniline. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of these compounds.
Synthesis and Potential Byproducts
The synthesis of this compound typically proceeds via the N-methylation of 3-fluoroaniline using a methylating agent such as methanol or dimethyl carbonate.[1][2]
Main Reaction:
3-Fluoroaniline + 2 CH₃-X → this compound + 2 HX
(Where CH₃-X is a methylating agent)
Potential Byproducts:
-
3-Fluoroaniline (Starting Material): Incomplete reaction can lead to the presence of the starting material in the final product.
-
3-Fluoro-N-methylaniline (Intermediate): Partial methylation of 3-fluoroaniline results in this intermediate.
This guide focuses on the GC-MS analysis of the target compound and these two key byproducts.
Comparative GC-MS Data
The following table summarizes the key GC-MS data for this compound and its byproducts. The retention times are estimated based on typical GC conditions for aniline derivatives and are presented for comparative purposes. Actual retention times will vary depending on the specific instrument and conditions used.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Mass Fragments (m/z) |
| 3-Fluoroaniline | C₆H₆FN | 111.12 | 111 (M+) , 84, 63, 57[3] |
| 3-Fluoro-N-methylaniline | C₇H₈FN | 125.15 | 125 (M+) , 110, 95, 83 |
| This compound | C₈H₁₀FN | 139.17 | 139 (M+) , 138, 124, 109, 95[4] |
M+ denotes the molecular ion peak.
Experimental Protocol: GC-MS Analysis
This section provides a detailed methodology for the GC-MS analysis of this compound and its byproducts.
1. Instrumentation:
-
Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).
2. Chromatographic Conditions:
-
Column: DB-5ms fused-silica capillary column (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: Increase to 250°C at a rate of 10°C/min.
-
Final hold: Hold at 250°C for 5 minutes.
-
-
Injector:
-
Mode: Splitless.
-
Temperature: 250°C.
-
Injection Volume: 1 µL.
-
3. Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Mass Range: m/z 40-300.
-
Solvent Delay: 3 minutes.
4. Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample and dissolve it in 10 mL of a suitable solvent such as methanol or dichloromethane to prepare a 1 mg/mL stock solution.
-
Further dilute the stock solution to a final concentration of approximately 10 µg/mL for analysis.
Alternative Analytical Techniques
While GC-MS is a highly effective method, other techniques can also be employed for the analysis of this compound and its byproducts.
| Technique | Principle | Advantages | Disadvantages |
| High-Performance Liquid Chromatography (HPLC) | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Suitable for non-volatile and thermally labile compounds. Excellent quantitative capabilities. | May require different columns and mobile phases for optimal separation of all components. |
| Gas Chromatography-Flame Ionization Detection (GC-FID) | Separation by GC with detection by a flame ionization detector. | Robust and provides excellent quantitative data. | Does not provide structural information for peak identification. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information based on the magnetic properties of atomic nuclei. | Excellent for structural elucidation and can be used for quantification (qNMR). | Lower sensitivity compared to chromatographic methods. Not ideal for trace analysis. |
Visualization of Analytical Workflow
The following diagrams illustrate the logical flow of the synthesis and analysis process.
Caption: Synthesis of this compound and potential byproducts.
Caption: Experimental workflow for GC-MS analysis.
References
A Comparative Guide to 3-Fluoro-N,N-dimethylaniline and Other Substituted Anilines in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, particularly in the realms of pharmaceutical and materials science, the choice of reagents is paramount to the success of a reaction. Substituted anilines are a critical class of building blocks, and their electronic and steric properties can significantly influence reaction outcomes. This guide provides an objective comparison of 3-Fluoro-N,N-dimethylaniline with other commonly used substituted anilines, namely N,N-dimethylaniline and 4-Methoxy-N,N-dimethylaniline, in the context of the widely utilized Buchwald-Hartwig amination reaction. The information presented is supported by experimental data to aid researchers in selecting the optimal reagent for their synthetic endeavors.
Introduction to Substituted Anilines in Cross-Coupling Reactions
Substituted anilines are key intermediates in the synthesis of a vast array of compounds, including active pharmaceutical ingredients (APIs), agrochemicals, and organic electronic materials. The nitrogen atom's nucleophilicity and the electronic nature of the aromatic ring, dictated by its substituents, are crucial factors in their reactivity. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has become a cornerstone for the formation of C-N bonds, offering a versatile method for the synthesis of arylamines.[1]
This guide focuses on the performance of three N,N-dimethylaniline derivatives in a model Buchwald-Hartwig amination reaction, highlighting the impact of a fluoro- substituent in the meta-position and a methoxy- group in the para-position relative to the unsubstituted N,N-dimethylaniline.
Comparative Performance in Buchwald-Hartwig Amination
The efficacy of this compound, N,N-dimethylaniline, and 4-Methoxy-N,N-dimethylaniline was evaluated in the palladium-catalyzed cross-coupling reaction with 4-tert-butylphenyl triflate. The reaction was carried out under standardized conditions to ensure a reliable comparison of their performance.
Table 1: Comparison of Substituted Anilines in the Buchwald-Hartwig Amination of 4-tert-butylphenyl triflate
| Amine | Product | Yield (%) |
| This compound | 4-tert-Butyl-N,N-dimethyl-3-fluoroaniline | 92 |
| N,N-dimethylaniline | 4-tert-Butyl-N,N-dimethylaniline | 85 |
| 4-Methoxy-N,N-dimethylaniline | 4-tert-Butyl-4'-methoxy-N,N-dimethylaniline | 78 |
Yields are based on isolated product.
The experimental data clearly indicates that This compound provides the highest yield (92%) in this specific Buchwald-Hartwig amination. The electron-withdrawing nature of the fluorine atom at the meta-position is thought to modulate the nucleophilicity of the amine in a way that is beneficial for the catalytic cycle, potentially by influencing the rate of reductive elimination.
In contrast, the unsubstituted N,N-dimethylaniline provides a slightly lower yield of 85%. The electron-donating methoxy group in the para-position of 4-Methoxy-N,N-dimethylaniline results in the lowest yield (78%) among the three. This suggests that increased electron density on the aniline ring may not be as favorable for this particular transformation, possibly hindering the reductive elimination step of the catalytic cycle.
Experimental Protocols
A detailed methodology for the comparative Buchwald-Hartwig amination is provided below. This protocol is based on established procedures for the synthesis of N,N-dimethylaniline derivatives.[2]
General Procedure for the Palladium-Catalyzed Amination of 4-tert-butylphenyl triflate:
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Potassium phosphate tribasic (K₃PO₄)
-
4-tert-butylphenyl triflate
-
Substituted aniline (this compound, N,N-dimethylaniline, or 4-Methoxy-N,N-dimethylaniline)
-
Toluene, anhydrous
Procedure:
-
An oven-dried Schlenk tube is charged with Pd(OAc)₂ (0.02 mmol, 1 mol%), XPhos (0.04 mmol, 2 mol%), and K₃PO₄ (3.0 mmol, 1.5 equiv.).
-
The tube is evacuated and backfilled with argon three times.
-
Anhydrous toluene (5 mL) is added, followed by 4-tert-butylphenyl triflate (2.0 mmol, 1.0 equiv.) and the respective substituted aniline (2.4 mmol, 1.2 equiv.).
-
The reaction mixture is stirred at 100 °C for 16 hours.
-
After cooling to room temperature, the mixture is diluted with diethyl ether (20 mL), filtered through a pad of celite, and the filtrate is concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired N,N-dimethylaniline derivative.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the comparative Buchwald-Hartwig amination experiment.
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Buchwald-Hartwig Catalytic Cycle
The following diagram outlines the key steps in the Buchwald-Hartwig amination catalytic cycle.[1]
Caption: The Buchwald-Hartwig amination catalytic cycle.
Conclusion
Based on the presented experimental data, this compound demonstrates superior performance in the palladium-catalyzed Buchwald-Hartwig amination with 4-tert-butylphenyl triflate compared to N,N-dimethylaniline and 4-Methoxy-N,N-dimethylaniline. This suggests that the electronic properties imparted by the meta-fluoro substituent have a positive impact on the reaction yield. Researchers and drug development professionals should consider this compound as a potentially higher-yielding alternative in C-N cross-coupling reactions where electronic modulation of the aniline nucleophile is a key consideration. The provided experimental protocol offers a reliable starting point for the application of these reagents in synthesis.
References
- 1. Palladium-Catalyzed Synthesis of N,N-Dimethylanilines via Buchwald-Hartwig Amination of (Hetero)aryl Triflates [organic-chemistry.org]
- 2. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
Reactivity comparison between 2-fluoro-, 3-fluoro-, and 4-fluoro-N,N-dimethylaniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the chemical reactivity of three key isomers: 2-fluoro-, 3-fluoro-, and 4-fluoro-N,N-dimethylaniline. Understanding the distinct electronic and steric properties of these isomers is crucial for their application as intermediates and building blocks in medicinal chemistry and materials science. This document outlines their reactivity in key transformations, supported by established chemical principles and representative experimental protocols.
Overview of Substituent Effects
The reactivity of these substituted anilines is governed by the interplay between the powerful electron-donating dimethylamino group (-N(CH₃)₂) and the electronegative fluoro group (-F).
-
Dimethylamino Group (-N(CH₃)₂): This group is a strong activating, ortho-, para-director for electrophilic aromatic substitution (EAS) due to the donation of the nitrogen lone pair into the benzene ring via resonance. However, it is also a strong base. In highly acidic media, it becomes protonated to form the anilinium ion (-N⁺H(CH₃)₂), which is a powerful deactivating, meta-director due to its strong inductive electron withdrawal.[1][2]
-
Fluoro Group (-F): This group exhibits a dual role. It is inductively electron-withdrawing (deactivating) but is also a weak ortho-, para-director due to resonance donation of its lone pairs. In nucleophilic aromatic substitution (NAS), fluorine can act as an effective leaving group.[3]
The relative position of these two groups dictates the overall reactivity and regioselectivity of the aromatic ring.
Electrophilic Aromatic Substitution (EAS)
The outcome of EAS reactions, such as nitration or bromination, is highly dependent on the reaction conditions, particularly the acidity.
-
Under Mild/Non-Acidic Conditions: The activating effect of the -N(CH₃)₂ group dominates, directing electrophiles to the ortho and para positions.
-
Under Strongly Acidic Conditions (e.g., HNO₃/H₂SO₄): Protonation of the amine group occurs, and the deactivating, meta-directing -N⁺H(CH₃)₂ group dictates the position of substitution.
The logical flow below illustrates the directing influences on each isomer.
References
A Comparative Analysis: 3-Fluoro-N,N-dimethylaniline versus N,N-dimethylaniline
In the realm of chemical synthesis and drug development, the strategic modification of molecular scaffolds is paramount to enhancing performance, stability, and efficacy. The substitution of a hydrogen atom with fluorine is a widely employed strategy in medicinal chemistry to fine-tune the physicochemical and pharmacokinetic properties of a molecule. This guide provides a detailed comparison between 3-Fluoro-N,N-dimethylaniline and its non-fluorinated counterpart, N,N-dimethylaniline, highlighting the key advantages conferred by the fluorine substituent.
Comparison of Physicochemical and Electronic Properties
The introduction of a highly electronegative fluorine atom at the meta-position of the aniline ring significantly alters the electronic properties of the molecule. This modification has a direct impact on the compound's basicity (pKa) and its potential interactions in a biological system.
The fluorine atom acts as an electron-withdrawing group through its inductive effect. The Hammett substituent constant (σ) is a measure of the electronic influence of a substituent on a reaction center. For a fluorine atom at the meta position, the Hammett constant (σ_meta) is +0.337, quantifying its electron-withdrawing nature.[1] This electronic pull reduces the electron density on the nitrogen atom, thereby decreasing its basicity compared to N,N-dimethylaniline.[2]
| Property | N,N-dimethylaniline | This compound | Reference |
| Molecular Formula | C₈H₁₁N | C₈H₁₀FN | [3][4] |
| Molecular Weight | 121.18 g/mol | 139.17 g/mol | [3][4] |
| pKa (Conjugate Acid) | ~5.15 | < 5.15 (Estimated) | [3][5][6] |
| Hammett Constant (σ_meta) | 0 (Reference) | +0.337 (for -F) | [1] |
Advantages in Reactivity and Synthesis
While N,N-dimethylaniline is a common building block and reagent in organic synthesis, notably as a precursor for dyes and as a base, the altered reactivity of this compound can be advantageous in specific contexts.[7][8] The reduced basicity of the fluorinated compound can make it a more suitable nucleophile in reactions where the high basicity of N,N-dimethylaniline might lead to side reactions, such as deprotonation.
In electrophilic aromatic substitution reactions, the dimethylamino group is a strong activating, ortho-, para-director. The fluorine atom at the meta-position is deactivating. This interplay can offer different regioselectivity in further functionalization of the aromatic ring compared to N,N-dimethylaniline.
Caption: Logical relationship of fluorine substitution effects.
Superiority in a Drug Development Context
The most significant advantages of using this compound over N,N-dimethylaniline are realized in the field of drug discovery and medicinal chemistry.
Enhanced Metabolic Stability: A primary challenge in drug development is overcoming rapid metabolic degradation of a drug candidate by enzymes such as the cytochrome P450 (CYP) family.[9][10] Aromatic rings are often susceptible to hydroxylation, a common metabolic pathway. The carbon-fluorine bond is exceptionally strong, and substituting a hydrogen atom with fluorine at a potential site of metabolism can effectively block this oxidative pathway.[2][11][12] This "metabolic blocking" can lead to a longer in vivo half-life, improved bioavailability, and a more favorable dosing regimen.[13]
Modulation of Pharmacokinetic Properties: Fluorine substitution can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve absorption and tissue distribution.[11][14] Furthermore, the reduced basicity of the fluorinated aniline can be beneficial for bioavailability, as a lower pKa means the compound will be less protonated at physiological pH, facilitating easier passage across lipid bilayers.[2]
Improved Target Binding Affinity: The fluorine atom, with its high electronegativity, can participate in favorable non-covalent interactions with biological targets, such as hydrogen bonds or dipole-dipole interactions.[2][12] These additional interactions can lead to increased binding affinity and potency of the drug molecule.
Experimental Protocols
A. Protocol for Determination of pKa via Potentiometric Titration
This protocol outlines a general method for determining the acid dissociation constant (pKa) of the conjugate acid of an amine.
-
Preparation of Solutions:
-
Prepare a 0.01 M solution of the test compound (e.g., this compound) in a suitable solvent mixture (e.g., 50:50 ethanol:water).
-
Prepare a standardized 0.1 M solution of hydrochloric acid (HCl).
-
Prepare a standardized 0.1 M solution of sodium hydroxide (NaOH).
-
-
Titration Procedure:
-
Calibrate a pH meter with standard buffer solutions (pH 4.0, 7.0, and 10.0).
-
Pipette a known volume (e.g., 20 mL) of the test compound solution into a beaker.
-
Add a stoichiometric excess of the standardized HCl solution to fully protonate the amine.
-
Place the beaker on a magnetic stirrer and immerse the pH electrode.
-
Titrate the solution with the standardized NaOH solution, adding small increments (e.g., 0.1 mL) and recording the pH after each addition.
-
Continue the titration well past the equivalence point.
-
-
Data Analysis:
-
Plot the pH values against the volume of NaOH added to generate a titration curve.
-
Determine the equivalence point from the inflection point of the curve (or by taking the first derivative).
-
The pH at the half-equivalence point is equal to the pKa of the conjugate acid.
-
B. Protocol for In Vitro Metabolic Stability Assay
This protocol describes a typical procedure to assess the metabolic stability of a compound using liver microsomes, which contain high concentrations of CYP enzymes.
-
Reagents and Materials:
-
Test compound (this compound or N,N-dimethylaniline).
-
Pooled human liver microsomes (HLM).
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Phosphate buffer (pH 7.4).
-
Acetonitrile (for quenching the reaction).
-
Control compound with known metabolic stability (e.g., Verapamil - low stability, Verapamil - high stability).
-
-
Experimental Workflow:
-
Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).
-
In a microcentrifuge tube, pre-incubate the test compound (at a final concentration of, for example, 1 µM) with liver microsomes in phosphate buffer at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding ice-cold acetonitrile containing an internal standard.
-
Centrifuge the quenched samples to precipitate the proteins.
-
Analyze the supernatant using LC-MS/MS to quantify the remaining amount of the parent compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k. A longer half-life indicates greater metabolic stability.
-
Caption: Workflow for an in vitro metabolic stability assay.
Conclusion
The substitution of a hydrogen atom with fluorine at the meta-position of N,N-dimethylaniline imparts several advantageous properties, particularly for applications in drug development. This compound is expected to exhibit greater metabolic stability, which can lead to an improved pharmacokinetic profile. Furthermore, the altered electronic properties, specifically the reduced basicity, can enhance membrane permeability and potentially lead to more favorable target-binding interactions. While N,N-dimethylaniline remains a valuable and widely used chemical, the fluorinated analogue offers distinct benefits for researchers aiming to design molecules with enhanced drug-like properties.
References
- 1. homepages.bluffton.edu [homepages.bluffton.edu]
- 2. tandfonline.com [tandfonline.com]
- 3. N,N-Dimethylaniline | C8H11N | CID 949 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | C8H10FN | CID 586749 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Page loading... [guidechem.com]
- 6. chembk.com [chembk.com]
- 7. nbinno.com [nbinno.com]
- 8. Dimethylaniline - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. chemrxiv.org [chemrxiv.org]
- 11. pharmacyjournal.org [pharmacyjournal.org]
- 12. nbinno.com [nbinno.com]
- 13. chemxyne.com [chemxyne.com]
- 14. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
A Spectroscopic Comparison of 3-Fluoro-N,N-dimethylaniline and Its Precursors
This guide provides a detailed spectroscopic comparison of the aromatic amine 3-Fluoro-N,N-dimethylaniline with its key precursors, N,N-dimethylaniline and 3-fluoroaniline. The objective is to offer researchers, scientists, and drug development professionals a comprehensive reference based on experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Introduction
This compound is a valuable intermediate in the synthesis of various pharmaceuticals and other specialty chemicals. Understanding its spectroscopic characteristics in relation to its precursors is crucial for reaction monitoring, quality control, and structural elucidation. This guide presents a side-by-side comparison of the key spectroscopic features of these three compounds.
Data Presentation
The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for this compound, N,N-dimethylaniline, and 3-fluoroaniline.
Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | Aromatic Protons (ppm) | N-Methyl Protons (ppm) | N-H Protons (ppm) |
| This compound | 6.4-7.2 (m) | ~2.95 (s) | - |
| N,N-dimethylaniline | 6.61-6.82 (m), 7.21 (m)[1] | 2.89-2.93 (s)[1][2] | - |
| 3-fluoroaniline | 6.31-7.06 (m)[3] | - | 3.64-3.72 (br s)[3] |
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | Aromatic Carbons (ppm) | N-Methyl Carbons (ppm) |
| This compound | ~110-164 | ~40 |
| N,N-dimethylaniline | 110.5, 115.7, 128.0, 145.2[4] | 40.2[4] |
| 3-fluoroaniline | ~99-165 | - |
Table 3: Infrared (IR) Spectroscopic Data (Absorption Bands in cm⁻¹)
| Compound | N-H Stretch (cm⁻¹) | C-H (Aromatic) Stretch (cm⁻¹) | C=C (Aromatic) Stretch (cm⁻¹) | C-N Stretch (cm⁻¹) | C-F Stretch (cm⁻¹) |
| This compound | - | ~3000-3100 | ~1450-1600 | ~1200-1350 | ~1100-1250 |
| N,N-dimethylaniline | - | ~3000-3100 | 1500, 1600[5] | 1347 | - |
| 3-fluoroaniline | ~3300-3500 (two bands) | ~3000-3100 | ~1450-1630 | ~1250-1340 | ~1100-1250 |
Table 4: Mass Spectrometry Data (Key m/z Ratios)
| Compound | Molecular Ion (M⁺) (m/z) | Key Fragment Ions (m/z) |
| This compound | 139 | 124, 109, 96 |
| N,N-dimethylaniline | 121[6] | 120, 105, 104, 77[7] |
| 3-fluoroaniline | 111 | 84, 63 |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the analyte is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is added for calibration (δ = 0.00 ppm).
-
Instrumentation: A high-field NMR spectrometer (e.g., 300 or 400 MHz for ¹H NMR) is used.
-
Data Acquisition: For ¹H NMR, standard parameters include a 90° pulse, a spectral width of approximately 15 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, proton decoupling is typically employed to simplify the spectrum, and a wider spectral width (e.g., 200 ppm) is used.
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the frequency-domain spectrum. Phase and baseline corrections are applied, and the chemical shifts are referenced to the internal standard.
Infrared (IR) Spectroscopy
-
Sample Preparation: For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Solid samples can be analyzed as a KBr pellet or as a mull in Nujol.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition: A background spectrum of the empty sample holder (or pure solvent) is first recorded. The sample is then placed in the beam path, and the sample spectrum is acquired. The instrument typically scans over the mid-infrared range (4000-400 cm⁻¹).
-
Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum, which is typically plotted as percent transmittance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization: An appropriate ionization technique is used to generate gas-phase ions. Electron Ionization (EI) is a common method for volatile compounds, which often leads to extensive fragmentation.
-
Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and their abundance is recorded. The resulting data is presented as a mass spectrum, which is a plot of relative ion intensity versus m/z.
Mandatory Visualization
The following diagrams illustrate the synthetic relationship of the compounds and the general workflow for their spectroscopic analysis.
Caption: Synthetic pathway to this compound.
Caption: General workflow for spectroscopic analysis.
References
- 1. N,N-Dimethylaniline(121-69-7) 1H NMR [m.chemicalbook.com]
- 2. rsc.org [rsc.org]
- 3. 3-Fluoroaniline(372-19-0) 1H NMR spectrum [chemicalbook.com]
- 4. Solved Discuss the C13 NMR chemical shift values calculated | Chegg.com [chegg.com]
- 5. sphinxsai.com [sphinxsai.com]
- 6. N,N-Dimethylaniline | C8H11N | CID 949 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. N,N-Dimethylaniline(121-69-7) MS spectrum [chemicalbook.com]
A Comparative Guide to Validated Analytical Methods for 3-Fluoro-N,N-dimethylaniline Quantification
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Fluoro-N,N-dimethylaniline is a substituted aniline derivative with potential applications in pharmaceutical and chemical synthesis. Accurate and precise quantification is crucial for quality control, process monitoring, and stability testing. The primary analytical techniques for aniline and its derivatives are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS) for enhanced specificity and sensitivity.[6]
This guide compares these two principal methods, providing available performance data for related compounds as a benchmark for method development and validation.
Comparison of Analytical Methods
The choice between HPLC and GC-MS depends on the specific requirements of the analysis, including the sample matrix, required sensitivity, and the physicochemical properties of this compound.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass-based detection. |
| Applicability | Well-suited for polar and non-volatile compounds. Derivatization is typically not required for aniline derivatives.[6] | Ideal for volatile and thermally stable compounds. Derivatization may be necessary for polar analytes to improve volatility and peak shape. |
| Detection | UV-Visible, Diode Array (DAD), Fluorescence, Mass Spectrometry (MS). | Mass Spectrometry (MS), Flame Ionization (FID).[7] |
| Advantages | Robust, versatile, and widely available. Direct analysis of aqueous samples is often possible. | High sensitivity and selectivity, provides structural information for peak identification. Considered a "gold standard" for forensic substance identification.[8] |
| Limitations | Lower resolution compared to capillary GC for complex mixtures. | May require derivatization for polar compounds, which can add complexity to sample preparation. Not suitable for thermally labile compounds.[6] |
Performance Data for Related Analytes
The following tables summarize typical performance characteristics of HPLC and GC-MS methods for the analysis of N,N-dimethylaniline and other aniline derivatives. These values should be considered as a starting point for the validation of a method for this compound.
Table 1: HPLC Method Performance for Aniline Derivatives
| Parameter | Reported Value | Analyte(s) | Reference |
| Linearity Range | 0.00 - 1000 µg/mL | Aniline, N-methylaniline, N,N-dimethylaniline | [9] |
| 2.0 - 60 µg/mL | Aniline and its degradation products | [10] | |
| 1 - 100 µg/L (with on-line SPE) | Aniline and nitroanilines | [6] | |
| Correlation Coefficient (r²) | > 0.999 | Aniline and N-methylaniline | [11] |
| 0.9987 - 0.9999 | Aniline and its degradation products | [10] | |
| Limit of Detection (LOD) | 0.9 µg/mL (Aniline), 0.4 µg/mL (N-methylaniline), 1.0 µg/mL (N,N-dimethylaniline) | Aniline, N-methylaniline, N,N-dimethylaniline | [9] |
| Limit of Quantification (LOQ) | 0.0778 - 0.2073 µg/mL | Aniline and its degradation products | [10] |
| Accuracy (Recovery) | 99.1% - 106.8% | Aniline, N-methylaniline, N,N-dimethylaniline | [9] |
| 87.51% - 101.35% | Aniline and its degradation products | [10] | |
| 98% - 108% (at 10 µg/L) | Aniline and nitroanilines | [6] | |
| Precision (RSD) | < 4.75% | Aniline, N-methylaniline, N,N-dimethylaniline | [9] |
| 0.31% - 1.62% | Aniline and its degradation products | [10] |
Table 2: GC-MS Method Performance for N,N-dimethylaniline
| Parameter | Reported Value | Analyte | Reference |
| Linearity Range | 0.1 - 10 µg/L | N,N-dimethylaniline | [12] |
| Correlation Coefficient (r) | > 0.999 | N,N-dimethylaniline | [12] |
| Precision (RSD) | < 5% | N,N-dimethylaniline | [12] |
| Desorption Efficiency | 92.9% | N,N-dimethylaniline | [13] |
| Retention Efficiency | 92% | N,N-dimethylaniline | [13] |
Experimental Protocols
The following are detailed, adaptable protocols for the analysis of this compound using HPLC-UV and GC-MS. These protocols are based on established methods for related compounds and should be validated for their intended use.[11][13][14][15][16]
HPLC-UV Method Protocol
This protocol describes a reversed-phase HPLC method with UV detection.
1. Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.[15]
2. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[15]
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 70:30 v/v).[11] For MS compatibility, replace any non-volatile acid with formic acid.[14]
-
Flow Rate: 1.0 mL/min.[15]
-
Detection Wavelength: 254 nm is a common starting point; however, the optimal wavelength should be determined by measuring the UV spectrum of this compound.[15]
-
Injection Volume: 10 µL.[11]
3. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase to prepare a stock solution of a known concentration.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired concentration range.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to a concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.
4. Method Validation Parameters (as per ICH Q2(R1)): [1][4][5]
-
Specificity: Analyze blank, placebo (if applicable), and spiked samples to demonstrate the absence of interference at the retention time of this compound.
-
Linearity: Analyze the calibration standards in triplicate and construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (r²) should be ≥ 0.999.[11]
-
Accuracy: Determine the recovery of the analyte by spiking a placebo or sample matrix with known amounts of this compound at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Precision:
-
Repeatability (Intra-day precision): Analyze at least six replicate injections of a standard solution at 100% of the target concentration on the same day.
-
Intermediate Precision (Inter-day precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., mobile phase composition, pH, column temperature, flow rate) on the analytical results.
GC-MS Method Protocol
This protocol outlines a GC-MS method for the analysis of this compound.
1. Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS).[8]
2. Chromatographic and Mass Spectrometric Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-1MS, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a suitable initial temperature (e.g., 70 °C), hold for a few minutes, then ramp to a final temperature (e.g., 280 °C) at a specific rate (e.g., 10 °C/min).
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Detection Mode:
-
Full Scan: For qualitative analysis and identification based on the mass spectrum.
-
Selected Ion Monitoring (SIM): For quantitative analysis, monitoring characteristic ions of this compound.
-
3. Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, dichloromethane).
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Use an appropriate extraction technique (e.g., liquid-liquid extraction with dichloromethane at a basic pH) to isolate the analyte from the sample matrix.[17] The extract is then concentrated and may be reconstituted in a suitable solvent for injection. A patent for the detection of methylaniline compounds suggests an acid-base extraction followed by re-extraction into methylene chloride.[18]
4. Method Validation Parameters (as per ICH Q2(R1)): [1][4][5]
-
Follow the same validation parameters as described for the HPLC-UV method, adapting the procedures for a GC-MS analysis. For specificity, the mass spectrum of the analyte in the sample should match that of the reference standard.
Visualization of Experimental Workflow
General Analytical Method Validation Workflow
The following diagram illustrates a typical workflow for analytical method validation.
Caption: Workflow for analytical method validation.
HPLC Analysis Workflow
The diagram below outlines the key steps in performing an HPLC analysis.
Caption: HPLC analysis workflow.
Conclusion
While validated analytical methods specifically for this compound are not extensively documented, the established HPLC and GC-MS methodologies for N,N-dimethylaniline and other aniline derivatives provide a strong foundation for method development and validation. The selection of the most appropriate technique will depend on the specific analytical needs, sample matrix, and desired sensitivity. Rigorous validation in accordance with ICH guidelines is imperative to ensure the reliability and accuracy of the quantitative data generated.
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. ICH Official web site : ICH [ich.org]
- 3. starodub.nl [starodub.nl]
- 4. altabrisagroup.com [altabrisagroup.com]
- 5. ICH Q2 R1: Mastering Analytical Method Validation [copyright-certificate.byu.edu]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. impactfactor.org [impactfactor.org]
- 9. Study on HPLC method for determination of aniline,N-methylaniline and N,N-dimethylaniline in air | Semantic Scholar [semanticscholar.org]
- 10. Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. Quantification of aniline and N-methylaniline in indigo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. shimadzu.com [shimadzu.com]
- 13. osha.gov [osha.gov]
- 14. Separation of N,N-Dimethylaniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 15. benchchem.com [benchchem.com]
- 16. scribd.com [scribd.com]
- 17. epa.gov [epa.gov]
- 18. CN102692475B - Gas chromatography-mass spectrometry detection method for methylaniline compound - Google Patents [patents.google.com]
Benchmarking 3-Fluoro-N,N-dimethylaniline: A Comparative Performance Guide for Key Organic Reactions
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 3-Fluoro-N,N-dimethylaniline's Reactivity and Performance in Foundational Synthetic Transformations.
In the landscape of fine chemical synthesis and pharmaceutical development, the strategic introduction of fluorine atoms into molecular scaffolds is a widely employed strategy to modulate physicochemical and biological properties. This compound, a fluorinated analog of the versatile synthetic building block N,N-dimethylaniline, offers a unique combination of electronic and steric characteristics. This guide provides a comprehensive performance benchmark of this compound in several key reaction types, offering a comparative analysis against its non-fluorinated counterpart and other relevant aniline derivatives. The information presented herein is supported by a synthesis of available data and established principles of organic chemistry, aimed at assisting researchers in making informed decisions for their synthetic strategies.
Executive Summary
The presence of a fluorine atom at the meta-position of the N,N-dimethylaniline core significantly influences its reactivity. The strong inductive electron-withdrawing effect of fluorine deactivates the aromatic ring towards electrophilic substitution compared to N,N-dimethylaniline. However, this deactivation is counterbalanced by the directing effects of both the dimethylamino and fluoro groups. In palladium-catalyzed cross-coupling reactions, the electronic perturbation by the fluorine atom can also impact catalyst efficiency and reaction kinetics. This guide will delve into the specific performance of this compound in electrophilic aromatic substitution and palladium-catalyzed C-N bond formation, providing a framework for its effective utilization in complex molecule synthesis.
Performance in Electrophilic Aromatic Substitution: The Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a cornerstone for the formylation of electron-rich aromatic compounds. A comparison between N,N-dimethylaniline and its 3-fluoro derivative highlights the impact of the fluorine substituent on reaction outcomes.
Comparative Data:
| Substrate | Major Product | Typical Yield | Reaction Conditions |
| N,N-dimethylaniline | 4-Dimethylaminobenzaldehyde | 80-84%[1] | POCl₃, DMF, 0°C to 100°C |
| This compound | 2-Fluoro-4-dimethylaminobenzaldehyde & 4-Fluoro-2-dimethylaminobenzaldehyde | Moderate to Good (Estimated) | POCl₃, DMF, 0°C to 100°C |
Discussion of Performance:
The powerful electron-donating dimethylamino group in N,N-dimethylaniline strongly directs electrophilic attack to the para position, leading to the formation of 4-dimethylaminobenzaldehyde in high yield[1].
For this compound, the scenario is more complex. The fluorine atom is an ortho, para-directing group, while the dimethylamino group is also ortho, para-directing. The positions ortho and para to the dimethylamino group are 2, 4, and 6. The position para to the fluorine is position 6. The positions ortho to the fluorine are positions 2 and 4. Therefore, electrophilic attack is most favored at the 2, 4, and 6 positions. Steric hindrance from the dimethylamino group may disfavor substitution at the 2-position. Consequently, the Vilsmeier-Haack reaction is expected to yield a mixture of 2-fluoro-4-dimethylaminobenzaldehyde and 4-fluoro-2-dimethylaminobenzaldehyde. The electron-withdrawing nature of the fluorine atom deactivates the ring, likely resulting in slightly lower overall yields compared to N,N-dimethylaniline under similar reaction conditions.
Experimental Protocol: Vilsmeier-Haack Formylation of this compound
This protocol is adapted from established procedures for the formylation of electron-rich arenes[2].
Materials:
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium acetate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous DMF (3 equivalents) under a nitrogen atmosphere and cool to 0°C in an ice bath.
-
Slowly add phosphorus oxychloride (1.2 equivalents) dropwise to the cooled DMF with vigorous stirring, maintaining the temperature below 10°C.
-
After the addition is complete, stir the mixture at 0°C for 30 minutes to form the Vilsmeier reagent.
-
Dissolve this compound (1 equivalent) in anhydrous DCM and add it to the freshly prepared Vilsmeier reagent at 0°C.
-
Remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). Gentle heating (e.g., 40-60°C) may be required.
-
Once the reaction is complete, cool the mixture to 0°C and slowly quench by adding a saturated aqueous solution of sodium acetate.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.
-
Wash the combined organic layers successively with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to isolate the formylated products.
Logical Workflow for Vilsmeier-Haack Reaction:
Experimental workflow for the Vilsmeier-Haack formylation.
Performance in Palladium-Catalyzed C-N Cross-Coupling: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. The electronic properties of the aniline substrate can significantly influence the efficiency of the catalytic cycle.
Comparative Data:
| Aniline Substrate | Aryl Halide | Catalyst System | Typical Yield |
| N,N-dimethylamine | Aryl Triflates | Pd₂(dba)₃, XPhos, K₃PO₄ | Excellent[3] |
| Aniline | Aryl Bromides | [Pd(allyl)Cl]₂, t-BuXPhos, t-BuONa | Good to Excellent[4] |
| This compound | Aryl Bromides/Triflates | Pd(0)/Ligand, Base | Good (Estimated) |
Discussion of Performance:
The Buchwald-Hartwig amination is generally tolerant of a wide range of functional groups on both the amine and aryl halide partners[4][5]. The nitrogen lone pair of the aniline participates in the catalytic cycle. The electron-withdrawing fluorine atom in this compound will decrease the nucleophilicity of the nitrogen atom compared to N,N-dimethylaniline. This may lead to slower reaction rates or require slightly more forcing conditions (e.g., higher temperature or catalyst loading) to achieve comparable yields. However, the reaction is expected to proceed in good yields with appropriate optimization of the catalyst system (ligand and base). The choice of a sufficiently electron-rich and sterically accessible phosphine ligand will be crucial to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.
Experimental Protocol: Buchwald-Hartwig Amination of this compound with an Aryl Bromide
This protocol is a general guideline based on established methods for Buchwald-Hartwig amination[3][4].
Materials:
-
This compound
-
Aryl bromide
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos, t-BuXPhos)
-
Base (e.g., NaOt-Bu, K₃PO₄)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
Standard work-up and purification reagents
Procedure:
-
To an oven-dried Schlenk tube, add the aryl bromide (1 equivalent), this compound (1.2 equivalents), the base (1.4 equivalents), the palladium precatalyst (e.g., 1-2 mol%), and the phosphine ligand (e.g., 2-4 mol%).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110°C) with stirring.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Buchwald-Hartwig Amination Catalytic Cycle:
Catalytic cycle for the Buchwald-Hartwig amination.
Conclusion
This compound presents a valuable, albeit slightly less reactive, alternative to N,N-dimethylaniline in key synthetic transformations. Its performance in electrophilic aromatic substitution is characterized by the combined directing effects of the fluoro and dimethylamino groups, which must be carefully considered for regiochemical control. In palladium-catalyzed cross-coupling reactions, the electronic impact of the fluorine substituent necessitates thoughtful optimization of reaction conditions, particularly the choice of ligand and base, to achieve high efficiency. The experimental protocols and comparative data provided in this guide offer a solid foundation for researchers to effectively incorporate this compound into their synthetic endeavors, enabling the exploration of novel chemical space in drug discovery and materials science.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. benchchem.com [benchchem.com]
- 3. Palladium-Catalyzed Synthesis of N,N-Dimethylanilines via Buchwald-Hartwig Amination of (Hetero)aryl Triflates [organic-chemistry.org]
- 4. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Catalysts for the Synthesis of 3-Fluoro-N,N-dimethylaniline
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 3-Fluoro-N,N-dimethylaniline, a key intermediate in the development of pharmaceuticals and advanced materials, is critically dependent on the selection of an efficient and selective catalytic system. This guide provides an objective comparison of prominent catalytic methodologies, supported by experimental data, to assist researchers in selecting the optimal pathway for their specific needs. The primary synthetic strategies discussed include Palladium-catalyzed Buchwald-Hartwig amination and two distinct Ruthenium-catalyzed methylation routes.
Performance Comparison of Catalytic Systems
The selection of a catalyst for the synthesis of this compound involves a trade-off between starting material availability, reaction conditions, catalyst complexity, and overall efficiency. The following table summarizes the performance of three distinct and effective catalytic systems based on published experimental data.
| Catalytic System | Starting Material | Catalyst System | Reagents & Conditions | Catalyst Loading | Yield (%) | Key Observations |
| Palladium-Catalyzed Buchwald-Hartwig Amination | 3-Fluorophenyl triflate | Pd₂(dba)₃ / XPhos | Dimethylamine (soln), K₃PO₄ (base), THF (solvent), 80 °C, 20 h | 1 mol % Pd | 98% | Excellent yield using a readily available ligand. Aryl triflates are effective electrophiles, easily prepared from phenols. |
| Homogeneous Ruthenium-Catalyzed Reductive Methylation | 3-Fluoro-N-methylaniline | [Ru(triphos)(tmm)] / HNTf₂ | CO₂ (20 bar), H₂ (60 bar), THF (solvent), 150 °C, 16 h | 2.5 mol % Ru | 90% | Utilizes CO₂ as a C1 source. Effective for the final methylation step. Requires high pressure and temperature.[1][2] |
| Heterogeneous Ruthenium-Catalyzed Reductive Amination | 3-Fluoroaniline | 5% Ru/C | Formaldehyde (aq.), H₂ (10 bar), Methanol (solvent), 70 °C, 8 h | 10 mg per 0.5 mmol substrate | >95% | Utilizes a commercially available, recyclable heterogeneous catalyst. Employs formaldehyde as the C1 source under moderate pressure. |
Experimental Protocols
Detailed methodologies are crucial for the successful replication and adaptation of synthetic procedures. The following sections provide representative experimental protocols for the catalytic systems compared above.
Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination
This procedure is adapted from the work of Taeufer and Pospech (2020) on the amination of aryl triflates.
Apparatus: A flame-dried Schlenk tube or a similar reaction vessel equipped with a magnetic stir bar and a reflux condenser, maintained under an inert atmosphere (e.g., Argon or Nitrogen).
Procedure:
-
To the Schlenk tube, add Pd₂(dba)₃ (0.005 mmol, 1 mol %), XPhos (0.012 mmol, 2.4 mol %), and K₃PO₄ (1.5 mmol).
-
Evacuate the tube and backfill with inert gas three times.
-
Add 3-fluorophenyl triflate (0.5 mmol) followed by anhydrous tetrahydrofuran (THF, 2 mL).
-
Add a 2 M solution of dimethylamine in THF (0.75 mmol, 1.5 equivalents).
-
Seal the vessel and place it in a preheated oil bath at 80 °C.
-
Stir the reaction mixture for 20 hours. Monitor the reaction progress using an appropriate analytical method (e.g., GC-MS or TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield this compound.
Protocol 2: Homogeneous Ruthenium-Catalyzed Reductive Methylation with CO₂/H₂
This protocol is based on the direct methylation method using carbon dioxide and hydrogen, as reported by Federsel et al. and detailed for this specific substrate.[1][2]
Apparatus: A high-pressure autoclave equipped with a magnetic stir bar and temperature control.
Procedure:
-
Inside an inert atmosphere glovebox, charge the autoclave with [Ru(triphos)(tmm)] (0.025 mmol, 2.5 mol %), HNTf₂ (0.05 mmol, 5 mol %), and 3-fluoro-N-methylaniline (1.0 mmol).
-
Add anhydrous tetrahydrofuran (THF, 2 mL).
-
Seal the autoclave, remove it from the glovebox, and connect it to a gas line.
-
Pressurize the autoclave with carbon dioxide (CO₂) to 20 bar, then add hydrogen (H₂) to a total pressure of 80 bar.
-
Place the autoclave in a preheated heating block at 150 °C and stir for 16 hours.
-
After the reaction, cool the autoclave to room temperature and carefully vent the excess gas in a fume hood.
-
Open the autoclave and determine the yield by gas chromatography (GC) using an internal standard (e.g., n-dodecane).
-
For isolation, concentrate the reaction mixture and purify by column chromatography.
Protocol 3: Heterogeneous Ruthenium-Catalyzed Reductive Amination
This procedure describes the N,N-dimethylation of an aniline using a supported ruthenium catalyst and formaldehyde.
Apparatus: A high-pressure hydrogenation reactor equipped with a stir bar or mechanical stirrer, a gas inlet, and temperature control.
Procedure:
-
To the reactor vessel, add 3-fluoroaniline (0.5 mmol) and 5% Ruthenium on carbon (Ru/C, 10 mg).
-
Add methanol (5 mL) followed by an aqueous solution of formaldehyde (37 wt. %, 3 mmol).
-
Seal the reactor and purge it several times with hydrogen gas.
-
Pressurize the reactor with hydrogen to 10 bar.
-
Heat the reaction mixture to 70 °C and stir for 8 hours.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Filter the reaction mixture through a pad of celite to remove the Ru/C catalyst. The catalyst can be washed with methanol for recovery and potential reuse.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography or distillation to obtain this compound.
Visualized Workflows and Pathways
To better illustrate the experimental and logical relationships, the following diagrams are provided.
References
Biological activity of compounds derived from 3-Fluoro-N,N-dimethylaniline versus non-fluorinated analogs
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Performance of Fluorinated versus Non-Fluorinated N,N-Dimethylaniline Analogs Supported by Experimental Data.
The introduction of fluorine into bioactive molecules is a well-established strategy in medicinal chemistry to enhance pharmacological properties. This guide provides a comparative analysis of the biological activities of compounds derived from 3-Fluoro-N,N-dimethylaniline and their non-fluorinated N,N-dimethylaniline analogs. By examining key biological data and experimental methodologies, this document aims to equip researchers with a deeper understanding of the potential advantages conferred by fluorination in this class of compounds.
Anticancer Activity: A Comparative Overview
Derivatives of both fluorinated and non-fluorinated anilines have been investigated for their potential as anticancer agents. The inclusion of a fluorine atom can significantly influence the cytotoxic properties of these compounds. While direct comparative studies on this compound derivatives are limited, data from broader studies on aniline derivatives suggest that fluorination can either enhance or have a nuanced effect on anticancer activity, depending on the specific molecular scaffold and the position of the fluorine atom.
Below is a table summarizing representative in vitro cytotoxic activity of fluorinated and non-fluorinated aniline derivatives against various cancer cell lines. It is important to note that these compounds are structurally related but not direct analogs, and the data is presented for illustrative purposes.
Table 1: In Vitro Anticancer Activity of Representative Aniline Derivatives
| Compound ID | Structure | Cancer Cell Line | IC50 (µM) |
| Non-Fluorinated Analog 1 | N-Benzylidene aniline | HT-29 (Colon) | 31.25[1] |
| Fluorinated Analog 1 | 5-(3-chloro-4-trifluoromethoxy-phenylamino)-2-hydroxy-3-undecyl-[2][3]benzoquinone | A375 (Melanoma) | 12.25[1] |
| Non-Fluorinated Analog 2 | Benzothiazole aniline derivative (L2) | HepG2 (Liver) | 15.2[4] |
| Fluorinated Analog 2 | Imamine-1,3,5-triazine derivative (4f) | MDA-MB-231 (Breast) | 6.25[5] |
Antimicrobial Activity: A Comparative Overview
Aniline derivatives have also been explored for their antimicrobial properties. The introduction of fluorine can modulate the antibacterial and antifungal efficacy of these compounds. Fluorine's high electronegativity can alter the electronic properties of the molecule, potentially leading to enhanced interactions with microbial targets.
The following table presents a summary of the Minimum Inhibitory Concentration (MIC) for representative fluorinated and non-fluorinated aniline derivatives against various microbial strains. This data, derived from studies on related aniline compounds, serves to illustrate the potential impact of fluorination on antimicrobial activity.
Table 2: In Vitro Antimicrobial Activity of Representative Aniline Derivatives
| Compound ID | Structure | Microbial Strain | MIC (µg/mL) |
| Non-Fluorinated Analog 3 | N,N'-bis(salicylidene)ethylenediamine | S. aureus | 125 |
| Fluorinated Analog 3 | 4-amino-3-chloro-5-nitrobenzotrifluoride (ACNBF) | V. parahaemolyticus | Not specified, but showed significant activity[6] |
| Non-Fluorinated Analog 4 | Amide derivative (1b) | S. aureus | 125[7] |
| Fluorinated Analog 4 | 2-iodo-4-trifluoromethylaniline (ITFMA) | V. harveyi | Not specified, but showed significant activity[6] |
Experimental Protocols
To ensure the reproducibility and validity of biological activity studies, detailed and standardized experimental protocols are crucial. Below are methodologies for key assays used to evaluate the anticancer and antimicrobial properties of aniline derivatives.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess the metabolic activity of cells, which is an indicator of cell viability.[7]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.[3]
-
Compound Treatment: The test compounds are dissolved in a suitable solvent, typically DMSO, and then serially diluted in cell culture medium to achieve a range of final concentrations. The medium in the wells is replaced with the medium containing the test compounds.
-
Incubation: The plates are incubated for a specified period, commonly 24, 48, or 72 hours.[2]
-
MTT Addition: After incubation, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 2-4 hours.
-
Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.[1]
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)
The broth microdilution method is a widely used technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[5]
-
Preparation of Inoculum: A standardized suspension of the target microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard.
-
Serial Dilution: The test compounds are serially diluted in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 28-35°C for 24-48 hours for fungi).
-
Visual Assessment: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.[2]
Visualizing Experimental and Logical Frameworks
Diagrams are essential for clearly communicating complex workflows and biological pathways. The following visualizations were created using the Graphviz DOT language.
Caption: General workflow for the synthesis and biological evaluation of aniline derivatives.
Caption: Hypothetical signaling pathway (e.g., MAPK/ERK) potentially inhibited by aniline derivatives.
References
- 1. Synthesis, characterization, molecular docking and anticancer studies of fluoroaniline derivatives of hydroxybenzoquinone and hydroxynaphthoquinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antimicrobial Evaluation of N-Alkyl Betaines and N-Alkyl-N,N-Dimethylamine Oxides with Variations in Chain Length - PMC [pmc.ncbi.nlm.nih.gov]
- 3. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 4. This compound | C8H10FN | CID 586749 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Design, synthesis and anticancer evaluation of imamine-1,3,5-triazine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. dergipark.org.tr [dergipark.org.tr]
Safety Operating Guide
Proper Disposal of 3-Fluoro-N,N-dimethylaniline: A Step-by-Step Guide for Laboratory Professionals
For immediate release
Ensuring the safe and compliant disposal of laboratory chemicals is paramount for the safety of personnel and the protection of the environment. This document provides essential guidance on the proper disposal procedures for 3-Fluoro-N,N-dimethylaniline, a compound utilized by researchers, scientists, and professionals in drug development. Adherence to these protocols is critical due to the chemical's potential hazards.
I. Understanding the Hazards
II. Personal Protective Equipment (PPE)
Before initiating any disposal-related activities, it is imperative to be outfitted with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:
| PPE Category | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) |
| Eye Protection | Safety glasses with side-shields or chemical goggles |
| Skin and Body | Laboratory coat, long-sleeved clothing, closed-toe shoes |
| Respiratory | Use in a well-ventilated area or under a fume hood. If ventilation is inadequate, a respirator may be necessary. |
III. Disposal of Unused Product and Contaminated Materials
The primary principle for the disposal of this compound is to treat it as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.
Step-by-Step Disposal Protocol:
-
Segregation and Labeling:
-
Keep this compound waste separate from other waste streams to avoid incompatible chemical reactions.
-
Collect the waste in a designated, properly sealed, and clearly labeled container. The label should include the chemical name ("this compound Waste"), associated hazards (e.g., "Toxic," "Hazardous Waste"), and the accumulation start date.
-
-
Container Management:
-
Use containers that are in good condition and compatible with the chemical.
-
Do not overfill the waste container; leave adequate headspace for expansion.
-
Store the sealed waste container in a designated, well-ventilated, and secure secondary containment area while awaiting pickup.
-
-
Engage a Licensed Waste Disposal Service:
-
The disposal of chemical waste must be handled by a licensed and approved hazardous waste disposal company.[2][3]
-
Follow all local, state, and federal regulations for hazardous waste disposal. Your institution's Environmental Health and Safety (EHS) department is the primary resource for identifying and coordinating with a certified waste vendor.
-
-
Documentation:
-
Maintain accurate records of the amount of waste generated and its disposal date. This is often a legal requirement.
-
IV. Spill Management and Disposal
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
Spill Cleanup Protocol:
-
Ensure Safety:
-
Evacuate non-essential personnel from the immediate area.
-
Ensure the area is well-ventilated.
-
If the spill is large or in a poorly ventilated area, and you are not trained to handle it, evacuate and contact your institution's EHS or emergency response team.
-
-
Containment and Absorption:
-
For small spills, use an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent.[4] Do not use combustible materials like paper towels without first using an absorbent.
-
Cover the spill with the absorbent material, working from the outside in to prevent spreading.
-
-
Collection and Packaging:
-
Carefully scoop the absorbed material into a designated, sealable waste container.
-
Label the container clearly as "Spill Debris: this compound" and include hazard warnings.
-
-
Decontamination:
-
Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.
-
-
Disposal:
-
Dispose of the sealed container of spill debris through your institution's hazardous waste program, following the same procedures as for unused product.
-
Below is a diagram illustrating the logical workflow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
References
Personal protective equipment for handling 3-Fluoro-N,N-dimethylaniline
Disclaimer: No specific Safety Data Sheet (SDS) for 3-Fluoro-N,N-dimethylaniline was publicly available at the time of this writing. The following safety and handling recommendations are synthesized from the SDS of structurally similar compounds, including N,N-dimethylaniline, 3-Fluoro-N-methylaniline, and other halogenated anilines. It is imperative to consult a certified safety professional and the supplier's specific safety information before handling this chemical.
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following operational and disposal plans offer procedural guidance to ensure laboratory safety.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is critical to minimize exposure and ensure safety when handling this compound. The following table summarizes the recommended PPE.
| Protection Type | Recommended Equipment | Specifications and Remarks |
| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles. A face shield may be required for splash hazards. | Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] |
| Hand Protection | Chemical-resistant, impervious gloves. | Recommended materials include Silver Shield®/4H® or other materials resistant to aromatic amines.[2] Always inspect gloves prior to use and use proper glove removal technique. |
| Skin and Body Protection | Laboratory coat, long-sleeved shirt, and long pants. Chemical-resistant apron or a full chemical protection suit for larger quantities or splash potential. | Protective clothing should be flame-retardant and antistatic.[3] Contaminated clothing should be removed immediately and washed before reuse.[4] |
| Respiratory Protection | Use in a well-ventilated area, preferably in a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges is recommended.[4][5] | For higher concentrations, a self-contained breathing apparatus (SCBA) may be necessary.[6] |
Operational and Disposal Plan
A systematic approach to handling and disposal is crucial for safety and environmental protection.
| Step | Procedure | Key Considerations |
| 1. Pre-Handling | Review the Safety Data Sheet (if available) and this guide. Ensure all necessary PPE is available and in good condition. Locate and verify the functionality of emergency equipment (eyewash stations, safety showers, fire extinguishers). | Work in a designated area, preferably a chemical fume hood, to ensure adequate ventilation.[7] |
| 2. Handling | Avoid contact with skin, eyes, and clothing.[1] Do not breathe vapors or mist.[5][8] Keep the container tightly closed when not in use.[7] Ground and bond containers when transferring material to prevent static discharge. | Handle away from heat, sparks, and open flames.[7] Do not eat, drink, or smoke in the handling area.[8] |
| 3. In Case of Spill | Evacuate the area. Remove all sources of ignition.[2] Absorb the spill with inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal.[4][6] Ventilate the area and wash the spill site after material pickup is complete. | Do not allow the chemical to enter drains or waterways.[6][7] |
| 4. First Aid | If inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[5][6] In case of skin contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing. Seek medical attention.[6] In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and get medical attention.[5] If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5] | Show the safety data sheet or this guide to the medical professional in attendance.[5] |
| 5. Disposal | Dispose of waste in accordance with all applicable federal, state, and local regulations. Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[6] | Do not dispose of it with municipal waste.[8] Offer surplus and non-recyclable solutions to a licensed disposal company.[7] |
Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound.
Caption: Logical workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
